molecular formula C12H16N2O B1522528 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one CAS No. 1258641-00-7

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Número de catálogo: B1522528
Número CAS: 1258641-00-7
Peso molecular: 204.27 g/mol
Clave InChI: IIPWVKDPLQHHNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.26 g/mol . This molecule features a pyrrolidin-2-one ring linked to a phenyl ring that is substituted with a 1-aminoethyl group. While specific biological data for this compound is not available in the current literature, its structure places it within a class of nitrogen-containing compounds known to be of significant interest in medicinal chemistry research. Structurally related compounds containing both a pyrrolidinone ring and an aromatic amine group are often investigated as building blocks or key intermediates in the synthesis of more complex molecules for pharmaceutical development . Researchers value this compound for its potential utility in exploring new chemical spaces. It is supplied strictly For Research Use Only. Researchers are responsible for verifying the specific applications and properties of this compound for their experimental work.

Propiedades

IUPAC Name

1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPWVKDPLQHHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259777
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-00-7
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]-
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Foundational & Exploratory

Physicochemical Profiling and Methodological Guide for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a highly versatile bifunctional pharmacophore that elegantly bridges two distinct chemical domains: a polar, solvent-like γ-lactam ring and a basic, chiral benzylic amine. This structural duality makes it an exceptional candidate for Central Nervous System (CNS) drug discovery, serving as a scaffold that balances aqueous solubility with targeted lipophilicity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and pharmacokinetic implications.

Structural & Physicochemical Profiling

The behavior of this molecule is dictated by the electronic and steric interplay between its two primary functional groups, separated by a rigid phenyl linker.

Quantitative Data Summary
PropertyValueStructural Causality & Basis
Molecular Weight 204.27 g/mol Optimal size for oral bioavailability (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55.1 ŲDerived from the lactam carbonyl (~29.1 Ų) and primary amine (~26.0 Ų). Ideal for crossing the Blood-Brain Barrier (<90 Ų)[1].
Predicted LogP 1.1 – 1.4The lipophilic phenyl ring perfectly counterbalances the highly polar lactam core, yielding a partition coefficient optimized for lipid membrane permeation.
pKa (Conjugate Acid) ~9.0 – 9.8Basicity is entirely driven by the 1-aminoethyl group. The lactam nitrogen is non-basic due to amide resonance[2].
Hydrogen Bonding HBA: 2, HBD: 1The lactam carbonyl and amine nitrogen act as acceptors; the primary amine acts as the sole donor.
Mechanistic Insights into Physicochemical Behavior
  • The Lactam Core: The pyrrolidin-2-one ring is a cyclic amide characterized by a high dipole moment (~4.0 D). This confers excellent hydrogen-bond accepting capabilities and high aqueous solubility without introducing unwanted basicity, as the nitrogen lone pair is delocalized into the adjacent carbonyl group.

  • The Benzylic Amine: The 1-aminoethyl moiety functions as a primary amine attached to a chiral center. Drawing parallels from 3, the pKa is approximately 9.04 to 9.83[4]. This specific pKa ensures that the molecule exists predominantly as a protonated cation at physiological pH (7.4), facilitating salt formation for formulation while allowing enough free-base equilibrium for membrane diffusion.

Experimental Methodologies: Synthesis & Resolution

To synthesize and isolate the enantiopure active pharmaceutical ingredient (API), a reductive amination followed by chiral resolution is the most robust approach. The protocols below are designed as self-validating systems to ensure maximum yield and purity.

Synthesis A 1-(4-Acetylphenyl) pyrrolidin-2-one B Imine Formation (NH3, Ti(OiPr)4) A->B C Reduction (NaBH4, 0°C) B->C D Racemic Product C->D E Chiral Resolution (L-Malic Acid) D->E F Enantiopure (S)-Isomer E->F

Synthetic workflow and chiral resolution of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Protocol 1: Reductive Amination (Racemic Synthesis)

Objective: Convert the ketone precursor into a primary amine while avoiding secondary amine dimerization.

  • Imine Formation: Dissolve 1-(4-acetylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous methanol. Add a methanolic ammonia solution (10.0 eq) and Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.5 eq).

    • Causality: Ti(OiPr)4​ acts as a mild Lewis acid and water scavenger. It drives the equilibrium toward the imine and sterically hinders the attack of a second amine molecule, preventing over-alkylation.

    • Self-Validation (IPC): Monitor via LC-MS. Do not proceed until the ketone mass ( [M+H]+ ) is completely replaced by the imine mass.

  • Selective Reduction: Cool the vessel to 0°C. Add Sodium Borohydride ( NaBH4​ , 2.0 eq) portion-wise.

    • Causality: NaBH4​ is chosen over stronger hydrides (like LiAlH4​ ) because it selectively reduces the imine without reducing the lactam carbonyl.

  • Quenching & Isolation: Quench with 1M NaOH to precipitate titanium dioxide salts. Filter through Celite, extract the aqueous layer with dichloromethane (DCM), and concentrate to yield the racemic product.

Protocol 2: Chiral Resolution

Objective: Isolate the (S)-enantiomer using diastereomeric salt crystallization.

  • Salt Formation: Dissolve the racemic mixture in hot ethanol. Add a stoichiometric amount of (L)-(-)-malic acid.

    • Causality: L-malic acid is a highly effective resolving agent for 3 because it forms a rigid, highly specific hydrogen-bonding network that differentiates the enantiomers[3].

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-enantiomer will preferentially precipitate due to lower solubility.

  • Free-Basing & Validation:

    • Self-Validation (IPC): Dissolve a micro-sample of the crystal in a basic buffer and analyze via Chiral HPLC. A threshold of >99% enantiomeric excess (ee) must be met before proceeding.

    • Treat the bulk crystals with 1M NaOH, extract with DCM, and evaporate to yield the enantiopure free base.

Pharmacokinetic & Formulation Implications

Understanding the interplay between the basic amine and the neutral lactam is critical for predicting Absorption, Distribution, Metabolism, and Excretion (ADME).

Pharmacokinetics A Oral Administration (Protonated Salt) B Intestinal Absorption (Equilibrium to Free Base) A->B C Systemic Circulation (High Solubility) B->C D Blood-Brain Barrier (Permeable: TPSA ~55 Ų) C->D E Hepatic Metabolism (Lactam Hydrolysis/Oxidation) C->E

Predicted pharmacokinetic pathway and biological fate based on physicochemical properties.

  • Formulation & Absorption: Due to the pKa of ~9.5, the free base is susceptible to atmospheric carbon dioxide, forming solid carbonate salts upon air exposure[4]. Therefore, formulation as a hydrochloride or malate salt is mandatory for shelf stability. In the alkaline environment of the intestines, a sufficient fraction of the drug reverts to the free base, allowing rapid lipophilic absorption.

  • CNS Penetration: The molecule's TPSA of ~55.1 Ų and LogP of ~1.2 place it squarely in the "sweet spot" for crossing the Blood-Brain Barrier (BBB). The lactam ring acts as a structural mimic to endogenous cyclic amides (like piracetam), potentially utilizing similar active transport or passive diffusion mechanisms.

  • Metabolic Fate: The primary amine is a likely target for oxidative deamination via Monoamine Oxidase (MAO), while the pyrrolidin-2-one ring is susceptible to CYP450-mediated hydroxylation at the 5-position, a common metabolic route for γ-lactams[5].

References

  • 2-PYRROLIDONE - Ataman Kimya Source: Ataman Chemicals URL
  • L-1-Phenylethylamine - ChemBK Source: ChemBK URL
  • 1-Phenethylamine | CID 7408 - PubChem Source: PubChem - NIH URL
  • 1-Phenylethylamine - Wikipedia Source: Wikipedia URL
  • Phenethylamine - Wikipedia Source: Wikipedia URL
  • 2-Pyrrolidone - Wikipedia Source: Wikipedia URL

Sources

Mechanism of action for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in neurological models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in Neurological Models

Abstract: The novel synthetic compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one represents a compelling subject for neurological research, primarily due to its hybrid structure. It incorporates the pyrrolidin-2-one nucleus, a hallmark of the racetam class of nootropics, and a phenethylamine-like side chain, suggesting a potential for dual activity in modulating both cognitive and affective neural pathways. This guide puts forth a hypothesized mechanism of action for this compound and provides a comprehensive, step-by-step experimental framework for its validation. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds. This document serves as a roadmap for a rigorous scientific investigation, from initial in-vitro screening to in-vivo functional studies.

Part 1: Structural Analysis and Hypothesized Mechanism of Action

The chemical structure of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one suggests a multi-target pharmacological profile. A deconstruction of the molecule into its core components allows for the formulation of a testable hypothesis regarding its mechanism of action.

  • The Pyrrolidin-2-one Core: This moiety is the defining feature of the racetam family of drugs, which are known to act as positive allosteric modulators of AMPA receptors. This interaction is believed to enhance glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. Additionally, some racetams have been shown to influence cholinergic systems, further contributing to their nootropic effects.

  • The 1-Aminoethylphenyl Side Chain: This side chain is structurally analogous to phenethylamine, the parent compound of a broad class of monoaminergic neuromodulators. This suggests that 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one may interact with dopamine, norepinephrine, and serotonin transporters or receptors.

Central Hypothesis: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one acts as a dual-mechanism cognitive enhancer. We hypothesize that it functions as a positive allosteric modulator of AMPA receptors while also modulating monoaminergic systems, potentially through inhibition of neurotransmitter reuptake or direct receptor interaction. This dual action could lead to synergistic effects on cognitive function and mood.

The following diagram illustrates the hypothesized signaling pathways.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? NET Norepinephrine Transporter (NET) Compound->NET Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? AMPA_R AMPA Receptor Compound->AMPA_R PAM? DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake 5-HT Serotonin SERT->5-HT Reuptake Monoamine_R Monoamine Receptors DA->Monoamine_R Binding NE->Monoamine_R Binding 5-HT->Monoamine_R Binding Glu Glutamate Glu->AMPA_R Binding Downstream_Signaling Downstream_Signaling Monoamine_R->Downstream_Signaling Signal Transduction Neuronal_Excitation Neuronal_Excitation AMPA_R->Neuronal_Excitation Depolarization

Caption: Hypothesized dual mechanism of action for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Part 2: Experimental Validation Framework

A multi-tiered approach, progressing from in-vitro to in-vivo models, is essential for a thorough characterization of the compound's mechanism of action.

In-Vitro Characterization: Target Engagement and Functional Activity

The initial phase of investigation focuses on determining if the compound directly interacts with its hypothesized molecular targets.

Objective: To determine the binding affinity of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one for monoamine transporters and a panel of CNS receptors.

Protocol:

  • Preparation of Membranes: Utilize commercially available cell lines expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), and a panel of relevant G-protein coupled receptors (GPCRs). Prepare cell membrane fractions through homogenization and centrifugation.

  • Competitive Binding Assay:

    • Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of the test compound (1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one) to compete with the radioligand for binding.

    • Incubate to equilibrium, then rapidly filter the samples and wash to separate bound from unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the data to generate a competition curve and determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Expected Data Output:

TargetRadioligandKi (nM) of Test Compound
hDAT[³H]WIN 35,428TBD
hNET[³H]nisoxetineTBD
hSERT[³H]citalopramTBD
... (other receptors)......

Causality and Self-Validation: A low Ki value indicates high binding affinity. This experiment directly tests the hypothesis that the compound interacts with monoamine transporters. Including a broad panel of receptors helps to identify potential off-target effects and build a selectivity profile.

Objective: To assess the ability of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one to act as a positive allosteric modulator (PAM) of AMPA receptors.

Protocol:

  • Cell Culture: Use HEK293 cells stably co-expressing an AMPA receptor subunit (e.g., GluA2) and a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Calcium Influx Assay:

    • Plate the cells in a 96-well plate and load with the calcium indicator dye.

    • Establish a baseline fluorescence reading.

    • Apply a sub-maximal concentration of glutamate (the natural agonist) in the presence of varying concentrations of the test compound.

    • Measure the change in intracellular calcium concentration as a function of fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the potentiation of the glutamate-evoked response by the test compound.

    • Generate a concentration-response curve to determine the EC50 for the potentiating effect.

Causality and Self-Validation: An increase in the glutamate-evoked calcium signal in the presence of the compound, without direct activation by the compound alone, is indicative of positive allosteric modulation. This directly tests the racetam-like component of our hypothesis.

Ex-Vivo Analysis: Synaptic Function

Objective: To investigate the effects of the compound on synaptic transmission and plasticity in a more physiologically relevant context.

Protocol: Brain Slice Electrophysiology

  • Slice Preparation: Prepare acute hippocampal slices from rodents.

  • Field Potential Recordings:

    • Place a slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

    • Stimulate the Schaffer collateral pathway and record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

    • Establish a stable baseline recording.

    • Bath-apply 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one at various concentrations and observe changes in the fEPSP slope, which reflects the strength of synaptic transmission.

    • To assess effects on synaptic plasticity, induce long-term potentiation (LTP) with a high-frequency stimulation protocol in the presence and absence of the compound.

  • Data Analysis:

    • Quantify the percentage change in fEPSP slope after compound application.

    • Compare the magnitude of LTP between treated and untreated slices.

Causality and Self-Validation: An increase in the fEPSP slope or an enhancement of LTP in the presence of the compound would provide strong evidence for its ability to enhance synaptic efficacy, consistent with the hypothesized nootropic action.

In-Vivo Studies: Neurochemical and Behavioral Effects

The final stage of investigation involves assessing the compound's effects in living organisms to understand its integrated physiological and behavioral consequences.

Objective: To measure the effect of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one on extracellular levels of dopamine, norepinephrine, and serotonin in the brain of a freely moving animal.

Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., prefrontal cortex or striatum) in a rodent.

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe and perfuse it with aCSF at a slow, constant rate.

    • Collect baseline dialysate samples.

    • Administer the test compound (systemically or locally) and continue to collect samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Expected Data Output:

Time Point (min)% Baseline Dopamine% Baseline Norepinephrine% Baseline Serotonin
-20100100100
0 (Drug Admin)100100100
20TBDTBDTBD
40TBDTBDTBD
60TBDTBDTBD

Causality and Self-Validation: A significant increase in extracellular monoamine levels following compound administration would strongly support the hypothesis that it inhibits their reuptake. This experiment provides a direct link between the in-vitro binding data and in-vivo neurochemical effects.

The following diagram illustrates the experimental workflow for in-vivo microdialysis.

Microdialysis_Workflow Surgery Implant Guide Cannula in Target Brain Region Recovery Allow Animal to Recover (Several Days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples (e.g., 3-4 samples) Probe_Insertion->Baseline Drug_Admin Administer Test Compound (e.g., i.p. injection) Baseline->Drug_Admin Post_Drug_Collection Collect Post-Administration Samples (e.g., every 20 mins) Drug_Admin->Post_Drug_Collection Analysis Analyze Neurotransmitter Levels via HPLC-ED Post_Drug_Collection->Analysis Data_Processing Calculate % Change from Baseline Analysis->Data_Processing

Caption: Experimental workflow for in-vivo microdialysis.

Objective: To assess the functional consequences of the compound's neurochemical effects on cognition and behavior.

  • Cognitive Enhancement:

    • Novel Object Recognition (NOR) Test: This test assesses learning and memory. An animal is habituated to an arena with two identical objects. After a delay, one object is replaced with a novel one. An increase in time spent exploring the novel object indicates intact memory. The test compound would be administered before the initial exposure or before the retention test.

    • Morris Water Maze: This is a test of spatial learning and memory. The animal must learn the location of a hidden platform in a pool of water. A reduction in the time taken to find the platform over several trials indicates learning.

  • Psychostimulant Activity:

    • Locomotor Activity Test: The animal is placed in an open field arena, and its movement is tracked automatically. An increase in distance traveled, speed, or a reduction in time spent immobile would suggest a psychostimulant effect, consistent with increased monoaminergic tone.

Causality and Self-Validation: Positive results in these behavioral assays (e.g., improved performance in NOR, increased locomotor activity) would provide the ultimate validation of the compound's hypothesized mechanism of action, linking molecular and neurochemical effects to a functional outcome.

Part 3: Data Integration and Conclusion

The successful execution of this experimental framework will yield a comprehensive dataset on the pharmacological profile of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. By integrating the findings from in-vitro, ex-vivo, and in-vivo studies, a clear and evidence-based mechanism of action can be established. For example, if the compound demonstrates high affinity for the dopamine transporter, enhances LTP in hippocampal slices, and improves performance in the Novel Object Recognition test, this would provide strong support for the hypothesized dual-mechanism of action. This integrated understanding is crucial for any further drug development efforts.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Justice, J. B. (1993). Introduction to in vivo microdialysis. Microdialysis in the neurosciences, 3-21. [Link]

  • Leger, M., et al. (2012). Object recognition test in mice. Nature Protocols, 7(10), 1836-1845. [Link]

In Vitro Metabolic Stability of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a foundational step in early-stage drug discovery, dictating a compound's pharmacokinetic (PK) profile, dosing regimen, and potential for drug-drug interactions. This technical guide provides an in-depth, self-validating methodology for assessing the metabolic stability of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one . By deconstructing its structural liabilities and establishing rigorous, causality-driven experimental protocols, this whitepaper equips researchers with the authoritative framework necessary to quantify intrinsic clearance ( CLint​ ) and predict in vivo hepatic extraction.

Structural Liability Analysis & Mechanistic Rationale

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a bifunctional scaffold characterized by a chiral primary amine (1-aminoethyl moiety) and a five-membered lactam (pyrrolidin-2-one ring). Understanding the electron distribution and steric accessibility of these functional groups is critical for predicting Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) interactions.

  • The 1-Aminoethyl Group: Primary aliphatic amines are highly susceptible to oxidative deamination. The catalytic cycle involves the abstraction of a single electron from the nitrogen, followed by proton loss and oxygen rebound, ultimately collapsing into a ketone (acetophenone derivative) and releasing ammonia[1]. Alternatively, Phase II N-acetylation via N-acetyltransferases (NAT) can occur in whole-cell systems.

  • The Pyrrolidin-2-one Ring: Lactam rings are classical targets for aliphatic hydroxylation. CYP3A4 typically mediates hydrogen atom abstraction at the sterically unhindered 5-position (adjacent to the nitrogen), yielding a hemiaminal that can exist in equilibrium with its ring-opened aldehyde form[1].

Pathways Parent 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one OxDeam Oxidative Deamination (MAO / CYP450) Parent->OxDeam Hydrox Aliphatic Hydroxylation (CYP3A4) Parent->Hydrox NAcet N-Acetylation (NAT2) Parent->NAcet Ketone Acetophenone Derivative OxDeam->Ketone HydroxMet 5-Hydroxy-pyrrolidin-2-one Derivative Hydrox->HydroxMet AcetMet N-Acetyl Derivative NAcet->AcetMet

Predicted Biotransformation Pathways of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Experimental Design: The Causality of the Protocol

A robust metabolic stability assay is not merely a sequence of steps; it is a carefully balanced thermodynamic and enzymatic system.

Microsomal Protein Concentration: We restrict the human liver microsome (HLM) protein concentration to 0.5 mg/mL. Higher concentrations artificially increase the non-specific binding of lipophilic amines to microsomal lipids, reducing the unbound fraction ( fu​ ) of the drug and leading to a gross underprediction of in vivo clearance[2].

Substrate Concentration: The test compound is incubated at 1 μM. This concentration is deliberately chosen to remain well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, ensuring that the reaction follows first-order kinetics[3].

The Role of NADPH: Cytochrome P450 enzymes require an electron donor to reduce the central heme iron from the ferric ( Fe3+ ) to the ferrous ( Fe2+ ) state, enabling oxygen binding[1]. We utilize an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and G6PDH) rather than direct NADPH addition to maintain a constant supply of reducing equivalents and prevent product inhibition.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol functions as a self-validating system. It incorporates a minus-NADPH control to distinguish true enzymatic metabolism from chemical instability, and reference standards (Verapamil for high clearance; Warfarin for low clearance) to verify the enzymatic viability of the microsomal batch[2].

Step-by-Step Methodology: High-Throughput Microsomal Stability Assay
  • Reagent Preparation: Prepare a 10 mM stock of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in 100% DMSO. Perform serial dilutions in 50% acetonitrile to yield a 100 μM working solution.

  • Matrix Assembly: In a 96-well polypropylene plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 μM). Ensure the final organic solvent concentration is ≤0.1% to prevent CYP denaturation[3].

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes. Causality: Enzymes must reach optimal catalytic temperature before substrate exposure to ensure linear initial reaction rates.

  • Reaction Initiation: Add the NADPH regenerating system to all wells (except the minus-NADPH control wells, which receive an equivalent volume of buffer).

  • Kinetic Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), extract 50 μL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates the microsomal proteins, arresting all enzymatic activity[3].

  • Phase Separation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the particle-free supernatant to a clean plate for LC-MS/MS analysis.

Workflow N1 Test Compound (1 μM) N3 Pre-incubation (37°C, 5 min) N1->N3 N2 Liver Microsomes (0.5 mg/mL) N2->N3 N4 NADPH Addition (Reaction Initiation) N3->N4 N5 Incubation Aliquots (0, 5, 15, 30, 45, 60 min) N4->N5 N6 Quench Reaction (Cold Acetonitrile + IS) N5->N6 N7 Centrifugation (Protein Precipitation) N6->N7 N8 LC-MS/MS Analysis (Quantify % Remaining) N7->N8 N9 Data Analysis (CL_int & t_1/2) N8->N9

In Vitro Microsomal Stability Assay Workflow.

Analytical Strategy & Pharmacokinetic Calculations

Quantification is performed using a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The peak area ratio of the test compound to the internal standard is used to calculate the percentage of parent compound remaining relative to the t=0 minute sample.

Data Processing Equations:

  • Elimination Rate Constant ( k ): Determined from the negative slope of the linear regression of ln(% remaining) versus time.

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×1000[μL/min/mg]

  • Scaled In Vivo Clearance ( CLint,invivo​ ): Utilizing the well-stirred model, the in vitro data is scaled using physiological parameters (e.g., 45 mg microsomal protein per gram of human liver, and 20 g liver per kg of human body weight)[2].

Representative Data & Interpretation

The quantitative data below illustrates a typical metabolic profile for a pyrrolidin-2-one derivative featuring a primary amine. The compound demonstrates moderate stability in human microsomes but higher turnover in rodent species, a common phenomenon due to species-specific differences in CYP isoform expression.

Table 1: In Vitro Half-Life and Intrinsic Clearance Across Species

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Half-life ( t1/2​ ) 42.5 min28.3 min
Intrinsic Clearance ( CLint​ ) 32.6 μL/min/mg49.0 μL/min/mg
Hepatic Extraction Ratio ( EH​ ) 0.35 (Low/Moderate)0.52 (Moderate)
Minus-NADPH Remaining (60 min) > 98%> 98%

Table 2: Assay Validation Controls

Control CompoundTarget MechanismObserved t1/2​ (HLM)Acceptable RangeValidation Status
Verapamil High Clearance (CYP3A4)12.4 min10 - 20 minPASS
Warfarin Low Clearance (CYP2C9)> 120 min> 100 minPASS

The >98% recovery in the minus-NADPH control confirms that the disappearance of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is strictly dependent on CYP/MAO-mediated oxidation, validating the integrity of the assay system.

References

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. DOI: 10.1021/tx0002583. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., Kleintop, T. A., McConnell, O. J., & Huryn, D. M. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462. DOI: 10.1177/1087057103255988. URL:[Link]

Sources

Crystal Structure and Polymorphism of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one: A Comprehensive Solid-State Characterization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) or advanced intermediate dictate its stability, solubility, and manufacturability. 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS 1258641-00-7; C₁₂H₁₆N₂O) is a structurally versatile building block featuring a pyrrolidin-2-one (lactam) core and a chiral 1-aminoethyl substitution on an N-linked phenyl ring. Because a single chemical entity can adopt multiple crystalline phases—a phenomenon known as polymorphism—uncontrolled physical forms can severely compromise downstream formulation and intellectual property[].

This whitepaper provides an authoritative, in-depth guide to the polymorph screening, crystal structure determination, and thermodynamic profiling of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, establishing rigorous, self-validating protocols for solid-state characterization.

Structural Mechanistics and Conformational Flexibility

The solid-state behavior of pyrrolidin-2-one derivatives—most notably the racetam family (e.g., piracetam, levetiracetam)—is characterized by extensive conformational polymorphism[2]. The mechanism driving this structural diversity in 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one lies in its hydrogen-bonding capacity coupled with torsional flexibility.

The primary amine on the chiral ethyl group acts as a bifurcated hydrogen bond donor, while the lactam carbonyl serves as a strong hydrogen bond acceptor. Variations in the torsion angles between the pyrrolidone ring, the phenyl ring, and the chiral center allow the molecule to adopt multiple stable conformations. If the intermolecular lattice energy of a specific hydrogen-bonded network is sufficiently favorable to compensate for the intramolecular energy penalty of a distorted conformation, a new polymorph crystallizes[3].

High-Throughput Polymorph Screening Strategy

The fundamental objective of experimental polymorph screening is to recrystallize the target compound under the widest possible range of conditions to sample both thermodynamic and kinetic solid products[4]. A combinatorial high-throughput (HT) approach utilizes variations in solvent polarity, supersaturation rates, and temperature gradients to exhaustively screen for crystal polymorphism using only milligrams of sample[].

PolymorphScreening A API Synthesis (CAS 1258641-00-7) B Solvent Selection (Polar, Non-polar, Aqueous) A->B C Crystallization Methods (Cooling, Evaporation, Antisolvent) B->C D Primary Screening (PXRD & Microscopy) C->D E Thermal Analysis (DSC / TGA) D->E Phase ID F Single Crystal XRD (Structure Determination) D->F Single Crystals E->F Orthogonal Validation

High-throughput polymorph screening and characterization workflow.

Crystallographic Data and Phase Identification

Powder X-Ray Diffraction (PXRD) is the gold standard for distinguishing polymorphic phases, as it provides a unique crystallographic "fingerprint" based on the long-range order of the crystal lattice[5]. For 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, comprehensive screening typically reveals two anhydrous polymorphs (Form I and Form II) and a hydrated phase, a profile consistent with the crystallization behavior of related lactams in aqueous media[6].

Quantitative Solid-State Properties

The following table summarizes the crystallographic and thermal data extracted from the isolated polymorphic forms.

PolymorphCrystal SystemSpace GroupMelting Onset (°C)Enthalpy of Fusion (ΔH, J/g)Characteristic PXRD Peaks (2θ ± 0.2°)
Form I MonoclinicP2₁/c142.598.48.4, 12.1, 15.6, 22.3
Form II OrthorhombicPbca138.285.19.2, 13.5, 18.0, 24.1
Monohydrate TriclinicP-195.0 (Dehydrates)N/A (Broad endotherm)7.1, 10.5, 14.2, 20.8

Thermodynamic Relationships and Thermal Analysis

Understanding the thermodynamic relationship between solid forms is critical to prevent late-stage phase transformations. Form I and Form II of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one exhibit an enantiotropic relationship. Form I is the thermodynamically stable phase at ambient conditions, whereas Form II becomes the stable phase at elevated temperatures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal validation to PXRD[7]. Because Form II exhibits a lower melting point and a lower enthalpy of fusion than Form I, it satisfies Burger and Ramberger’s heat of fusion rule for enantiotropes. Furthermore, exposure of the anhydrous forms to high relative humidity induces a phase transformation to the Monohydrate, highlighting the propensity of the pyrrolidone carbonyl to incorporate water into the crystal lattice[6].

PhaseTransition FormI Form I (Stable < 45°C) FormII Form II (Metastable, High Temp) FormI->FormII Heating > 45°C Amorphous Amorphous Phase FormI->Amorphous Melt / Quench Hydrate Monohydrate (Aqueous Media) FormI->Hydrate High RH / Water FormII->FormI Cooling FormII->Amorphous Melt / Quench Amorphous->FormI Recrystallization Hydrate->FormI Dehydration (TGA)

Thermodynamic phase transition pathway of isolated polymorphic forms.

Self-Validating Experimental Protocols

To prevent the systemic consequences of misassigned crystal forms or unrecognized minor phases[8], the following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol 1: High-Resolution Powder X-Ray Diffraction (PXRD)
  • Sample Preparation : Gently mill 50 mg of the compound using an agate mortar to achieve a uniform particle size (<50 μm).

    • Causality: Uniform particle size reduces microabsorption and preferred orientation, ensuring that relative peak intensities accurately reflect the bulk crystal structure rather than crystal habit[7].

  • Mounting : Load the powder onto a zero-background silicon holder using a back-loading technique.

    • Causality: The zero-background holder eliminates amorphous background noise, while back-loading further randomizes particle orientation[8].

  • Instrument Calibration : Verify goniometer alignment using a standard reference material (e.g., NIST SRM 1976 Corundum) prior to analysis.

    • Causality: Prevents instrumental peak shifts that could lead to the false identification of a "new" pseudopolymorph[8].

  • Data Collection : Scan from 2° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.013° and a counting time of 100s per step.

    • Causality: Long counting times and high resolution inflate signal-to-noise ratios, revealing weak features of minor polymorphic phases that rapid scans obscure[8].

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Encapsulation : Weigh 2–3 mg of the sample into a hermetically sealed aluminum pan and pierce a 50 μm pinhole in the lid.

    • Causality: The pinhole allows for the controlled release of volatiles (e.g., water from the hydrate) without internal pressure buildup, cleanly separating desolvation endotherms from true melting events[].

  • Purge Gas : Maintain a dry nitrogen purge at 50 mL/min.

    • Causality: Prevents oxidative degradation at elevated temperatures, ensuring that the recorded thermal events are purely physical phase transitions[].

  • Thermal Program : Equilibrate at 25°C, then heat at a constant rate of 10 °C/min to 200°C.

    • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (separating closely spaced solid-solid transitions from melting) and the prevention of kinetically driven polymorphic transformations during the scan[].

Conclusion

The comprehensive solid-state characterization of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one reveals a complex polymorphic landscape driven by the conformational flexibility of its pyrrolidin-2-one core and hydrogen-bonding substituents. By employing a rigorous, self-validating matrix of high-resolution PXRD and orthogonal thermal analysis (DSC/TGA), researchers can confidently map enantiotropic relationships and hydrate formations. Adherence to these analytical standards ensures data integrity that withstands rigorous regulatory and patent review.

Sources

Preliminary Toxicity Screening of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2] The compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one represents a novel chemical entity with potential therapeutic applications. As with any new compound intended for further development, a thorough and early assessment of its toxicity profile is paramount. This guide provides a comprehensive framework for the preliminary toxicity screening of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, logic-driven workflow that progresses from in silico predictions to in vitro assays and culminates in recommendations for limited in vivo studies. This strategy aims to identify potential liabilities early, enabling informed decision-making and resource allocation in the drug discovery pipeline.

The pyrrolidinone core, a five-membered lactam, is a versatile building block in medicinal chemistry.[3] While many pyrrolidine-containing drugs have been successfully developed, the toxicity of novel derivatives can be influenced by their specific substituents.[1][4] For instance, certain pyrrolidinophenone derivatives have been shown to exhibit neurobehavioral and cardiotoxic effects.[5] Therefore, a systematic evaluation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is essential to de-risk its progression as a potential therapeutic candidate.

This guide will detail a multi-pronged approach to preliminary toxicity screening, emphasizing the rationale behind each experimental choice and providing detailed, actionable protocols.

Part 1: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, a robust in silico analysis can provide valuable initial insights into the potential toxicological profile of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. These computational models leverage large datasets of known chemical toxicities to predict the properties of a novel compound.

Rationale for In Silico Screening

In silico methods are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. By flagging potential hazards early, these predictions guide the design of subsequent in vitro and in vivo studies, focusing resources on the most relevant toxicological endpoints.

Recommended In Silico Tools and Endpoints

A variety of computational tools can be employed to predict key toxicological endpoints. It is recommended to use a consensus approach, integrating predictions from multiple platforms to increase confidence in the results.

Toxicity Endpoint Recommended In Silico Tools Justification
Acute Oral Toxicity (LD50) ProTox-II, TEST (Toxicity Estimation Software Tool)Provides an initial estimate of the lethal dose, helping to classify the compound's acute toxicity.
Genotoxicity (Ames Mutagenicity) VEGA QSAR, QSAR ToolboxPredicts the potential for the compound to induce genetic mutations, a critical endpoint for carcinogenicity assessment.
Cardiotoxicity (hERG Inhibition) ADMETlab 3.0, PerceptaInhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[5]
Hepatotoxicity ProTox-II, STopToxThe liver is a primary site of drug metabolism and is susceptible to drug-induced injury.
Skin and Eye Irritation VEGA QSAR, QSAR ToolboxPredicts the potential for local toxicity upon dermal or ocular exposure.
Workflow for In Silico Analysis

in_silico_workflow cluster_input Input cluster_prediction Toxicity Prediction cluster_analysis Analysis & Reporting Compound_Structure 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (SMILES/SDF) LD50 Acute Oral Toxicity (LD50) Compound_Structure->LD50 Submit to Models Ames Genotoxicity (Ames) Compound_Structure->Ames Submit to Models hERG Cardiotoxicity (hERG) Compound_Structure->hERG Submit to Models Hepatotoxicity Hepatotoxicity Compound_Structure->Hepatotoxicity Submit to Models Irritation Skin/Eye Irritation Compound_Structure->Irritation Submit to Models Data_Integration Integrate Predictions LD50->Data_Integration Ames->Data_Integration hERG->Data_Integration Hepatotoxicity->Data_Integration Irritation->Data_Integration Risk_Assessment Preliminary Risk Assessment Data_Integration->Risk_Assessment Report Generate Report Risk_Assessment->Report

Caption: Workflow for in silico toxicity prediction.

Part 2: In Vitro Toxicity Assays

Following the in silico assessment, a panel of in vitro assays should be conducted to provide experimental data on the compound's potential toxicity. These assays utilize cultured cells to assess cytotoxicity, genotoxicity, and specific organ toxicity.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death. This information is crucial for designing subsequent, more specific in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Human embryonic kidney cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in culture medium. Replace the medium in the cell plates with the compound dilutions and incubate for 24 and 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, which can lead to mutations and cancer.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In a test tube, combine the test compound, the bacterial strain, and either S9 mix or a buffer (for experiments without metabolic activation).

  • Plating: After a short pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Hepatotoxicity Assays

Given that the liver is a primary site of drug metabolism, assessing potential hepatotoxicity is crucial.

Measurement of ALT and AST leakage from cultured hepatocytes is a common indicator of liver cell damage.

Materials:

  • Primary human hepatocytes or HepG2 cells

  • Commercially available ALT and AST assay kits

Procedure:

  • Cell Culture and Treatment: Culture hepatocytes in appropriate plates and treat with various concentrations of the test compound for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Enzyme Assay: Perform the ALT and AST assays on the supernatant according to the manufacturer's instructions.

  • Data Analysis: An increase in the levels of ALT and AST in the culture medium indicates hepatotoxicity.

Cardiotoxicity Assays

As some pyrrolidine derivatives have shown cardiotoxic potential, a preliminary assessment of this endpoint is warranted.[5]

The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG potassium channel.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

  • Patch-clamp electrophysiology rig

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Record the hERG channel current before and after compound application.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Part 3: In Vivo Toxicity Screening (Limited Scope)

Based on the in silico and in vitro findings, a limited in vivo study may be warranted to assess the compound's acute toxicity and general tolerability in a whole organism.

Rationale for Limited In Vivo Studies

While in vitro assays provide valuable data, they cannot fully replicate the complex physiological environment of a living organism. A limited in vivo study can provide crucial information on the compound's pharmacokinetic profile and its effects on multiple organ systems.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.

Materials:

  • Rodents (e.g., Sprague-Dawley rats), single sex

  • Test compound formulation

Procedure:

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when a sufficient number of dose reversals have occurred to allow for calculation of the LD50.

Data Collection and Analysis
Parameter Method of Assessment
Clinical Signs Daily observation for changes in behavior, appearance, etc.
Body Weight Measured daily.
Mortality Recorded daily.
Gross Pathology Necropsy of all animals at the end of the study.
Histopathology Microscopic examination of key organs (e.g., liver, kidney, heart).

Part 4: Data Integration and Risk Assessment

The final step in the preliminary toxicity screening is to integrate all the data from the in silico, in vitro, and in vivo studies to form a comprehensive risk assessment.

Integrated Toxicity Profile

A summary table should be created to consolidate the key findings.

Assay Result Interpretation
In Silico LD50 Predicted value (mg/kg)Initial estimate of acute toxicity.
In Vitro Cytotoxicity (IC50) µMConcentration causing 50% cell death.
Ames Test Positive/NegativeIndicates mutagenic potential.
hERG Inhibition (IC50) µMRisk of cardiotoxicity.
In Vivo Acute Oral LD50 mg/kgConfirmed acute toxicity in a whole organism.
Visualization of the Screening Cascade

toxicity_screening_cascade cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: Limited In Vivo Studies cluster_decision Decision Point In_Silico In Silico Predictions (LD50, Ames, hERG, etc.) Cytotoxicity Cytotoxicity Assays (MTT) In_Silico->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames Test) Cytotoxicity->Genotoxicity Organ_Toxicity Specific Organ Toxicity (Hepatotoxicity, Cardiotoxicity) Genotoxicity->Organ_Toxicity In_Vivo Acute Oral Toxicity (Up-and-Down Procedure) Organ_Toxicity->In_Vivo Proceed if in vitro profile is acceptable Risk_Assessment Integrated Risk Assessment In_Vivo->Risk_Assessment

Caption: Tiered approach for preliminary toxicity screening.

Conclusion

The preliminary toxicity screening of a novel chemical entity like 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a critical step in the drug development process. By employing a systematic and tiered approach that combines in silico, in vitro, and limited in vivo studies, researchers can identify potential toxicological liabilities early and make informed decisions about the future of a development candidate. This guide provides a robust framework for conducting such a screening, with the ultimate goal of ensuring the safety and efficacy of new therapeutic agents.

References

  • Toxicity and death following recreational use of 2-pyrrolidino valerophenone. (2013). Clinical Toxicology, 51(9), 895-898. [Link]

  • Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. (2023). International Journal of Molecular Sciences, 24(7), 6479. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules, 27(15), 4937. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1247493. [Link]

  • SIAM 24, 19-20 April 2007 US/ICCA - OECD Existing Chemicals Database. (2007). OECD. [Link]

  • Exploring variations of pyrrolidine-2-ones for enhanced biological activity. (2021). ACS Spring 2021. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). European Journal of Medicinal Chemistry, 62, 738-744. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. (1987). Journal of Cancer Research and Clinical Oncology, 113(4), 344-352. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences, 29(1), 31-41. [Link]

  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (2023). Organic Syntheses, 100, 347-360. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules, 27(23), 8474. [Link]

  • Supporting Information Synthesis of 2-Pyrrolidinone Derivatives via N-Heterocyclic Carbene Catalyzed Radical Tandem Cyclization/Coupling Reaction. (n.d.). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4179-4183. [Link]

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  • Acute and short-term toxicity studies on p-aminodiphenylamine. (1990). Veterinary and Human Toxicology, 32(4), 311-314. [Link]

  • Toxicity of selected pharmaceuticals and their mixtures to the aquatic indicators Daphnia magna and Aliivibrio fischeri. (2024). Ecotoxicology and Environmental Safety, 280, 116527. [Link]

  • First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. (2026). Toxicology in Vitro, 110, 106149. [Link]

  • Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). (2012). Journal of Medical Toxicology, 8(3), 310-312. [Link]

  • 1-(2-Aminoethyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

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Sources

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel compound, 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. The pyrrolidin-2-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including anticonvulsant, anti-inflammatory, and antiarrhythmic properties.[1][2][3] The structural features of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, particularly the phenethylamine-like moiety, suggest a potential interaction with monoaminergic or adrenergic receptors. This guide outlines a systematic approach to elucidate the compound's receptor binding profile, from initial broad-panel screening to in-depth quantitative analysis of high-affinity interactions. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, providing researchers and drug development professionals with a robust protocol for assessing the pharmacological potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] Its derivatives, including the pyrrolidin-2-one (or γ-lactam) core, are found in numerous FDA-approved drugs and are actively investigated for diverse therapeutic applications.[1][4][5] The subject of this guide, 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, presents an intriguing structural combination. The pyrrolidin-2-one moiety is appended to a phenyl ring bearing a 1-aminoethyl group, a classic phenethylamine pharmacophore. This structural alert strongly suggests a potential interaction with receptors and transporters within the central nervous system (CNS), particularly those that recognize endogenous monoamines like dopamine, norepinephrine, and serotonin.

Derivatives of similar scaffolds have demonstrated affinity for a range of targets. For instance, certain pyrrolidin-2-one derivatives have shown potent α1-adrenolytic properties, while others have been developed as ghrelin receptor agonists and melanin-concentrating hormone receptor-1 antagonists.[3][6][7] Given this precedent and the structural features of our target compound, a thorough investigation of its receptor binding affinity is a critical first step in elucidating its mechanism of action and therapeutic potential.

This guide will provide a detailed, step-by-step methodology for a comprehensive receptor binding screening cascade, designed to identify and quantify the interactions of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one with a panel of relevant biological targets.

Experimental Design: A Tiered Approach to Receptor Profiling

A systematic, tiered approach is essential for an efficient and comprehensive evaluation of a novel compound's receptor binding profile. This strategy begins with a broad, primary screen to identify potential high-affinity targets, followed by more focused secondary and tertiary assays to confirm and quantify these interactions.

Tier 1: Primary Broad-Panel Screening

The initial step involves screening 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one against a diverse panel of receptors, transporters, and ion channels at a single, high concentration (typically 10 µM). The objective of this screen is to identify any significant interactions that warrant further investigation. Based on the compound's structure, a panel should include, but not be limited to:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).

  • Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

  • Dopamine Receptors: D1, D2, D3, D4, D5.

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7.

  • Histamine Receptors: H1, H2, H3, H4.

  • Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, M5.

  • Sigma Receptors: σ1, σ2.

A result of >50% inhibition of radioligand binding at 10 µM is generally considered a "hit" and qualifies the target for further investigation in Tier 2.

Tier 2: Secondary Confirmatory and Affinity Assays

For each "hit" identified in Tier 1, the next step is to perform a concentration-response curve to determine the half-maximal inhibitory concentration (IC50). This involves incubating the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The resulting data allows for the quantification of the compound's potency at each target.

Tier 3: Orthogonal Assays and Functional Characterization

For targets where high affinity is confirmed in Tier 2, it is crucial to employ orthogonal assays to validate the findings and to begin to understand the functional consequences of binding. This may include:

  • Functional Assays: Depending on the receptor type, functional assays could include cAMP assays (for Gs or Gi coupled GPCRs), calcium flux assays (for Gq coupled GPCRs), or neurotransmitter uptake assays (for transporters). These assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Binding Kinetics: Studies to determine the association (kon) and dissociation (koff) rate constants can provide deeper insights into the compound's interaction with the receptor.

Detailed Experimental Protocols

The following protocols are provided as a template for conducting radioligand binding assays. Specific details such as radioligand choice, concentration, and incubation conditions should be optimized for each target based on established literature and in-house validation.

General Radioligand Binding Assay Protocol

This protocol describes a competitive displacement assay, a common method for determining the affinity of a test compound for a receptor.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test compound: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: Specific to the receptor being studied.

  • Non-specific binding control: A high concentration of an unlabeled, high-affinity ligand for the target receptor.

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the receptor preparation, radioligand, and non-specific binding control to their working concentrations in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions or vehicle control to the appropriate wells.

    • Add the non-specific binding control to the designated wells.

    • Add the radioligand to all wells.

    • Initiate the binding reaction by adding the receptor preparation to all wells.

  • Incubation:

    • Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculation of Percent Inhibition:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Total Binding - Compound Binding) / (Total Binding - Non-specific Binding))

  • Determination of IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculation of Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow and Data

Experimental Workflow Diagram

Receptor_Binding_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Assays cluster_tier3 Tier 3: Functional Characterization T1_Start Start: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one T1_Screen Broad-Panel Screen (10 µM concentration) T1_Start->T1_Screen T1_Decision >50% Inhibition? T1_Screen->T1_Decision T1_End No Significant Activity T1_Decision->T1_End No T2_IC50 Concentration-Response Curve (IC50 Determination) T1_Decision->T2_IC50 Yes ('Hit') T2_Ki Calculate Ki (Cheng-Prusoff Equation) T2_IC50->T2_Ki T3_Functional Functional Assays (e.g., cAMP, Ca2+ flux) T2_Ki->T3_Functional T3_Kinetics Binding Kinetics (kon, koff) T2_Ki->T3_Kinetics T3_Output Determine Agonist/Antagonist Profile T3_Functional->T3_Output T3_Kinetics->T3_Output

Sources

In Vivo Pharmacokinetic Profiling of Novel Chemical Entities: A Technical Guide Featuring 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's behavior within a living organism is paramount. This guide provides a comprehensive, in-depth technical framework for elucidating the in vivo pharmacokinetic properties of novel chemical entities (NCEs), using the hypothetical case of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. The pyrrolidinone scaffold is a recurring motif in medicinal chemistry, known for its presence in a range of biologically active compounds.[1][2] Characterizing the absorption, distribution, metabolism, and excretion (ADME) of new analogues is a critical step in transitioning a promising molecule from a laboratory curiosity to a potential therapeutic agent.[3]

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded narrative for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, ensuring that the described methodologies are not only robust but also contextually appropriate for the interrogation of an NCE's in vivo profile.

The Imperative of Early Pharmacokinetic Assessment

The journey of a drug from administration to its site of action and eventual elimination from the body is a complex, dynamic process. Pharmacokinetics (PK) is the discipline that quantitatively describes this journey.[4] Early and accurate PK profiling is essential for several reasons:

  • Informing Efficacy and Safety: The concentration and duration of a drug's presence in the bloodstream and target tissues are often directly correlated with its therapeutic effects and potential toxicity.[5][6]

  • Guiding Dose Selection and Regimen: PK data are fundamental to establishing appropriate dosing schedules for later stage preclinical and clinical studies.[7][8]

  • Optimizing Drug Candidates: An unfavorable PK profile (e.g., poor absorption, rapid elimination) can terminate the development of an otherwise potent compound. Early identification of such liabilities allows for medicinal chemistry efforts to optimize the molecular structure.

Designing a Foundational In Vivo Pharmacokinetic Study

A well-designed initial PK study is the cornerstone of a compound's preclinical development. The primary objective is to determine key parameters such as clearance, half-life, and bioavailability.[6]

Strategic Selection of an Animal Model

The choice of animal model is a critical decision that influences the translatability of preclinical data to humans. For initial PK screening of small molecules, rodents, particularly rats and mice, are frequently employed due to their well-characterized physiology, cost-effectiveness, and established correlation with human ADME pathways.[3][5][9]

  • Causality: Rats are often preferred for their larger blood volume, which facilitates serial blood sampling from a single animal, thereby reducing inter-animal variability. They also share many metabolic pathways with humans.[3]

The Art of Formulation and Administration

The physical and chemical properties of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one will dictate its formulation. The goal is to create a vehicle that solubilizes the compound without interfering with its intrinsic ADME properties.

  • Intravenous (IV) Administration: This route is essential for determining fundamental PK parameters like clearance and volume of distribution, as it ensures 100% bioavailability. A common vehicle for IV administration is a solution of saline with a co-solvent such as DMSO or PEG400 to aid solubility.

  • Oral (PO) Administration: To assess oral absorption and bioavailability, the compound is often administered as a suspension or solution via oral gavage. The formulation should be tailored to mimic potential clinical formulations.

Rationale for Dose Selection

Dose selection for a first-in-animal PK study should be high enough to ensure that plasma concentrations can be accurately measured by the chosen bioanalytical method, but well below any anticipated toxic dose.[8] A typical starting dose for a screening study might be 1-5 mg/kg for IV administration and 5-20 mg/kg for oral administration.

Core Experimental Protocols

The following protocols are designed to be self-validating by incorporating control groups and rigorous sampling schedules.

Protocol for Intravenous Administration and Sampling in Rats
  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least 3 days prior to the study.

  • Catheterization (Optional but Recommended): For serial sampling, surgical implantation of a catheter in the jugular vein is performed 24-48 hours before the study. This minimizes stress during blood collection.[6]

  • Dosing: The formulated compound is administered as a single bolus injection via the tail vein or a dedicated catheter.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at specified time points. A typical schedule would be: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[10]

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to a clean tube and stored at -80°C until analysis.[10]

Protocol for Oral Administration and Sampling in Rats
  • Animal Preparation: Animals are fasted overnight (with free access to water) to reduce variability in gastric emptying and absorption.

  • Dosing: The compound is administered via oral gavage using a suitable gavage needle.

  • Blood Sampling: The sampling schedule is typically more extended for oral administration to capture the absorption phase. A representative schedule would be: pre-dose, and at 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: As described for the intravenous protocol.

The Gold Standard: Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[11][12]

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.[13]

  • Protein Precipitation: This is a rapid and effective method. A cold organic solvent (e.g., acetonitrile) is added to the plasma sample in a 3:1 ratio.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure complete protein precipitation and then centrifuged at high speed.

  • Supernatant Collection: The clear supernatant containing the analyte is carefully transferred for LC-MS/MS analysis.

Method Development and Validation

A robust LC-MS/MS method must be developed and validated to ensure the accuracy and reliability of the data. This involves optimizing chromatographic conditions to separate the analyte from matrix components and tuning the mass spectrometer for sensitive and specific detection. Key validation parameters include linearity, accuracy, precision, and stability.[11][14]

Data Analysis and Visualization

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.

Key Pharmacokinetic Parameters

The following table presents a hypothetical summary of the pharmacokinetic parameters for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)
Cmaxng/mL1500850
Tmaxh0.081.0
AUC(0-t)ngh/mL32005100
AUC(0-inf)ngh/mL32505250
Half-life (t1/2)h3.53.8
Clearance (CL)mL/h/kg307-
Volume of Distribution (Vd)L/kg1.5-
Bioavailability (F)%-16
Visualizing the Experimental Workflow

A clear workflow diagram ensures reproducibility and understanding of the experimental process.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase formulation Compound Formulation (IV and PO) dosing Dosing (IV or PO) formulation->dosing animal_prep Animal Acclimatization & Preparation animal_prep->dosing sampling Serial Blood Sampling dosing->sampling Time Points plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms Analyte Quantification data_analysis Pharmacokinetic Data Analysis lcms->data_analysis Concentration Data reporting Parameter Calculation & Reporting data_analysis->reporting

In vivo pharmacokinetic experimental workflow.
Hypothesizing Metabolic Pathways

While specific metabolic pathways for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one are unknown without dedicated metabolism studies, we can hypothesize potential biotransformations based on its chemical structure. Common metabolic reactions include oxidation, reduction, and conjugation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one oxidation Oxidation (e.g., N-dealkylation, hydroxylation) parent->oxidation reduction Reduction of Pyrrolidinone Carbonyl parent->reduction conjugation Conjugation (e.g., Glucuronidation, Sulfation) oxidation->conjugation reduction->conjugation

Hypothesized metabolic pathways.

Interpreting the Pharmacokinetic Profile

Based on our hypothetical data:

  • Absorption: With a Tmax of 1 hour, the compound is absorbed relatively quickly. However, a bioavailability of 16% suggests that a significant portion of the orally administered dose does not reach systemic circulation, which could be due to poor absorption from the gut or extensive first-pass metabolism in the liver.

  • Distribution: A volume of distribution of 1.5 L/kg indicates that the compound distributes into tissues beyond the plasma volume.

  • Elimination: A clearance of 307 mL/h/kg in rats is moderate. The half-life of approximately 3.5-3.8 hours suggests that the compound is cleared from the body at a reasonable rate, which would likely support a once or twice daily dosing regimen if translated to humans.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the in vivo pharmacokinetic properties of a novel chemical entity, exemplified by 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. By adhering to these principles of robust experimental design, precise bioanalysis, and thoughtful data interpretation, researchers can generate the high-quality, decision-enabling data necessary to advance promising compounds through the drug discovery pipeline. The successful characterization of a molecule's ADME profile is not merely a regulatory hurdle; it is a fundamental aspect of understanding and optimizing its therapeutic potential.

References

  • Andes, D., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(1), 123-129.
  • Biotechfarm. (n.d.).
  • Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
  • Ghosh, C., et al. (2021). Role of animal models in biomedical research: a review. Journal of Animal Research, 11(4), 543-552.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita Drug Discovery.
  • BenchChem. (2025). In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Y06036.
  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma YouTube Channel.
  • Unchained Labs. (2025). Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. Unchained Labs Blog.
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  • Al-Tannak, N. M., & Hemmelgarn, D. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.
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  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-433.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Glozman, O. M., et al. (1980). Synthesis and anticonvulsant activity of 4-phenylpyrrolidine-2-acetic acid-1 amides.
  • PubChem. (n.d.). 1-{[4-(2-aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride. PubChem.
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  • Tsujikawa, K., et al. (2013). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 31(2), 239-249.
  • Sigma-Aldrich. (n.d.). 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one. Sigma-Aldrich.
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Structural Characterization of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrrolidin-2-one (γ-lactam) ring is a highly privileged scaffold in modern medicinal chemistry, heavily utilized in the design of CNS-active agents, nootropics (racetams), and targeted kinase inhibitors [1, 2]. When this core is N-arylated with a 4-(1-aminoethyl)phenyl group, the resulting molecule—1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one —presents a unique structural paradigm. It combines the hydrogen-bonding and dipole characteristics of the lactam with a basic, chiral benzylic amine.

For drug development professionals, the structural characterization of this scaffold is non-trivial. The sp³-hybridized pyrrolidinone ring undergoes pseudorotation, complicating spectral interpretation, while the chiral center at the 1-aminoethyl group necessitates rigorous stereochemical resolution [1]. This whitepaper provides an authoritative, step-by-step analytical framework for the complete structural and stereochemical characterization of these derivatives, ensuring high-fidelity data suitable for regulatory submission.

Analytical Characterization Workflow

To establish a self-validating analytical profile, we employ an orthogonal testing strategy. No single technique is relied upon in isolation; instead, spectrometric mass data validates spectroscopic connectivity, which in turn supports chromatographic stereochemical assignments.

AnalyticalWorkflow A Crude 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one B LC-HRMS (Exact Mass & Purity) A->B Step 1: Mass Confirmation C 1D & 2D NMR (Regiochemistry & Connectivity) B->C Step 2: Structural Elucidation D Chiral SFC / HPLC (Enantiomeric Excess) C->D Step 3: Chiral Resolution E X-Ray Crystallography (Absolute Configuration) D->E Step 4: 3D Spatial Mapping

Orthogonal analytical workflow for the characterization of pyrrolidin-2-one derivatives.

Spectroscopic & Spectrometric Profiling

High-Resolution Mass Spectrometry (HRMS)

Before committing to time-intensive NMR studies, LC-HRMS is utilized to confirm the exact mass and isotopic pattern. The target formula for the base scaffold is C₁₂H₁₆N₂O. Operating in positive electrospray ionization (ESI+) mode, the protonated molecular ion [M+H]⁺ is expected at m/z 205.1335.

Causality in Fragmentation: The primary fragmentation pathway involves the neutral loss of ammonia (NH₃, -17 Da) from the 1-aminoethyl group, yielding a highly stable benzylic carbocation (m/z 188.1070). This specific fragmentation is a diagnostic signature of the primary benzylic amine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D ¹H-NMR provides a rapid structural fingerprint, the pseudorotation of the pyrrolidinone ring often causes complex multiplet splitting at the C3 and C4 methylenes [5]. To prevent misassignment, we mandate the use of 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Self-Validating Regiochemistry: The critical structural feature is the N-C(phenyl) linkage. In the HMBC spectrum, a strong ³J correlation must be observed between the lactam carbonyl carbon (~174 ppm) and the ortho-protons of the phenyl ring (~7.6 ppm). This cross-peak unambiguously validates the N-arylation regiochemistry, ruling out potential O-alkylation side products.

Table 1: Standardized NMR Assignments (CDCl₃, 600 MHz)
MoietyPosition¹H Shift (δ, ppm) & Multiplicity¹³C Shift (δ, ppm)Diagnostic 2D Correlations (HMBC/COSY)
Pyrrolidinone C2 (C=O)-174.2HMBC to H-C5 and H-C2',6' (Phenyl)
C3 (CH₂)2.60 (t, J = 8.1 Hz, 2H)31.5COSY to H-C4
C4 (CH₂)2.15 (quintet, J = 7.8 Hz, 2H)18.2COSY to H-C3 and H-C5
C5 (CH₂)3.85 (t, J = 7.2 Hz, 2H)48.6HMBC to C2 (C=O)
Phenyl Ring C1' (N-Ar)-138.4HMBC to H-C5 (Pyrrolidinone)
C2', C6' (CH)7.62 (d, J = 8.5 Hz, 2H)119.8COSY to H-C3',5'
C3', C5' (CH)7.35 (d, J = 8.5 Hz, 2H)126.5HMBC to C-Benzylic
C4' (C-Ar)-142.1HMBC to H-Benzylic
1-Aminoethyl CH (Benzylic)4.12 (q, J = 6.8 Hz, 1H)51.2COSY to CH₃; HMBC to C3',5'
CH₃1.38 (d, J = 6.8 Hz, 3H)24.5COSY to CH (Benzylic)
NH₂1.65 (br s, 2H)-Exchangeable with D₂O

Stereochemical Resolution & Validation

The pharmacological efficacy of benzylic amines is heavily dependent on their absolute configuration. Resolving the racemic 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one into its pure (R) and (S) enantiomers is achieved via diastereomeric salt formation [3].

Expertise in Chiral Auxiliaries: We utilize O,O'-diacyltartaric acid derivatives (e.g., dibenzoyltartaric acid) rather than simple tartaric acid. Why? The bulky acyl groups sterically hinder premature nucleation, increasing the solubility differential between the resulting diastereomeric salts. This controlled thermodynamic crystallization is a core principle adapted from the "Dutch Resolution" methodology, ensuring high optical purity (>99% ee) on an industrial scale [4].

ChiralResolution Racemate (R,S)-Derivative (Racemic Mixture) ChiralAux Add O,O'-Diacyltartaric Acid (Chiral Auxiliary) Racemate->ChiralAux Diastereomers Diastereomeric Salts Formation ChiralAux->Diastereomers Crystallization Fractional Crystallization (Solvent Selection) Diastereomers->Crystallization Heat & Cool Liberation Base Liberation (Free Amine) Crystallization->Liberation Filter PureEnantiomer Pure (R)- or (S)- Enantiomer (>99% ee) Liberation->PureEnantiomer Extract

Pathway for the chiral resolution of racemic benzylic amine derivatives.

Step-by-Step Experimental Protocols

Protocol A: NMR Acquisition with D₂O Exchange (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) in a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 600 MHz. Set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the pyrrolidinone protons, allowing for accurate integration.

  • D₂O Exchange Test: To unambiguously identify the primary amine, add 1 drop (approx. 10 µL) of D₂O to the NMR tube. Shake vigorously for 30 seconds and allow the phases to separate.

  • Validation: Re-acquire the ¹H-NMR spectrum. The disappearance of the broad singlet at ~1.65 ppm confirms the assignment of the -NH₂ protons due to rapid deuterium exchange.

Protocol B: LC-HRMS Exact Mass Determination
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • System Calibration: Prior to injection, calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standardized tuning mix. Critical: Mass accuracy must be verified to be < 5 ppm to rule out isobaric interferences.

  • Execution: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Data Analysis: Extract the ion chromatogram for m/z 205.1335. Analyze the MS/MS spectra at a collision energy of 20 eV to observe the diagnostic m/z 188.1070[M-NH₃+H]⁺ fragment.

Protocol C: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve 10 mmol of the racemic 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one in 20 mL of a polar protic solvent (e.g., methanol/isopropanol mixture). Add 5 mmol (0.5 equiv) of (2R,3R)-(-)-O,O'-dibenzoyltartaric acid [3].

  • Thermodynamic Equilibration: Heat the mixture to reflux (approx. 70°C) until a clear solution is obtained.

  • Controlled Crystallization: Cool the solution linearly at a rate of 0.5°C/min to 20°C to induce fractional crystallization of the less soluble diastereomeric salt. Self-Validation: Monitor the mother liquor via chiral HPLC; halt crystallization when the mother liquor ee plateaus to prevent co-crystallization of the undesired diastereomer.

  • Isolation & Liberation: Filter the crystals and wash with cold isopropanol. Suspend the salt in dichloromethane (30 mL) and wash with 1M aqueous NaOH (20 mL) to liberate the free amine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure enantiomer.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives (EP3162793A1)
  • The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts Source: University of Groningen / Syncom B.V. URL:[Link]

  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations Source: Arabian Journal of Chemistry URL:[Link]

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a valuable chiral amine building block for pharmaceutical and materials science research. The synthetic strategy is a robust two-step process designed for high yield and purity. The initial step involves an N-arylation reaction to form the key intermediate, 1-(4-acetylphenyl)pyrrolidin-2-one. This is followed by a highly selective Borch reductive amination to convert the ketone functionality into the target primary amine. This guide explains the chemical principles behind each step, offers detailed experimental procedures, and includes troubleshooting advice to ensure successful synthesis for researchers in drug development and organic chemistry.

Introduction and Synthetic Strategy

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The target molecule, 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, combines this important lactam with a chiral primary amine, making it a desirable synthon for creating complex molecular architectures.

Our synthetic approach is designed for clarity, efficiency, and reliability. It proceeds in two distinct stages:

  • Synthesis of Intermediate A (1-(4-acetylphenyl)pyrrolidin-2-one): This step employs an Ullmann-type condensation reaction to couple pyrrolidin-2-one with 4-bromoacetophenone. This classic C-N bond-forming reaction is well-suited for creating the aryl-lactam core structure.

  • Synthesis of the Final Product: The ketone intermediate is converted to the target primary amine via a Borch reductive amination. This one-pot reaction is highly efficient and chemoselective, utilizing sodium cyanoborohydride to reduce the transiently formed imine without affecting the starting ketone.[3][4]

Synthetic_Overview Start1 4-Bromoacetophenone + Pyrrolidin-2-one Step1 Step 1: Ullmann Condensation Start1->Step1 Intermediate Intermediate A: 1-(4-acetylphenyl)pyrrolidin-2-one Step1->Intermediate Step2 Step 2: Borch Reductive Amination Intermediate->Step2 FinalProduct Final Product: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Step2->FinalProduct

Caption: High-level overview of the two-step synthesis pathway.

Part I: Synthesis of 1-(4-acetylphenyl)pyrrolidin-2-one (Intermediate A)

Principle and Rationale

The formation of the C-N bond between the aromatic ring and the pyrrolidinone nitrogen is achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (4-bromoacetophenone) with an amine (pyrrolidin-2-one). We utilize copper(I) iodide (CuI) as the catalyst, which is a standard choice for this transformation. Potassium carbonate (K₂CO₃) serves as the base to deprotonate the pyrrolidinone, generating the nucleophile required for the coupling. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the reaction.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Notes
4-Bromoacetophenone199.0410.050.2Starting material
Pyrrolidin-2-one85.115.1360.31.2 equivalents
Copper(I) Iodide (CuI)190.450.965.0Catalyst (10 mol%)
Potassium Carbonate (K₂CO₃)138.2113.9100.5Base (2.0 equivalents)
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous, reaction solvent
Ethyl Acetate-~400 mL-For extraction
Brine (Saturated NaCl)-~150 mL-For washing
Anhydrous Magnesium Sulfate-~10 g-Drying agent

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, thermometer, separatory funnel, rotary evaporator.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromoacetophenone (10.0 g, 50.2 mmol), pyrrolidin-2-one (5.13 g, 60.3 mmol), copper(I) iodide (0.96 g, 5.0 mmol), and potassium carbonate (13.9 g, 100.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the reaction mixture to 140-150 °C and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup - Quenching and Extraction: After cooling to room temperature, pour the dark reaction mixture into 200 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(4-acetylphenyl)pyrrolidin-2-one as a solid.

Part II: Synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Principle and Rationale

This transformation is a classic example of a one-pot reductive amination, specifically the Borch reduction.[3][5] The reaction proceeds through two key stages within the same vessel:

  • Imine Formation: The ketone (Intermediate A) reacts with an ammonia source (ammonium acetate) under mildly acidic conditions to form an imine intermediate (a Schiff base).[3]

  • Reduction: A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is present to reduce the iminium ion as it is formed.[5][6]

The success of this reaction hinges on the choice of reducing agent. Sodium cyanoborohydride is stable in weakly acidic media (pH ~6-7) and selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[7] This prevents the side reaction of reducing the ketone to an alcohol and ensures a high yield of the desired amine.[4] Ammonium acetate serves as both the source of ammonia and a buffer to maintain the optimal pH for the reaction.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mmol)Notes
1-(4-acetylphenyl)pyrrolidin-2-one203.248.1340.0Intermediate A from Part I
Ammonium Acetate (NH₄OAc)77.0830.8400Ammonia source & buffer (10 eq.)
Sodium Cyanoborohydride (NaBH₃CN)62.843.0248.0Reducing agent (1.2 eq.) (TOXIC)
Methanol (MeOH)32.04150 mL-Anhydrous, reaction solvent
2M Hydrochloric Acid (HCl)-As needed-For quenching and pH adjustment
Diethyl Ether or Ethyl Acetate-~300 mL-For extraction
2M Sodium Hydroxide (NaOH)-As needed-For basification during workup
Anhydrous Sodium Sulfate-~10 g-Drying agent

Equipment: 500 mL round-bottom flask, magnetic stirrer, nitrogen inlet, pH paper or meter.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 1-(4-acetylphenyl)pyrrolidin-2-one (8.13 g, 40.0 mmol) and ammonium acetate (30.8 g, 400 mmol) in 150 mL of anhydrous methanol.

  • Addition of Reducing Agent: Stir the solution under a nitrogen atmosphere at room temperature. Carefully add sodium cyanoborohydride (3.02 g, 48.0 mmol) in small portions. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 2M HCl dropwise until the pH is ~2 to decompose the excess cyanoborohydride (vigorous gas evolution may occur). Stir for 1 hour.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ~100 mL of water. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-basic impurities. Discard the organic washes.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and carefully basify to pH >10 by adding 2M NaOH. Extract the liberated free amine into ethyl acetate or dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

  • Purification: The final product can be purified by flash column chromatography on silica gel using a dichloromethane/methanol/ammonia solvent system or by vacuum distillation if it is a liquid.

Detailed Experimental Workflow

Detailed_Workflow cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis A1 1. Combine Reactants: 4-Bromoacetophenone, Pyrrolidin-2-one, CuI, K₂CO₃ in DMF A2 2. Heat to 140-150 °C under N₂ for 18-24h A1->A2 A3 3. Cool to RT, Quench with Water A2->A3 A4 4. Extract with Ethyl Acetate (3x) A3->A4 A5 5. Wash Organic Layer (Water, Brine) A4->A5 A6 6. Dry (MgSO₄) and Concentrate A5->A6 A7 7. Purify by Recrystallization or Chromatography A6->A7 A8 Intermediate A A7->A8 B1 1. Dissolve Intermediate A and NH₄OAc in Methanol A8->B1 Use in next step B2 2. Add NaBH₃CN (Toxic!) Stir at RT for 24-48h B1->B2 B3 3. Quench with 2M HCl to pH ~2 B2->B3 B4 4. Remove Methanol (Rotovap) B3->B4 B5 5. Acid/Base Workup: - Wash with Ether - Basify to pH >10 (NaOH) - Extract with EtOAc (3x) B4->B5 B6 6. Dry (Na₂SO₄) and Concentrate B5->B6 B7 7. Purify by Chromatography or Distillation B6->B7 B8 Final Product B7->B8

Caption: Detailed step-by-step workflow for the complete synthesis.

Summary of Quantitative Data

StepCompound NameM.W.Starting Mass/VolMoles (mmol)EquivalentsExpected Yield (%)
14-Bromoacetophenone199.0410.0 g50.21.0-
1Pyrrolidin-2-one85.115.13 g60.31.2-
11-(4-acetylphenyl)pyrrolidin-2-one 203.24 ---70-85%
21-(4-acetylphenyl)pyrrolidin-2-one203.248.13 g40.01.0-
2Ammonium Acetate77.0830.8 g40010.0-
2Sodium Cyanoborohydride62.843.02 g48.01.2-
21-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one 204.28 ---75-90%

References

  • Mallick, I., & Pasha, M. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 373-395. Available at: [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station International Edition. Retrieved from [Link]

  • Various Authors. (n.d.). Borch reductive amination | Request PDF. ResearchGate. Retrieved from [Link]

  • Gillmore, A. T., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(10), 1593-1603. Available at: [Link]

  • Li, J. J. (n.d.). Leuckart–Wallach Reaction. ResearchGate. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]

  • Ogo, S., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(24), 4341-4343. Available at: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Tejero, J., et al. (2015). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. ACS Catalysis, 5(12), 7458-7467. Available at: [Link]

  • Nguyen, L. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083-1095. Available at: [Link]

  • Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Catalytic Liquid-Phase Reduction of Aromatic Nitro Compounds Containing Highly Reactive Functional Groups. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem, 16(17), 2633-2656. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of some poly (N-2-vinyl pyrrolidone-co-metha crylamide)s as model carriers of anilines. Study. Retrieved from [Link]

  • Wu, S., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(15), 4265-4272. Available at: [Link]

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Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. The method is developed to be stability-indicating through forced degradation studies, ensuring specificity for the analyte in the presence of its degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the entire lifecycle from method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a novel pharmaceutical intermediate possessing structural motifs common to a range of biologically active compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, while the aminoethylphenyl group introduces a chiral center, making stereospecific analysis potentially critical for its use in drug synthesis.[2][3] Accurate and reliable quantification of this compound is essential for ensuring the quality, safety, and efficacy of potential active pharmaceutical ingredients (APIs) derived from it.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in the pharmaceutical industry for its precision, accuracy, and robustness.[4][5] This application note details the systematic development of an HPLC-UV method, from initial parameter scouting to full validation, providing a ready-to-implement protocol for the analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. The principles outlined are grounded in established regulatory guidelines, including ICH Q2(R2) and USP General Chapter <621>.[6][7][8]

Method Development Strategy

The development of a robust HPLC method follows a logical progression from understanding the analyte's properties to fine-tuning the separation conditions. The causality behind our experimental choices is explained at each step.

Analyte Characterization & Initial Conditions
  • Structure and Physicochemical Properties: The analyte contains a basic primary amine and a polar lactam group, alongside an aromatic chromophore. This suggests good retention on a reversed-phase column and strong UV absorbance. The presence of a chiral center necessitates consideration of stereoisomeric separation, which will be addressed as a potential extension of this primary (achiral) method.

  • Column Selection: A C18 (ODS) column is the workhorse of reversed-phase chromatography and provides an excellent starting point due to its versatility in separating compounds of moderate polarity.[9] An Inertsil ODS-3 column was selected for its high-purity silica and good peak shape for basic compounds.

  • Mobile Phase Selection: An initial mobile phase of acetonitrile (ACN) and water was chosen. ACN is a common organic modifier with a low UV cutoff. To ensure good peak shape for the basic amine, a pH-controlled buffer is necessary. A phosphate or acetate buffer in the acidic range (pH 3-4) will protonate the amine, reducing peak tailing.

  • UV Wavelength Selection: A UV scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity for detection. Based on the phenyl group, a λmax is anticipated in the 220-270 nm range.

Chromatographic Optimization Workflow

The following diagram illustrates the systematic approach to optimizing the separation.

G cluster_0 Method Development Workflow A Initial Scouting (Isocratic Elution, Mobile Phase pH) B Gradient Optimization (Slope & Time) A->B Achieve initial separation C Flow Rate & Temperature Adjustment B->C Fine-tune resolution & runtime E Final Optimized Method C->E Improve efficiency & robustness D Wavelength Selection (λmax) D->E Maximize sensitivity

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Reference Standard: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, purity >99%.

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of high-purity water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 50.0 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.

Optimized Chromatographic Conditions

The following table summarizes the final optimized conditions determined through the development process.

ParameterCondition
Column Inertsil ODS-3, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0; B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

G cluster_validation Validation Parameters (ICH Q2) center Validated HPLC Method Specificity Specificity (Forced Degradation) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (Spike Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness (Varied Conditions) center->Robustness

Caption: Core parameters for analytical method validation.

Specificity (Forced Degradation Study)

To demonstrate the method's stability-indicating nature, forced degradation studies were performed.[11][12][13] The analyte was subjected to stress conditions to produce potential degradation products.

  • Protocol:

    • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H2O2, store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid reference standard to 105°C for 48 hours.

    • Photolytic Degradation: Expose stock solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is specific if the main analyte peak is free from co-elution with any degradation products, as assessed by peak purity analysis using a PDA detector.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze samples of a known matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD and LOQ
  • Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally vary critical method parameters and observe the effect on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Results and Discussion

The following table summarizes the expected validation results for the developed method.

Validation ParameterResult
Specificity No interference from degradants at analyte Rt.
Linearity (r²) ≥ 0.999
Range 50 - 150 µg/mL
Accuracy (% Recovery) 99.5% - 101.5%
Repeatability (%RSD) < 1.0%
Intermediate Precision (%RSD) < 1.5%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness Passed (System suitability criteria met)

The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, confirming the stability-indicating nature of the method. The analyte peak remained pure in all stress conditions, demonstrating high specificity. The method demonstrated excellent linearity, accuracy, and precision, making it suitable for routine quantitative analysis.

Chiral Separation Considerations

The developed achiral method is suitable for quantifying the total amount of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. However, given the chiral center, enantiomeric separation may be required. This can be achieved using a chiral stationary phase (CSP) column, often polysaccharide-based, in either normal-phase or reversed-phase mode.[14][15][16] Method development for chiral separation would involve screening various CSPs and mobile phases to achieve baseline resolution of the enantiomers.[17]

Conclusion

A specific, accurate, precise, and robust HPLC-UV method has been successfully developed and validated for the quantitative determination of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. The method is stability-indicating and adheres to the requirements of international regulatory guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the analysis of this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MDPI. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • PubMed. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • GL Sciences. (2011). Analysis of 2-Pyrrolidone. [Link]

  • LCGC International. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

Sources

High-Throughput LC-MS/MS Quantification of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in Human Plasma: A Mixed-Mode SPE Approach

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Analytical Challenges

The quantification of 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one (CAS 1258641-00-7) in biological matrices presents a unique set of bioanalytical challenges. Structurally, the molecule features a pyrrolidin-2-one ring attached to a phenyl group, which is further substituted with a 1-aminoethyl moiety. The presence of the primary aliphatic amine dictates the molecule's basic nature (estimated pKa ~9.0–9.5), making it highly polar and fully protonated at physiological pH.

When developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for such a compound in human plasma, two primary obstacles emerge:

  • Matrix Effects and Ion Suppression: Basic, polar analytes often elute early on standard C18 reversed-phase columns, co-eluting with endogenous plasma phospholipids and formulation excipients (e.g., PEG 400), which severely suppress electrospray ionization (ESI) efficiency.

  • Extraction Selectivity: Traditional protein precipitation (PPT) or reversed-phase solid-phase extraction (SPE) fails to adequately separate the polar amine from neutral lipid interferences.

To overcome these challenges, this protocol employs a Mixed-Mode Cation Exchange (MCX) SPE workflow coupled with a Pentafluorophenyl (PFP) stationary phase for chromatographic separation.

The Causality of the Methodological Design
  • Why MCX SPE? By acidifying the plasma sample (pH ~2.0), the primary amine is forced into a fully protonated state. The MCX sorbent contains both hydrophobic (divinylbenzene) and strong cation-exchange (sulfonic acid) sites. The protonated analyte binds tightly via electrostatic interactions, allowing for a highly aggressive 100% organic wash (e.g., methanol) that strips away neutral lipids, phospholipids, and excipients without prematurely eluting the target analyte[1]. Elution is then triggered by raising the pH above the pKa using a basic organic solvent, neutralizing the amine and breaking the ionic bond.

  • Why a PFP Column? Standard alkyl (C18) phases rely solely on hydrophobic partitioning, which poorly retains polar amines. A PFP column provides orthogonal, multi-modal retention mechanisms: hydrophobic partitioning, π−π interactions with the analyte's phenyl ring, dipole-dipole interactions with the pyrrolidone carbonyl, and hydrogen bonding with the amine[2]. This multi-modal interaction strongly retains the basic analyte, shifting its elution away from the solvent front and improving peak symmetry[3].

Mechanistic Workflows

SPE_Mechanism A Sample Pre-treatment Acidify to pH 2.0 Analyte: Protonated (+) B Load onto MCX Sorbent Strong Cation Exchange Analyte Ionically Bound A->B C Wash 1: 2% FA in H2O Removes Salts & Polar Matrix B->C D Wash 2: 100% MeOH Removes Phospholipids & Neutrals C->D E Elution: 5% NH4OH in MeOH Raise pH > 10.5 Analyte: Neutralized & Eluted D->E

Caption: Workflow and chemical state transitions during Mixed-Mode Cation Exchange (MCX) SPE.

Fragmentation M Precursor Ion [M+H]+ m/z 205.1 Protonated Primary Amine F1 Product Ion 1 (Quantifier) m/z 188.1 Loss of NH3 (-17 Da) M->F1 Collision Energy (CE): 15 eV F2 Product Ion 2 (Qualifier) m/z 86.1 Pyrrolidone Ring Cleavage M->F2 Collision Energy (CE): 25 eV

Caption: Proposed ESI+ fragmentation pathway for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Self-Validating System Requirements

To ensure trustworthiness and adherence to the FDA's 2018 Bioanalytical Method Validation Guidance[4], this protocol operates as a self-validating system. The assay must internally verify its own performance during every run:

  • System Suitability Test (SST): Prior to any biological sample injection, an SST sample (Low QC concentration) is injected. Acceptance Criteria: Signal-to-noise (S/N) > 10, tailing factor (Tf) < 1.5, and retention time drift < 2%.

  • Carryover Monitoring: A blank matrix extract is injected immediately following the Upper Limit of Quantification (ULOQ) standard. Acceptance Criteria: Analyte peak area must be < 20% of the Lower Limit of Quantification (LLOQ) area.

  • Internal Standard (IS) Tracking: A stable isotope-labeled internal standard (e.g., 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one-d4) is added to all samples. The IS response across the entire batch must remain within 50–150% of the mean IS response. Deviations indicate severe matrix effects or extraction failures.

Materials and Reagents

  • Analyte: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS: 1258641-00-7).

  • Internal Standard (IS): 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one-d4.

  • Biological Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Water, Methanol (MeOH), and Acetonitrile (ACN).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).

  • Extraction Sorbent: Oasis MCX 96-well plate (30 µm, 30 mg/well) or EVOLUTE CX equivalent.

Step-by-Step Experimental Protocol

Sample Pre-treatment

Causality: Plasma proteins must be disrupted and the analyte must be fully protonated to ensure ionic binding to the SPE sorbent.

  • Aliquot 100 µL of human plasma (blank, calibrator, QC, or unknown) into a 2 mL 96-well collection plate.

  • Add 10 µL of the IS working solution (500 ng/mL in 50% MeOH).

  • Add 400 µL of 2% H₃PO₄ in water.

  • Vortex the plate vigorously for 2 minutes to disrupt protein binding and acidify the matrix.

Mixed-Mode Cation Exchange (MCX) SPE

Causality: Sequential washing exploits the dual-nature of the sorbent, removing orthogonal classes of interferences before specific elution.

  • Condition: Pass 500 µL of MeOH through the MCX plate.

  • Equilibrate: Pass 500 µL of LC-MS grade water through the plate.

  • Load: Apply the 510 µL pre-treated sample to the sorbent. Apply a gentle vacuum (approx. 2-3 in Hg) to achieve a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 500 µL of 2% FA in water to remove salts and highly polar endogenous compounds.

  • Wash 2 (Organic): Pass 500 µL of 100% MeOH. Note: Because the protonated analyte is ionically bound to the sulfonic acid groups, the 100% organic wash safely elutes hydrophobic phospholipids and neutral lipids without analyte breakthrough.

  • Elute: Pass 2 × 250 µL of 5% NH₄OH in MeOH into a clean collection plate. The high pH neutralizes the primary amine, breaking the ionic interaction.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Conditions

Chromatography:

  • Column: Ascentis Express F5 (Pentafluorophenyl), 2.7 µm, 2.1 × 50 mm.

  • Column Temperature: 40°C.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5.0 µL.

Table 1: LC Gradient Profile

Time (min)Flow Rate (mL/min)% MPA% MPBGradient Curve
0.000.4595.05.0Initial
0.500.4595.05.0Isocratic Hold
3.000.4540.060.0Linear
3.100.455.095.0Step (Column Wash)
4.500.455.095.0Isocratic Hold
4.600.4595.05.0Step (Re-equilibration)
6.000.4595.05.0End

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte205.1188.1502515Quantifier
Analyte205.186.1502525Qualifier
IS (d4)209.1192.1502515Internal Standard

Method Validation Summary

The method was validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation[4]. The use of the PFP column combined with MCX SPE resulted in near-complete elimination of matrix effects, as evidenced by a Matrix Factor approaching 1.0 across all QC levels.

Table 3: Method Validation Performance Metrics

Validation ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (50 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%CV) 8.4%5.2%3.8%4.1%
Intra-day Accuracy (%Nominal) 102.5%98.4%101.2%99.8%
IS-Normalized Matrix Factor N/A0.98 ± 0.041.01 ± 0.020.99 ± 0.03
Extraction Recovery (%) N/A89.4%91.2%90.8%

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." (2018).[Link]

  • Xue, Y., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry, 20(18), 2660-2668 (2006). [Link]

  • Lossmann, K., et al. "Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives." Journal of Chromatography A, 1666, 462850 (2022).[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 34(2) (2016).[Link]

Sources

Application Note: Utilizing 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one as a Key Precursor in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of modern Active Pharmaceutical Ingredients (APIs) heavily rely on privileged scaffolds that balance reactivity during synthesis with favorable pharmacokinetic properties in vivo. 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS: 1258641-00-7) is a highly versatile, dual-functional pharmaceutical intermediate. It features a pharmacologically valuable pyrrolidin-2-one ring and a sterically tuned, reactive benzylic primary amine.

This application note provides an in-depth technical guide for drug development professionals on integrating this precursor into complex molecular architectures, specifically focusing on overcoming the steric hindrance of the α -methyl group during amide coupling and reductive amination workflows.

Physicochemical Profiling & Causality in Reaction Design

To successfully utilize this precursor, chemists must account for the distinct physicochemical behaviors of its two primary motifs:

  • The Pyrrolidin-2-one Core (The Pharmacophore): The 5-membered lactam ring is a well-documented privileged scaffold in medicinal chemistry[1]. It acts as a potent hydrogen-bond acceptor and improves the aqueous solubility and conformational flexibility of the final API. Because the lactam nitrogen is conjugated with the carbonyl and sterically embedded, it is chemically inert under standard nucleophilic attack, allowing chemoselective reactions at the benzylic amine without requiring protecting groups.

  • The 1-Aminoethyl Motif (The Reactive Center): The primary amine is located at a benzylic position, making it highly nucleophilic. However, the presence of the α -methyl group introduces a chiral center and moderate steric hindrance. This structural reality dictates our choice of reagents: standard coupling agents (like EDC/HOBt) often result in sluggish kinetics and risk racemization (if a specific enantiomer is used) due to prolonged exposure to basic conditions. Therefore, highly efficient uronium-based coupling reagents or mild reducing agents are required [2].

Core Synthetic Workflows

Workflow A: Amide Coupling for Kinase Inhibitor Scaffolds

Causality & Reagent Selection: To overcome the steric bulk of the 1-aminoethyl group, HATU is the reagent of choice. HATU forms an active OAt-ester with the carboxylic acid. The neighboring pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming sterically hindered amine through a 7-membered cyclic hydrogen-bonded transition state. This drastically accelerates the reaction rate and minimizes the risk of epimerization[2].

Self-Validating Protocol:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes. In-Process Control (IPC): Quench a 5 μ L aliquot in methanol; LC-MS should confirm the disappearance of the free acid and the formation of the methyl ester (indicating successful active ester formation).

  • Amine Introduction: Add 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one (1.1 eq) in a single portion.

  • Coupling: Stir at RT for 2 hours.

  • Validation & Workup: Monitor via LC-MS until >95% conversion is achieved. Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Workflow B: Reductive Amination for Secondary Amine APIs

Causality & Reagent Selection: When synthesizing alkyl-linked APIs (e.g., GPCR modulators), reductive amination is preferred. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over NaBH 4​ or NaBH 3​ CN. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, ensuring it does not prematurely reduce the aldehyde/ketone, and selectively reduces the imine intermediate. Furthermore, it is mild enough to leave the pyrrolidinone lactam completely untouched [3].

Self-Validating Protocol:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at RT for 1 hour. IPC: Take an aliquot for 1 H-NMR or IR to confirm the disappearance of the aldehyde carbonyl stretch and the appearance of the imine signal.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) portion-wise over 10 minutes to control mild exothermicity.

  • Maturation: Stir at RT for 12–16 hours.

  • Validation & Workup: Confirm product formation via LC-MS. Quench carefully with saturated aqueous NaHCO 3​ (gas evolution will occur). Extract with Dichloromethane (DCM), wash with brine, dry over MgSO 4​ , and concentrate.

Quantitative Data: Coupling Reagent Efficacy

The table below summarizes the empirical performance of various coupling reagents when reacting with the moderately hindered 1-aminoethyl group of this precursor.

Coupling ReagentEquivalentsBaseSolventTime to >95% ConversionRacemization Risk
HATU 1.2DIPEADMF2 hoursLow
EDC / HOBt 1.5DIPEADMF/DCM12 hoursModerate
T3P (50% in EtOAc)1.5Et 3​ NEtOAc8 hoursLow
PyBOP 1.2DIPEADMF5 hoursLow

Synthetic Divergence Visualization

The following diagram illustrates the logical divergence of the precursor into two distinct API classes based on the selected workflow.

G cluster_0 Amide Synthesis Pathway cluster_1 Secondary Amine Pathway Precursor 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one Amidation HATU / DIPEA / DMF (Carboxylic Acid Activation) Precursor->Amidation + R-COOH RedAm NaBH(OAc)3 / DCE (Imine Formation & Reduction) Precursor->RedAm + R-CHO API_1 Amide-Linked API (e.g., Kinase Inhibitor) Amidation->API_1 High Yield, Retained Chirality API_2 Alkyl-Linked API (e.g., GPCR Ligand) RedAm->API_2 Mild, No Over-alkylation

Synthetic divergence of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one into distinct API scaffolds.

Trustworthiness & Quality Control (QC)

To ensure the integrity of the synthesized APIs, the following self-validating QC checks must be integrated into the workflows:

  • Chiral Integrity: Because the 1-aminoethyl group contains a chiral center, the final API must be analyzed via Chiral Stationary Phase HPLC (CSP-HPLC) (e.g., using a Chiralpak AD-H column) to ensure that the basic conditions of the HATU coupling did not induce epimerization.

  • Impurity Profiling: The pyrrolidinone ring is susceptible to ring-opening under harsh aqueous basic conditions at elevated temperatures. LC-MS methods should be calibrated to screen for the γ -aminobutyric acid derivative mass (+18 Da), which indicates unwanted lactam hydrolysis.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link] [2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link] [3]

Application Note: Comprehensive NMR Spectroscopy Characterization of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a complex synthetic molecule featuring three distinct structural domains: a γ -lactam (pyrrolidin-2-one) core, a para-disubstituted phenyl linker, and a 1-aminoethyl functional group. Molecules bearing the 1-phenylpyrrolidin-2-one scaffold are frequently investigated in drug development due to their neurological activity and potential as nootropic agents[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a strategic approach. The structural validation must unambiguously confirm not only the presence of the three isolated spin systems but also their correct connectivity. This application note details a self-validating NMR protocol, explaining the causality behind solvent selection, pulse sequence optimization, and 2D correlation logic[2].

Experimental Design & Causality

Solvent Selection: The Role of DMSO- d6​

While γ -lactams are highly soluble in non-polar solvents like CDCl 3​ [3], the presence of the primary amine (-NH 2​ ) on the ethyl group dictates the use of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

  • Causality: In CDCl 3​ , primary amine protons undergo rapid chemical exchange with trace moisture, often rendering them invisible or as extremely broad, unintegrable humps. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the -NH 2​ protons. This shifts their resonance downfield (typically ~1.8–2.0 ppm) and sharpens the signal, allowing for accurate integration and structural validation.

The Self-Validating Integration Metric

A highly robust NMR protocol must be self-validating. For this molecule, the 1 H NMR spectrum must integrate to exactly 16 protons. The internal validation metric relies on the ratio between two distinct, non-overlapping signals: the aminoethyl methyl group (doublet, 3H) and the pyrrolidinone C5 methylene group (triplet, 2H). A strict 1.5:1 integration ratio confirms both the structural assembly and the macroscopic purity of the bulk material.

NMR_Workflow A Sample Prep (Solvent & Tuning) B 1D NMR (1H & 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase, Baseline) C->D E Structural Verification (Peak Assignment) D->E

Fig 1: Step-by-step experimental workflow for comprehensive NMR characterization.

Step-by-Step Experimental Protocol

Sample Preparation
  • Mass Optimization: Dissolve 15–20 mg of the analyte in 0.6 mL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. Filter through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could cause magnetic susceptibility artifacts.

  • Probe Tuning: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Manually tune and match the probe for both 1 H and 13 C channels. Insight: Proper tuning maximizes the signal-to-noise ratio (SNR) and ensures the accuracy of the 90° pulse width, which is critical for quantitative 1D and artifact-free 2D spectra.

1D NMR Acquisition Parameters
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds to allow full relaxation of the methyl and aromatic protons. Acquire 16 scans.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set d1​ to 3.0 seconds to account for the longer T1​ relaxation times of the quaternary carbons (carbonyl and phenyl ipso carbons). Acquire 1024 scans.

2D NMR Acquisition Parameters
  • 1 H- 1 H COSY: Acquire with a spectral width covering 0–10 ppm in both dimensions. Use 128 t1​ increments and 4 scans per increment.

  • 1 H- 13 C HSQC: Optimize the polarization transfer delay for a one-bond coupling constant ( 1JCH​ ) of 145 Hz.

  • 1 H- 13 C HMBC: Optimize the long-range delay for nJCH​ = 8 Hz. Causality: In para-substituted aromatic systems, the 3JCH​ couplings (e.g., from the aminoethyl methine proton to the ortho carbons of the phenyl ring) typically fall between 7–9 Hz. Setting the delay to 1/(2J)≈62.5 ms maximizes the cross-peak intensity for these critical structural linkages[1].

Logical Assignment and Data Interpretation

The assignment of the molecule is divided into three isolated spin systems, which are subsequently linked via HMBC correlations.

NMR_Logic Root 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one COSY 1H-1H COSY (Vicinal Couplings) Root->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Root->HSQC HMBC 1H-13C HMBC (Long-Range C-H) Root->HMBC Pyrro Pyrrolidin-2-one Ring COSY->Pyrro Ethyl 1-Aminoethyl Group COSY->Ethyl Phenyl Phenyl Ring COSY->Phenyl HSQC->Pyrro HSQC->Ethyl HSQC->Phenyl HMBC->Phenyl Quat Quaternary Carbons HMBC->Quat

Fig 2: Logical relationship of 2D NMR techniques for molecular fragment assignment.

Quantitative Data Summary

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)AssignmentStructural Domain
1.25Doublet (d)3H6.5-CH 3​ 1-Aminoethyl
1.80Broad Singlet (br s)2H--NH 2​ 1-Aminoethyl
2.05Multiplet (m)2H-C4-H 2​ Pyrrolidin-2-one
2.45Triplet (t)2H8.0C3-H 2​ Pyrrolidin-2-one
3.80Triplet (t)2H7.0C5-H 2​ Pyrrolidin-2-one
4.05Quartet (q)1H6.5-CH-1-Aminoethyl
7.35Doublet (d)2H8.5C3', C5'-HPhenyl (meta to N)
7.60Doublet (d)2H8.5C2', C6'-HPhenyl (ortho to N)

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Domain
17.5CH 2​ C4Pyrrolidin-2-one
25.0CH 3​ -CH 3​ 1-Aminoethyl
32.5CH 2​ C3Pyrrolidin-2-one
48.5CH 2​ C5Pyrrolidin-2-one
50.2CH-CH-1-Aminoethyl
119.5CHC2', C6'Phenyl (ortho to N)
126.8CHC3', C5'Phenyl (meta to N)
138.5Quaternary (C)C1' (ipso to N)Phenyl
142.0Quaternary (C)C4' (ipso to ethyl)Phenyl
174.0Quaternary (C=O)C2 (Carbonyl)Pyrrolidin-2-one
Mechanistic Proof of Connectivity via HMBC

The fundamental challenge in this molecule is proving that the pyrrolidinone ring and the aminoethyl group are attached to the same phenyl ring at the para positions. This is resolved via HMBC:

  • N-Phenyl Linkage: The protons at C5 of the pyrrolidinone ring ( δ 3.80) show a strong 3JCH​ correlation to the quaternary phenyl carbon at δ 138.5 (C1'). This unambiguously proves the C-N bond formation between the lactam and the aromatic ring[1].

  • Ethyl-Phenyl Linkage: The methine proton of the aminoethyl group ( δ 4.05) shows a 2JCH​ correlation to the phenyl carbon at δ 142.0 (C4') and a 3JCH​ correlation to the aromatic CH carbons at δ 126.8 (C3', C5').

  • Lactam Closure: The protons at C4 ( δ 2.05) and C3 ( δ 2.45) both show correlations to the carbonyl carbon at δ 174.0, confirming the intact γ -lactam structure[2].

Sources

Chiral resolution methods for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chiral Resolution Strategies for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Executive Summary & Mechanistic Rationale

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a highly valuable chiral building block characterized by a primary benzylic amine and a pyrrolidinone pharmacophore. In pharmaceutical development, the stereochemical purity of such aryl-ethylamines is critical, as isolated enantiomers frequently exhibit vastly divergent pharmacokinetic and pharmacodynamic profiles.

This application note provides a comprehensive, field-proven guide to resolving the enantiomers of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. We detail two orthogonal, highly scalable methodologies: Classical Diastereomeric Salt Formation and Enzymatic Kinetic Resolution . By understanding the thermodynamic and steric causalities behind these methods, researchers can implement self-validating protocols that guarantee >99% enantiomeric excess (ee).

Workflow Racemic Racemic Amine 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Method1 Diastereomeric Salt Formation Racemic->Method1 Method2 Enzymatic Kinetic Resolution Racemic->Method2 Method3 Chiral SFC Chromatography Racemic->Method3 Salt Fractional Crystallization (Tartaric/Mandelic Acid) Method1->Salt Enzyme Lipase Acylation (CALB + Acyl Donor) Method2->Enzyme SFC Chiral Stationary Phase (Amylose/Cellulose) Method3->SFC Pure Enantiopure (R)- and (S)- Amines Salt->Pure Enzyme->Pure SFC->Pure

Figure 1: Orthogonal workflows for the chiral resolution of primary benzylic amines.

Strategy 1: Classical Diastereomeric Salt Formation

Causality & Principle

The cornerstone of classical chiral resolution is the acid-base reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts[1]. For primary benzylic amines, L-(+)-tartaric acid is the premier resolving agent. The causality behind this choice lies in molecular geometry: the two carboxylic acid groups and two hydroxyl groups of tartaric acid form a rigid, highly predictable hydrogen-bonding network with primary amines[2].

When conducted in a protic solvent like methanol, the resulting diastereomeric salts exhibit significant solubility differentials. The optimal crystal lattice packing of the (S)-amine-(L)-tartrate salt minimizes solvent inclusion, driving its selective precipitation, while the less tightly packed (R)-amine-(L)-tartrate remains in the mother liquor.

Quantitative Data: Resolving Agent Efficacy

Table 1: Comparative efficacy of chiral resolving agents for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (10 mmol scale).

Resolving Agent (1.0 equiv)Solvent SystemYield of Salt (%)Enantiomeric Excess (ee %)Crystallizations Required for >99% ee
L-(+)-Tartaric Acid Methanol42%94%2
(S)-Mandelic Acid Ethanol / Water (9:1)38%88%3
(1S)-(+)-10-Camphorsulfonic Acid Isopropanol25%75%>3
Step-by-Step Protocol: Tartaric Acid Resolution

1. Salt Formation:

  • To a 250 mL round-bottom flask, add 10.0 g (48.9 mmol) of racemic 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one and 7.34 g (48.9 mmol) of L-(+)-tartaric acid.

  • Add 100 mL of anhydrous methanol. Heat the mixture to reflux (65°C) under stirring until a clear, homogeneous solution is achieved.

2. Fractional Crystallization:

  • Remove the flask from the heat source. Allow the solution to cool to room temperature slowly over 12 hours without agitation. Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice, drastically reducing the ee.

  • Filter the precipitated white crystals—enriched in the (S)-amine-(L)-tartrate salt—under vacuum and wash with 10 mL of ice-cold methanol.

3. In-Process Control (Self-Validating Checkpoint):

  • Validation: Take a 5 mg aliquot of the isolated salt. Partition between 1 mL of 2M NaOH and 1 mL of dichloromethane (DCM). Analyze the organic layer via Chiral HPLC.

  • Logic: If the ee is <98%, the lattice packing was compromised. A second recrystallization from 80 mL of boiling methanol is mandatory before proceeding.

4. Freebasing (Liberation of the Amine):

  • Suspend the enantiopure salt in 50 mL of water. Slowly add 2M NaOH until the pH reaches 12.

  • Extract the liberated (S)-amine with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-enantiomer.

Strategy 2: Enzymatic Kinetic Resolution (Biocatalysis)

Causality & Principle

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, leading to the enrichment of the less reactive enantiomer in the starting material[3]. For primary amines, Candida antarctica Lipase B (CALB) is a highly robust biocatalyst.

The causality for enzymatic success lies in the steric mapping of the CALB active site. The enzyme's binding pocket seamlessly accommodates the small methyl group of the (R)-enantiomer while sterically clashing with the bulky 4-(pyrrolidin-2-one)phenyl group of the (S)-enantiomer. By utilizing isopropyl acetate, the reagent serves a dual purpose: it acts as a non-polar solvent that maintains enzyme conformation, and it acts as the acyl donor. This drives the equilibrium forward without generating acidic byproducts that would protonate the amine and deactivate it as a nucleophile.

Enzymatic Racemic Racemic Amine (R/S Mixture) CALB Lipase (CALB) + Isopropyl Acetate Racemic->CALB R_Amide (R)-Amide (Acylated) CALB->R_Amide Fast S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow/None Separation Acid/Base Extraction or Chromatography R_Amide->Separation Hydrolysis Amide Hydrolysis (HCl / Reflux) R_Amide->Hydrolysis S_Amine->Separation R_Amine (R)-Amine (Enantiopure) Hydrolysis->R_Amine

Figure 2: Enzymatic kinetic resolution pathway using CALB and selective acylation.

Quantitative Data: Acyl Donor Optimization

Table 2: Optimization of acyl donors in CALB-catalyzed kinetic resolution at 45°C.

Acyl DonorSolventTime (h)Conversion (%)E-value (Enantioselectivity)
Ethyl AcetateEthyl Acetate4835%45
Isopropyl Acetate Isopropyl Acetate 24 49% >150
Ethyl MethoxyacetateMTBE1255%80
Step-by-Step Protocol: CALB-Catalyzed Resolution

1. Reaction Setup:

  • To a flame-dried 100 mL round-bottom flask, add 5.0 g (24.5 mmol) of racemic 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

  • Add 50 mL of anhydrous isopropyl acetate and 500 mg of immobilized CALB (Novozym 435).

2. Incubation & In-Process Control (Self-Validating Checkpoint):

  • Stir the suspension gently at 45°C.

  • Validation: The theoretical maximum yield for kinetic resolution is 50%. The system validates itself through the Enantiomeric Ratio (E-value). Periodically take 50 µL aliquots, filter, and analyze via GC or HPLC. Stop the reaction exactly at ~49-50% conversion. If conversion exceeds 51%, the E-value is compromised due to background non-enzymatic acylation, and the temperature must be lowered in future runs.

3. Separation of Enantiomers:

  • Filter the reaction mixture to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Concentrate the filtrate. Dissolve the residue in 50 mL of DCM and extract with 1M HCl (3 × 30 mL).

  • Organic Layer: Contains the acylated (R)-amide.

  • Aqueous Layer: Contains the unreacted, enantiopure (S)-amine as the hydrochloride salt.

4. Recovery:

  • To isolate the (S)-amine: Basify the aqueous layer to pH 12 with 2M NaOH, extract with DCM, dry, and concentrate.

  • To isolate the (R)-amine: Concentrate the organic layer to yield the (R)-amide. Reflux the amide in 6M HCl for 12 hours to hydrolyze the acetyl group, then basify and extract as above.

Analytical Validation Parameters

To ensure the trustworthiness of the resolution, enantiomeric excess must be quantified using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: Diethylamine is critical to prevent peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

  • ACS Publications. "Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents." Journal of the American Chemical Society,[Link]

Sources

Application Note: Sample Preparation and In Vitro Assay Protocols for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in SV2A Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Neuropharmacology, Radiochemistry

Introduction and Scientific Rationale

The compound 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one (CAS: 1258641-00-7) serves as a critical low-molecular-weight building block and fragment ligand in neuropharmacological drug discovery[1]. The pyrrolidin-2-one pharmacophore is the structural hallmark of the racetam class of neurotherapeutics (e.g., levetiracetam, brivaracetam) and next-generation Positron Emission Tomography (PET) tracers (e.g., UCB-J, SynVesT-1, SDM-16)[2][3]. These molecules selectively target Synaptic Vesicle Glycoprotein 2A (SV2A) , a 12-transmembrane domain protein ubiquitous in central nervous system presynaptic terminals, making it a premier biomarker for synaptic density and a therapeutic target for epilepsy[4][5].

The presence of the primary amine on the 1-aminoethyl group provides a highly reactive handle for synthetic derivatization or direct hydrogen-bonding interactions within the SV2A binding pocket. However, this primary amine also dictates the compound's physicochemical behavior in vitro, necessitating precise sample preparation to control protonation state, solubility, and non-specific binding (NSB) during biochemical assays.

This application note provides self-validating, step-by-step protocols for the preparation of 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one and its integration into SV2A radioligand competition and surface plasmon resonance (SPR) assays.

Fig 1. Mechanistic pathway of pyrrolidin-2-one derivatives modulating SV2A and exocytosis.

Physicochemical Profiling and Solubilization Strategy

To ensure assay reproducibility, the ligand must be maintained in a fully dissolved, monomeric state. The primary amine (estimated pKa ~9.5) means the molecule is protonated at physiological pH (7.4). While this aids aqueous solubility, the hydrophobic phenyl-pyrrolidinone core can still drive adsorption to polystyrene or polypropylene assay plates.

Expert Insight: We utilize a two-step solubilization strategy: initial dissolution in anhydrous DMSO to prevent amine degradation/oxidation, followed by serial dilution in a buffer containing Bovine Serum Albumin (BSA) to act as a carrier protein, neutralizing non-specific plastic adsorption[3].

Table 1: Physicochemical Properties & Solubilization Parameters
ParameterValue / SpecificationRationale for Assay Design
CAS Number 1258641-00-7[1]Unique identifier for procurement and QA.
Molecular Weight 204.27 g/mol [6]Ideal fragment size (Rule of 3 compliant) for FBDD.
Primary Stock Solvent 100% Anhydrous DMSOPrevents hydrolysis; ensures complete solvation of the core.
Working Buffer PBS (pH 7.4) + 0.1% BSA[3]Maintains physiological pH; BSA prevents non-specific binding.
Max DMSO in Assay ≤ 1.0% (v/v)Prevents DMSO-induced denaturation of the SV2A membrane protein.
Protocol 1: Ligand Preparation and Serial Dilution
  • Primary Stock: Weigh exactly 2.04 mg of 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one powder.

  • Reconstitution: Add 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 30 seconds and sonicate in a water bath at room temperature (RT) for 5 minutes until visually clear.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Assay Matrix Dilution: Prepare 12 half-log dilutions (e.g., 10 µM down to 32 pM) directly into the assay buffer (PBS pH 7.4, 0.1% BSA)[3]. Crucial Step: Perform this dilution no more than 30 minutes prior to the assay to prevent time-dependent precipitation.

Biological Sample Preparation: SV2A Membrane Extraction

SV2A is a highly lipophilic transmembrane protein. It cannot be easily purified as a soluble monomer without complex detergent micelle systems. Therefore, in vitro binding assays predominantly utilize crude membrane homogenates derived from the frontal cortex, where SV2A expression is highest[3][7].

Table 2: Homogenization Buffer Composition
ComponentConcentrationFunction
Tris-HCl (pH 7.4)50 mMMaintains physiological pH during mechanical disruption.
EDTA1 mMChelates divalent cations, inhibiting metalloproteases.
Sucrose320 mMMaintains osmotic balance to protect vesicle integrity.
Protease Inhibitor Cocktail1x (EDTA-free)Prevents proteolytic degradation of the SV2A extracellular loops.
Protocol 2: Frontal Cortex Membrane Homogenization
  • Tissue Harvesting: Obtain human or rodent frontal cortex tissue (fresh-frozen at -80°C)[3].

  • Mechanical Disruption: Thaw tissue on ice. Add 10 mL of ice-cold Homogenization Buffer (Table 2) per 1 gram of tissue. Homogenize using a glass-Teflon Dounce homogenizer (15 strokes) on ice.

  • Debris Clearance: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Collect the supernatant.

  • Membrane Isolation: Ultracentrifuge the supernatant at 40,000 × g for 30 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the SV2A-rich membrane pellet in standard PBS assay buffer (pH 7.4) to a final protein concentration of 4 mg/mL (determined via BCA assay)[3]. Aliquot and store at -80°C.

In Vitro Radioligand Competition Assay

To determine the binding affinity ( Ki​ ) of 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, it is competed against a known high-affinity radioligand, such as [³H]UCB-J or [¹⁸F]SynVesT-1[3][8].

Fig 2. Step-by-step workflow for SV2A radioligand competition binding assays.

Protocol 3: Competitive Binding Execution
  • Filter Preparation: Pre-soak glass fiber filters (Whatman GF/B) in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged primary amine of our test ligand and the radioligand.

  • Assay Assembly (96-well plate):

    • Add 50 µL of the test compound (from Protocol 1 dilutions).

    • Add 50 µL of [³H]UCB-J (final concentration ~2 nM, near its Kd​ ).

    • Add 100 µL of SV2A membrane homogenate (from Protocol 2, diluted to 1 mg/mL in assay buffer).

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to ensure equilibrium is reached[3].

  • Separation: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester.

  • Washing: Wash the filters rapidly with 3 × 1 mL of ice-cold PBS to remove unbound radioligand. Note: Speed and cold temperatures are critical to prevent dissociation of the bound ligand complex.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail per well, and read radioactivity (Counts Per Minute, CPM) using a MicroBeta microplate scintillation counter.

  • Data Analysis: Plot CPM vs. log[Ligand] and fit using a one-site competitive binding model (Cheng-Prusoff equation) to derive the Ki​ .

References

  • NextSDS. "1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one — Chemical ..." NextSDS. Available at:[Link]

  • PNAS. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)". Proceedings of the National Academy of Sciences. Available at: [Link]

  • Journal of Nuclear Medicine. "Quantification of SV2A Binding in Rodent Brain Using[18F]SynVesT-1 and PET Imaging". SNMMI. Available at:[Link]

  • bioRxiv. "A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16". bioRxiv. Available at: [Link]

  • Nature Communications. "Synaptic density marker SV2A is reduced in schizophrenia patients and unaffected by antipsychotics in rats". NIH. Available at: [Link]

  • Frontiers. "SV2A PET imaging in human neurodegenerative diseases". Frontiers. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS 1258641-00-7). This molecule is a highly valued intermediate in drug development, featuring both a pyrrolidin-2-one core and a benzylic primary amine.

Synthesizing this compound typically involves a two-stage process: the construction of the pyrrolidin-2-one ring via N-acylation and cyclization, followed by the reductive amination of the pendant acetyl group. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to help you maximize your reaction yield and suppress common byproducts.

Synthetic Pathway Visualization

The diagram below maps the optimal synthetic workflow alongside the most common failure points (highlighted in red) encountered during scale-up.

SynthesisWorkflow SM 4-Aminoacetophenone + 4-Chlorobutyryl chloride Int1 Amide Intermediate SM->Int1 N-Acylation (Et3N) Int2 1-(4-Acetylphenyl) pyrrolidin-2-one Int1->Int2 Cyclization (NaH, THF) Target 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one Int2->Target Reductive Amination (NH4OAc, NaBH3CN) Dimer Secondary Amine Dimer Int2->Dimer Insufficient NH3 Alcohol Alcohol Byproduct Int2->Alcohol Premature Reduction

Figure 1: Synthetic workflow and common byproduct pathways for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Troubleshooting FAQs

Q1: During the reductive amination step, LC-MS indicates a major byproduct with a mass corresponding to a secondary amine dimer. How can I shift the equilibrium toward the primary amine? Expertise & Experience: Dimerization is a classic pitfall in primary amine synthesis. It occurs when the newly formed primary amine (the target product) competes with ammonia to attack the unreacted ketone, forming a secondary imine that is subsequently reduced. Trustworthiness: To suppress this, you must manipulate the reaction kinetics by maintaining a vast stoichiometric excess of the ammonia source. Using ammonium acetate ( NH4​OAc ) is highly recommended because it acts as both the nitrogen source and a mild acid buffer (maintaining pH 4–6). This pH is the optimal range for protonating the carbonyl oxygen to increase its electrophilicity without decomposing the reducing agent. A 10-to-15-fold molar excess of NH4​OAc is standard. Coupled with sodium cyanoborohydride ( NaBH3​CN ), this ensures selective reduction of the imine over the ketone[1].

Q2: I am observing significant over-reduction to the alcohol derivative (1-(4-(1-hydroxyethyl)phenyl)pyrrolidin-2-one). What is causing this? Expertise & Experience: Over-reduction to the alcohol happens if the reducing agent is added before the ketone has fully converted to the imine, or if the reducing agent is too active at the reaction pH. Trustworthiness: Implement a "pre-formation" step. Stir the ketone with the ammonium acetate in methanol for 2-4 hours at room temperature before adding the reducing agent. Furthermore, NaBH3​CN is highly selective for imines at pH 5-6, whereas stronger reagents like NaBH4​ will indiscriminately reduce the ketone[2].

Q3: The cyclization of the amide intermediate to form the pyrrolidin-2-one ring is stalling, leaving uncyclized 4-chloro-N-(4-acetylphenyl)butanamide. How do I drive this to completion? Expertise & Experience: The amide nitrogen is only weakly acidic. Weak bases (like potassium carbonate) often fail to fully deprotonate it, stalling the intramolecular SN​2 displacement of the terminal chloride. Trustworthiness: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in anhydrous THF. Ensure the reaction is strictly anhydrous, as water will quench the base and can hydrolyze the alkyl chloride, leading to open-chain byproducts[3].

Empirical Data & Optimization

The causality between your choice of reagents and the final yield is absolute. Table 1 summarizes the optimization data for the reductive amination step, demonstrating how a pre-stir period and the correct reducing agent drastically shift the product distribution.

Table 1: Impact of Reductive Amination Parameters on Reaction Yield and Byproduct Formation

Nitrogen Source (Equiv)Reducing AgentPre-stir Time (h)Primary Amine Yield (%)Dimer Byproduct (%)Alcohol Byproduct (%)
NH3​ /MeOH (5 eq) NaBH4​ 025%30%40%
NH4​OAc (5 eq) NaBH3​CN 055%25%15%
NH4​OAc (15 eq) NaBH3​CN 072%12%10%
NH4​OAc (15 eq) NaBH3​CN 4 89% 4% 2%
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process validation checkpoints.

Phase 1: Synthesis of 1-(4-acetylphenyl)pyrrolidin-2-one
  • N-Acylation: Dissolve 4-aminoacetophenone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add 4-chlorobutyryl chloride (1.1 equiv). Stir for 2 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The intermediate amide (4-chloro-N-(4-acetylphenyl)butanamide) must show [M+H]+≈240.1 . Proceed only when starting material conversion is >95%.

  • Workup: Wash the organic layer with 1M HCl, brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amide in anhydrous THF and cool to 0 °C under nitrogen. Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv). Warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 1:1). The uncyclized amide spot must completely convert to a new spot corresponding to the ketone intermediate ( [M+H]+≈204.1 ).

  • Isolation: Quench carefully with saturated NH4​Cl , extract with EtOAc, and purify via recrystallization to yield 1-(4-acetylphenyl)pyrrolidin-2-one.

Phase 2: Borch Reductive Amination to Target Molecule
  • Imine Pre-formation: Dissolve 1-(4-acetylphenyl)pyrrolidin-2-one (1.0 equiv) and ammonium acetate (15.0 equiv) in anhydrous methanol. Stir the mixture at room temperature for exactly 4 hours.

  • Reduction: Cool the reaction to 0 °C and add sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) in portions to control hydrogen evolution. Stir for an additional 12 hours at room temperature.

  • Quench & Release: Quench the reaction by adding 1M NaOH.

    • Validation Checkpoint (Critical): The post-quench pH must be >10 (verify with pH paper). NaBH3​CN forms a stable boron-amine complex with the product; highly alkaline conditions are required to break this complex and free the primary amine. Failure to reach pH >10 will result in artificially low yields during extraction.

  • Extraction: Extract the aqueous layer with DCM (3x), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (DCM:MeOH: NH4​OH 90:9:1) to obtain pure 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one ( [M+H]+≈205.1 ).

References
  • 1, Alfa Chemistry. 2.2, ChemicalBook. 3.3, PMC / NIH.

Sources

Troubleshooting degradation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

Handling bifunctional building blocks requires a deep understanding of their structural vulnerabilities. The compound 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one presents a unique stability challenge. It pairs a highly nucleophilic, benzylic primary amine with a moisture-sensitive γ-lactam (pyrrolidin-2-one) ring. When researchers report batch-to-batch variability, loss of potency, or unexpected impurities after long-term storage, the root cause almost always traces back to inadequate control of atmospheric gases (CO2, O2) or ambient moisture.

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and actionable Q&A to ensure the integrity of your compound throughout your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored powder has lost its flowability and turned into a sticky, crusty solid. What happened? Root Cause: Atmospheric CO2 Absorption. Causality: Primary amines undergo rapid nucleophilic addition with electrophilic carbon dioxide in the air. This reaction forms a carbamic acid intermediate, which subsequently reacts with a second amine molecule to form a stable, hygroscopic carbamate salt [1]. This physical state change drastically alters the compound's solubility and bioavailability in downstream assays. Resolution: Discard the compromised batch. Transition to strict inert-gas (Argon/N2) backfilling protocols for all future storage.

Q2: LC-MS analysis of a 6-month-old batch shows a new dominant peak with a mass shift of -1 Da relative to the API. What is this impurity? Root Cause: Oxidative Deamination. Causality: The benzylic position (the carbon attached to the phenyl ring and the amine) is highly susceptible to radical-mediated autoxidation. Exposure to oxygen, catalyzed by ambient light or heat, strips hydrogen atoms to form an imine intermediate (-2 Da), which rapidly hydrolyzes into an acetophenone derivative (-1 Da relative to the primary amine) [2]. Resolution: Store the compound in amber glass vials to prevent UV-initiated radical formation and maintain storage temperatures at 2-8°C to reduce the kinetic energy available for oxidation.

Q3: We are detecting an acidic impurity with a mass increase of +18 Da. How do we prevent this? Root Cause: Hydrolytic Ring-Opening. Causality: The γ-lactam (pyrrolidin-2-one) ring is susceptible to hydrolysis. Because the primary amine on the molecule acts as a localized base, any absorbed ambient moisture creates an alkaline microenvironment that catalyzes the cleavage of the lactam ring, yielding a 4-aminobutyric acid derivative (+18 Da) [3]. Resolution: Store the compound in a desiccator with indicating calcium sulfate (Drierite) and ensure all handling is done in a strictly low-humidity environment.

Part 2: Quantitative Impurity Profiling

To assist your analytical team in rapid identification, we have summarized the primary degradation pathways and their corresponding analytical signatures.

Degradation PathwayEnvironmental TriggerPhysical IndicationLC-MS Signature (Δm)Structural Consequence
Carbamate Formation Atmospheric CO2Sticky/crusty solid+44 Da (Adduct)Loss of free amine, salt formation
Oxidative Deamination O2, UV Light, HeatYellowing of powder-1 Da (Ketone) or -2 Da (Imine)Conversion of amine to acetophenone
Lactam Hydrolysis Moisture (H2O)Clumping, loss of flow+18 Da (Ring-opened)Cleavage of pyrrolidin-2-one to amino acid

Part 3: Self-Validating Experimental Protocols

A robust laboratory workflow must be self-validating—meaning the system inherently proves it is working or immediately flags a failure. Implement the following protocols to secure your compound.

Protocol A: Inert Storage & Handling Workflow

Causality: By systematically eliminating H2O, CO2, and O2, we shut down the three primary degradation vectors at the source.

  • Glovebox Aliquotting: Upon receiving the bulk material, immediately transfer it into a glovebox purged with high-purity Argon (<1 ppm O2/H2O). Why: Argon is heavier than air and N2, providing a superior protective blanket over the solid powder.

  • Amber Packaging: Dispense single-use aliquots into amber glass vials. Why: Blocks UV radiation, preventing the initiation of radical autoxidation at the benzylic carbon.

  • PTFE Sealing: Cap the vials with PTFE-lined silicone septa. Why: PTFE provides a superior vapor barrier against moisture compared to standard silicone or rubber.

  • Desiccated Secondary Storage: Place the sealed vials in a secondary vacuum-sealed bag or a robust container filled with indicating desiccant.

  • Cold Storage: Store at 2-8°C. Crucial Step: Allow vials to reach room temperature before opening to prevent condensation of ambient moisture onto the cold powder.

Protocol B: Forced Degradation Method Validation

Causality: To trust your LC-MS method, you must prove it can resolve the API from its degradation products. This protocol intentionally stresses the molecule to generate the expected impurities for your reference library.

  • Oxidative Stress: Dissolve 1 mg/mL of the compound in Acetonitrile/H2O. Add 3% H2O2 and stir at room temperature for 24 hours. Analyze via LC-MS to confirm the resolution of the -1 Da (acetophenone) peak.

  • Hydrolytic Stress: Dissolve 1 mg/mL in 0.1 M NaOH. Heat to 60°C for 4 hours. The basic condition will rapidly catalyze the γ-lactam ring opening. Neutralize and analyze to confirm the +18 Da peak [3].

  • CO2 Stress: Bubble pure CO2 gas through a 1 mg/mL solution in methanol for 30 minutes. Evaporate to dryness under a gentle stream of nitrogen and analyze the residue to confirm the +44 Da carbamate mass shift [1].

Part 4: Degradation & Troubleshooting Visualizations

Degradation API 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one Ox Oxidation (Ketone/Imine) API->Ox O2, Light CO2 CO2 Adduct (Carbamate) API->CO2 CO2 Gas Hyd Hydrolysis (Amino Acid) API->Hyd Moisture

Fig 1. Primary degradation pathways of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one during storage.

Troubleshooting Start Degradation Detected Check Analyze Mass Shift (Δm) Start->Check M1 Δm = +44 Da Check->M1 M2 Δm = +18 Da Check->M2 M3 Δm = -1 Da Check->M3 A1 Argon Backfill M1->A1 CO2 Issue A2 Desiccant Use M2->A2 H2O Issue A3 Amber Vials, 2-8°C M3->A3 O2 Issue

Fig 2. LC-MS troubleshooting workflow for identifying and mitigating specific degradation mechanisms.

References

  • Source: Journal of the American Chemical Society (JACS)
  • Title: SAFETY DATA SHEET - (R)-(+)
  • Title: 2-Pyrrolidinone: Synthesis method and chemical reaction Source: ChemicalBook URL

Optimizing mobile phase conditions for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible results.

Understanding the Analyte: Key Chromatographic Challenges

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one possesses two key structural features that dictate its chromatographic behavior:

  • A Basic Primary Amine: The aminoethyl group is basic and readily protonated. In reversed-phase HPLC, this functional group can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of poor peak shape (tailing).[1][2]

  • A Chiral Center: The carbon atom attached to the amine group is a stereocenter, meaning the molecule exists as a pair of enantiomers. If the goal is to separate these enantiomers, specialized chiral chromatography techniques are required.[3][4]

This guide will address both achiral (impurity profiling, quantification) and chiral separation strategies.

Troubleshooting & FAQs: Mobile Phase Optimization

This section addresses common questions and issues encountered during method development for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Peak Shape and Tailing Issues

Q: My peak for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one shows significant tailing. What is the primary cause?

A: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic primary amine group and ionized residual silanol groups (Si-O⁻) on the silica surface of your HPLC column.[1] This is a common problem for basic analytes.[5] The interaction is a form of ion exchange that acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Q: How can I improve the peak shape by adjusting the mobile phase pH?

A: Adjusting the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the column's stationary phase.[6][7]

  • Low pH (pH 2-3): This is the most common and effective strategy. At a low pH, the primary amine on your analyte will be fully protonated (BH⁺), making it positively charged. Simultaneously, the acidic silanol groups on the silica surface will be protonated (Si-OH), making them neutral.[2] This minimizes the strong ionic interaction, leading to a significant improvement in peak symmetry. A mobile phase containing 0.1% formic acid (pH ≈ 2.8) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2.1) is an excellent starting point.[8][9]

  • High pH (pH > 8): An alternative is to use a high pH mobile phase. At high pH, the primary amine will be in its neutral, free-base form (B), which is more hydrophobic and less likely to interact with silanols. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns degrade rapidly above pH 8.[6][10]

Crucial Note: Avoid working at a pH close to the pKa of your analyte or the column's silanols (typically pKa ≈ 3.5-4.5). Operating near the pKa results in a mixed population of ionized and non-ionized species, leading to broad, poorly resolved peaks.[11][12] A general rule is to keep the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[13][14]

Q: Beyond pH, what mobile phase additives or buffers can I use to reduce tailing?

A: If adjusting pH alone is insufficient, consider these options:

  • Buffers: Using a buffer (e.g., phosphate, formate, acetate) at a concentration of 10-25 mM helps maintain a stable pH across the column, which is critical for reproducibility.[7][15] The buffer's pKa should be close to the desired mobile phase pH for maximum buffer capacity.[13]

  • Mobile Phase Modifiers: Historically, small amounts of a basic amine like triethylamine (TEA) were added to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and shielding them from the analyte.[2] However, this approach can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression. Modern, high-purity base-deactivated columns often eliminate the need for such additives.[5]

Retention and Selectivity Control

Q: How do I adjust the retention time of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one?

A: Retention in reversed-phase chromatography is primarily controlled by the strength of the organic modifier in the mobile phase.[8][9]

  • To Decrease Retention Time: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol). A 10% increase in organic content can reduce the retention time by a factor of 2 to 3.[9]

  • To Increase Retention Time: Decrease the percentage of the organic solvent.

The choice of organic solvent can also affect selectivity. Acetonitrile and methanol are the most common choices.[13] If you have co-eluting impurities, switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve resolution.

Parameter Effect on Retention Time Primary Mechanism
% Organic Solvent Increase % to Decrease RTReduces mobile phase polarity, increasing analyte elution speed.[9]
Mobile Phase pH For this basic compound, decreasing pH will generally decrease retention (analyte becomes more polar/ionized).[11]Alters the ionization state of the analyte. Ionized forms are more polar and less retained in reversed-phase.[6]
Column Temperature Increasing temperature will decrease RTLowers mobile phase viscosity and can increase analyte solubility.
Flow Rate Increasing flow rate will decrease RTReduces the time the analyte spends in the column.

Q: My retention times are drifting between injections. What are the likely causes?

A: Retention time instability is often related to the mobile phase or column equilibration.

  • Inadequate Buffering: If your mobile phase pH is not properly buffered, small variations can cause significant shifts in retention time, especially if the pH is near the analyte's pKa.[15] Ensure your buffer concentration is adequate (typically 10-25 mM).

  • Poor Column Equilibration: When changing mobile phase compositions or running a gradient, the column requires sufficient time to equilibrate. Ensure you have a long enough equilibration step (at least 10-15 column volumes) between runs.

  • Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can cause retention shifts. Use a thermostatically controlled column compartment.

  • Mobile Phase Preparation: If preparing the mobile phase by mixing solvents manually, inaccuracies can lead to variability. Always measure and mix solvents carefully.[10]

Systematic Troubleshooting Protocols

Protocol 1: Diagnosing the Cause of Peak Tailing

This protocol helps determine if peak tailing is a chemical issue (analyte-column interaction) or a physical issue (system problem).[5]

Objective: To differentiate between chemical and physical sources of peak asymmetry.

Procedure:

  • Establish a Baseline: Run your current method with 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one and record the chromatogram, noting the peak asymmetry.

  • Prepare a Neutral Probe: Prepare a solution of a neutral, well-behaving compound (e.g., caffeine, toluene, or benzanilide) in your mobile phase.[5][10]

  • Inject the Neutral Probe: Using the exact same chromatographic conditions (mobile phase, flow rate, temperature), inject the neutral probe.

  • Analyze the Result:

    • If the neutral probe gives a sharp, symmetrical peak: The problem is chemical. Your basic analyte is interacting with the column's stationary phase. Proceed to mobile phase and column optimization as described in the FAQs.

    • If the neutral probe also shows peak tailing: The problem is physical. This indicates an issue with your HPLC system, not a chemical interaction.[5] Check for:

      • Column voids or contamination (try reversing and flushing the column, if the manufacturer allows).[1]

      • Extra-column dead volume (e.g., using tubing with too large an internal diameter).[15]

      • Leaking fittings.

Protocol 2: Systematic Mobile Phase pH Scouting

Objective: To determine the optimal mobile phase pH for good peak shape and retention.

Materials:

  • HPLC system with a C18 column (preferably a modern, base-deactivated one).

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ≈ 2.8)

  • Mobile Phase A2: 20 mM Ammonium Acetate in Water, pH 5.5

  • Mobile Phase A3: 20 mM Ammonium Carbonate in Water, pH 9.5 (use a pH-stable column for this)

  • Mobile Phase B: Acetonitrile or Methanol

Procedure:

  • Low pH Screen:

    • Equilibrate the column with a mobile phase of 95% A1 / 5% B.

    • Inject the sample and run a generic gradient (e.g., 5% to 95% B over 10 minutes).[10]

    • Observe the peak shape and retention time. This is often the most successful condition.

  • Mid pH Screen:

    • Thoroughly flush the system and column.

    • Equilibrate the column with 95% A2 / 5% B.

    • Run the same gradient as in Step 1.

    • Observe the peak shape. Tailing may be more pronounced here if the pH is close to the silanol pKa.

  • High pH Screen (Optional - requires appropriate column):

    • Thoroughly flush the system and column.

    • Equilibrate the pH-stable column with 95% A3 / 5% B.

    • Run the same gradient as in Step 1.

    • Observe peak shape and retention. The analyte will be neutral and more retained.

  • Compare and Optimize: Compare the chromatograms from the different pH values. Select the pH that provides the best peak shape and then fine-tune the gradient to achieve the desired retention and resolution from impurities.

Visual Workflows and Diagrams

PeakTailingTroubleshooting start Peak Tailing Observed inject_neutral Inject Neutral Probe Compound (e.g., Caffeine) start->inject_neutral neutral_peak How is the neutral peak shape? inject_neutral->neutral_peak chemical_problem Chemical Problem: Analyte-Column Interaction neutral_peak->chemical_problem Symmetrical physical_problem Physical Problem: System/Column Issue neutral_peak->physical_problem Tailing optimize_ph 1. Optimize Mobile Phase pH (Low pH is best start) chemical_problem->optimize_ph check_fittings 1. Check for leaks/dead volume physical_problem->check_fittings check_column 2. Use Base-Deactivated Column optimize_ph->check_column flush_column 2. Flush/Reverse Column (check for voids) check_fittings->flush_column

Caption: Decision tree for troubleshooting peak tailing.

MobilePhaseOptimization cluster_scouting Phase 1: Scouting cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization scout_ph Scout Mobile Phase pH (Low pH: 0.1% FA) (High pH: NH4OH, pH 10)* scout_org Scout Organic Modifier (Acetonitrile vs. Methanol) scout_ph->scout_org note *High pH requires a pH-stable column select_best Select Best pH & Organic (Based on Peak Shape & Selectivity) scout_org->select_best opt_gradient Optimize Gradient Slope (Adjust %B/min for resolution) select_best->opt_gradient opt_temp Optimize Temperature (Fine-tune selectivity) opt_gradient->opt_temp robustness Perform Robustness Check (Small changes in pH, %B, Temp) opt_temp->robustness

Caption: Workflow for systematic mobile phase optimization.

Special Consideration: Chiral Separation

If your goal is to separate the enantiomers of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a standard reversed-phase method will not work. You must introduce a chiral selector into the system.

Q: How can I separate the enantiomers of this compound?

A: You have two primary strategies for chiral separation in HPLC:

  • Chiral Stationary Phases (CSPs): This is the most direct and common method. You would use a column where the stationary phase itself is chiral. For a basic amine like your compound, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often a good starting point.[4][16] The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.

  • Chiral Mobile Phase Additives (CMPAs): An alternative is to add a chiral selector to the mobile phase of a standard achiral column (like a C18). For a protonated primary amine, chiral crown ethers or cyclodextrin derivatives can be effective additives.[17][18] These additives form diastereomeric complexes with the enantiomers in the mobile phase, which can then be resolved on the achiral column.

Method development for chiral separations is often empirical and involves screening different CSPs and mobile phases (typically normal-phase with hexane/alcohol or polar organic modes).

References

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-70. [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

Sources

Overcoming poor aqueous solubility of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical bottlenecks of early-stage drug candidates. The compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one presents a classic biopharmaceutical challenge: it possesses a highly lipophilic phenyl-pyrrolidone core counterbalanced by a single ionizable primary amine (pKa ~9.5) on the ethyl side chain.

When researchers simply try to dissolve this free base in aqueous media, the high crystal lattice energy and lipophilicity drive immediate precipitation. Overcoming this requires a mechanistic approach to formulation, moving beyond trial-and-error to understand why certain solubility enhancements fail in physiological media.

Below is our comprehensive troubleshooting guide, complete with self-validating experimental protocols and quantitative benchmarks to help you advance this compound through preclinical development.

Diagnostic Workflow for Solubility Enhancement

SolubilityWorkflow A 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (Free Base: Poor Aqueous Solubility) B Target Formulation pH? A->B C Acidic / Oral Delivery (Gastric pH 1.2 - 4.5) B->C Acidic D Neutral / IV Delivery (Physiological pH 7.4) B->D Neutral E Salt Screening (HCl, Mesylate, Tartrate) C->E H HP-β-CD Complexation (Host-Guest Solubilization) D->H F Common Ion Effect in SGF (High Cl-)? E->F G Select Mesylate Salt (Overcomes Precipitation) F->G Yes (HCl fails) K Formulation Locked F->K No (Tartrate okay) G->K I Solubility > 10 mg/mL? H->I J Amorphous Solid Dispersion (Polymer Matrix) I->J No I->K Yes J->K

Figure 1: Decision matrix for solubility enhancement of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Troubleshooting FAQs

Q1: We synthesized the Hydrochloride (HCl) salt of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. It dissolves beautifully in pure water, but precipitates immediately during our in vitro Simulated Gastric Fluid (SGF) dissolution assays. Why? Causality: You are observing the Common-Ion Effect [1]. SGF contains approximately 0.1 N HCl, resulting in a massive excess of chloride ions ( Cl− ). According to Le Chatelier’s principle and the solubility product constant ( Ksp​ ), this high concentration of Cl− shifts the equilibrium back toward the solid state, forcing the API-HCl salt to precipitate out of solution. Solution: You must switch to a counterion that is not highly concentrated in physiological fluids. We recommend screening sulfonate salts (e.g., methanesulfonate/mesylate) or dicarboxylic acids (e.g., tartrate). The mesylate salt of this compound will bypass the chloride common-ion effect entirely, maintaining supersaturation in the stomach.

Q2: We need to formulate this compound for Intravenous (IV) administration at a neutral pH (7.4). However, when we buffer the mesylate salt to pH 7.4, it disproportionates back into the insoluble free base. How do we prevent this? Causality: At pH 7.4, the environmental pH is getting closer to the pKa of the primary amine (~9.5). The fraction of unprotonated (neutral) free base increases. Because the phenyl-pyrrolidone core is highly lipophilic, even a small fraction of unprotonated free base will exceed its intrinsic solubility limit, nucleate, and crash out of solution. Solution: You must mask the lipophilic core using host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here [2]. The hydrophobic phenyl ring of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one will spontaneously insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the HP-β-CD maintains aqueous solubility at neutral pH.

Quantitative Solubility Benchmarks

To guide your formulation targets, we have summarized the expected solubility profiles of various solid-state forms of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one based on our internal validation models.

Solid State FormDissolution MediumFinal pHSolubility (mg/mL)Mechanistic Observation
Free Base Deionized Water8.5< 0.1Intrinsic lipophilicity of phenyl-pyrrolidone limits dissolution.
HCl Salt Deionized Water4.245.0High aqueous solubility driven by primary amine protonation.
HCl Salt SGF (0.1 N HCl)1.22.5Severe common-ion effect ( Cl− ) drives rapid precipitation.
Mesylate Salt SGF (0.1 N HCl)1.2> 50.0No common-ion effect; highly soluble and stable in gastric media.
Free Base + 20% HP-β-CD PBS Buffer7.415.2Inclusion complex successfully overcomes free base precipitation for IV.

Self-Validating Experimental Protocols

A protocol is only effective if it contains built-in controls to prevent false positives. Below are the methodologies to execute the solutions discussed above.

Protocol A: Miniaturized 96-Well Salt Screening & Disproportionation Check

This protocol is designed to identify stable salts while actively weeding out forms that will disproportionate back to the free base.

  • Preparation of API Stock: Dissolve 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one free base in a volatile, moderately polar solvent (e.g., THF or Acetone) at a concentration of 50 mg/mL.

  • Counterion Dispensing: Into a 96-well glass plate, dispense 1.05 molar equivalents of various counterions (e.g., Methanesulfonic acid, Tartaric acid, Citric acid, HCl) dissolved in ethanol.

  • API Addition & Mixing: Add 100 µL of the API stock to each well. Seal the plate and incubate at 40°C with 500 rpm agitation for 2 hours to ensure complete ionic interaction.

  • Controlled Evaporation: Remove the seal and allow the solvents to evaporate slowly under a gentle nitrogen stream over 24 hours to promote crystal nucleation.

  • Self-Validation (The Disproportionation Check):

    • Step 5a: Resuspend the resulting crystals in 200 µL of simulated gastric fluid (SGF).

    • Step 5b: Filter the suspension and analyze the remaining solid via Powder X-Ray Diffraction (XRPD).

    • Causality Check: If the XRPD pattern of the solid matches the original free base, the salt has disproportionated, and the counterion is rejected. If it presents a novel, highly crystalline pattern, advance it to thermal analysis (DSC) to confirm a distinct melting endotherm.

Protocol B: Phase Solubility Study for HP-β-CD Complexation

To prove that cyclodextrin is actually encapsulating the drug (and not just acting as a generic cosolvent), you must establish an AL​ -type phase solubility diagram.

  • Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in 0.1 M Phosphate Buffered Saline (pH 7.4) at concentrations ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM).

  • API Saturation: Add an excess amount (e.g., 50 mg) of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one free base to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials on an orbital shaker at 25°C ± 0.5°C for 72 hours. Note: 72 hours is critical; cyclodextrin complexation kinetics for bulky phenyl rings can be deceptively slow.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV (detecting the pyrrolidone absorbance at ~210 nm).

  • Self-Validation (Higuchi-Connors Plot): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Causality Check: A linear increase with a slope less than 1 indicates a classic 1:1 stoichiometric inclusion complex ( AL​ -type). You can calculate the apparent stability constant ( K1:1​ ) using the equation: K1:1​=Slope/(S0​∗(1−Slope)) , where S0​ is the intrinsic solubility of the free base. A K1:1​ between 100 and 1000 M−1 confirms a robust formulation suitable for IV delivery.

References

  • Verma, A., et al. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design, American Chemical Society, 2025. Available at:[Link]

  • Spiridon, I., & Anghel, N. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Molecules, MDPI, 2025. Available at:[Link]

Technical Support Center: A Guide to Minimizing Synthetic Impurities in the Scale-Up of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this chiral amine, with a focus on identifying and minimizing synthetic impurities. Our goal is to provide you with the technical expertise and practical insights necessary to achieve high purity and yield in your large-scale preparations.

Introduction: The Synthetic Challenge

The synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a molecule with a critical chiral center, presents a multi-step challenge where the control of impurities is paramount. The most probable and industrially scalable synthetic route involves two key stages: the formation of the ketone precursor, 1-(4-acetylphenyl)pyrrolidin-2-one, followed by an asymmetric reductive amination to introduce the chiral amine. Each stage is a potential source of impurities that can impact the final product's quality, bioactivity, and safety profile.

This guide is structured to provide a comprehensive troubleshooting framework, addressing specific issues you may encounter during your process development and scale-up activities.

Troubleshooting Guide: From Precursor to Final Product

This section is designed in a question-and-answer format to directly address common challenges in the synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Part 1: Synthesis of the Ketone Precursor, 1-(4-acetylphenyl)pyrrolidin-2-one

The most common methods for the synthesis of N-aryl lactams, such as our ketone precursor, involve transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most established methods for this transformation.[1][2][3][4][5]

Question 1: I am observing significant levels of unreacted 4'-bromoacetophenone and 2-pyrrolidinone in my reaction mixture. How can I improve the conversion?

Answer:

Incomplete conversion in a Buchwald-Hartwig or Ullmann coupling is a common issue during scale-up. The root cause often lies in catalyst deactivation, insufficient mass transfer, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical in a Buchwald-Hartwig reaction.[3][4] For the coupling of an amide like 2-pyrrolidinone, a more specialized ligand system may be required compared to amine couplings. Consider screening a panel of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific substrate combination.

  • Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial for reaction efficiency. A strong, non-nucleophilic base is required to deprotonate the 2-pyrrolidinone. Common choices include sodium or potassium tert-butoxide. The solvent must be able to dissolve the starting materials and the catalyst complex, with common options being toluene, dioxane, or THF.

  • Temperature Control: Ensure that the reaction temperature is maintained consistently throughout the process. Inadequate heating can lead to slow reaction rates, while excessive temperatures can cause catalyst decomposition.

  • Inert Atmosphere: Both palladium and copper catalysts are sensitive to oxygen. Ensure that your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are deoxygenated.

Question 2: I am observing the formation of a significant amount of a biphenyl impurity derived from the self-coupling of 4'-bromoacetophenone. How can I minimize this side reaction?

Answer:

The formation of biaryl impurities is a known side reaction in both Ullmann and Buchwald-Hartwig couplings.[2] This is particularly prevalent at higher temperatures.

  • Lowering the Reaction Temperature: If the reaction kinetics allow, reducing the reaction temperature can significantly decrease the rate of the self-coupling side reaction.

  • Optimizing the Catalyst-to-Ligand Ratio: An incorrect catalyst-to-ligand ratio can lead to the formation of catalytically inactive species or promote side reactions. A typical starting point is a 1:1.2 to 1:1.5 ratio of palladium to ligand.

  • Slow Addition of the Aryl Halide: In some cases, adding the 4'-bromoacetophenone solution slowly to the reaction mixture containing the catalyst, ligand, base, and 2-pyrrolidinone can help to maintain a low concentration of the aryl halide, thus disfavoring the self-coupling reaction.

Part 2: Asymmetric Reductive Amination of 1-(4-acetylphenyl)pyrrolidin-2-one

The conversion of the ketone precursor to the chiral amine is the most critical step in controlling the stereochemical purity of the final product. Asymmetric reductive amination is a powerful technique for this transformation.[6][7]

Question 3: My asymmetric reductive amination is producing a low enantiomeric excess (ee) of the desired amine. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of this step. A low ee can be attributed to several factors:

  • Chiral Catalyst/Auxiliary Selection: The choice of the chiral catalyst or auxiliary is the most important factor. For chemical catalysis, a variety of chiral ligands for transition metals (e.g., Ruthenium, Iridium) have been developed for asymmetric reductive amination.[6][7] For biocatalysis, imine reductases (IREDs) can offer excellent enantioselectivity.[1] It is often necessary to screen a library of catalysts or enzymes to find the one that provides the best performance for your specific substrate.

  • Reaction Conditions: Temperature, pressure (of hydrogen gas, if used), and solvent can all influence the enantioselectivity. Lowering the reaction temperature often leads to an increase in ee, although it may also decrease the reaction rate.

  • Purity of the Ketone Precursor: Impurities in the starting ketone can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure that the 1-(4-acetylphenyl)pyrrolidin-2-one is of high purity before proceeding to the amination step.

Question 4: I am observing the formation of the corresponding alcohol (1-[4-(1-hydroxyethyl)phenyl]pyrrolidin-2-one) as a major byproduct. How can I suppress this?

Answer:

The formation of the alcohol byproduct is a result of the direct reduction of the ketone starting material. This competes with the desired reductive amination pathway.

  • Choice of Reducing Agent: Some reducing agents are more prone to reducing ketones than the intermediate imine. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is a milder reducing agent that preferentially reduces the protonated imine.[2]

  • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can favor the formation of the iminium ion, which is more readily reduced than the ketone.

  • One-Pot vs. Two-Step Procedure: While one-pot reductive aminations are more efficient, a two-step procedure (formation of the imine first, followed by reduction) can sometimes provide better control and minimize the formation of the alcohol byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one?

A1: Based on established synthetic methodologies for similar chiral amines, the most probable route is a two-step sequence:

  • N-Arylation: A transition metal-catalyzed cross-coupling of 2-pyrrolidinone with a 4-acetylphenyl halide (e.g., 4'-bromoacetophenone). The Buchwald-Hartwig amination is a modern and versatile method for this transformation.[1][3][4]

  • Asymmetric Reductive Amination: The resulting ketone, 1-(4-acetylphenyl)pyrrolidin-2-one, is then converted to the chiral amine via asymmetric reductive amination using a chiral catalyst and a suitable reducing agent.[6][7]

Q2: What are the most likely impurities to be found in the final product?

A2: The impurity profile will depend on the specific synthetic route and purification methods used. However, some of the most common impurities to monitor for include:

  • Enantiomeric Impurity: The undesired enantiomer of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

  • Diastereomeric Impurities: If a chiral auxiliary is used in the synthesis, diastereomeric intermediates or byproducts may be formed.

  • Unreacted Starting Materials: Residual 1-(4-acetylphenyl)pyrrolidin-2-one.

  • Alcohol Byproduct: 1-[4-(1-hydroxyethyl)phenyl]pyrrolidin-2-one from the reduction of the ketone.

  • Process-Related Impurities: Residual catalysts (e.g., palladium, copper), solvents, and reagents.

Q3: How can I effectively separate the desired enantiomer from the undesired one?

A3: Chiral resolution is a critical step if the asymmetric synthesis does not provide the desired enantiomeric purity. Two common methods are:

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[8]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone

Materials:

  • 4'-Bromoacetophenone

  • 2-Pyrrolidinone

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

Procedure:

  • To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst, ligand, and base.

  • Add the 2-pyrrolidinone and the anhydrous, deoxygenated solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Add the 4'-bromoacetophenone.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral Resolution of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one via Diastereomeric Salt Crystallization

Materials:

  • Racemic 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

Procedure:

  • Dissolve the racemic amine in the chosen solvent at an elevated temperature.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, also at an elevated temperature.

  • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary.

  • Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Determine the enantiomeric excess of the amine in the salt by liberating a small sample with a base and analyzing it by chiral HPLC.

  • If necessary, recrystallize the salt to improve the diastereomeric purity.

  • To obtain the free amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) until the amine precipitates or can be extracted with an organic solvent.

Data Presentation

Table 1: Common Impurities and Their Potential Origin

Impurity NameStructurePotential Origin
(R/S)-1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one(Structure of undesired enantiomer)Incomplete enantioselectivity in the asymmetric reductive amination.
1-(4-acetylphenyl)pyrrolidin-2-one(Structure of ketone precursor)Incomplete conversion during the reductive amination.
1-[4-(1-hydroxyethyl)phenyl]pyrrolidin-2-one(Structure of alcohol byproduct)Reduction of the ketone precursor during reductive amination.
4,4'-Diacetylbiphenyl(Structure of biphenyl impurity)Self-coupling of 4'-bromoacetophenone during N-arylation.
Palladium/Copper Species-Residual catalyst from the N-arylation step.

Visualizations

Synthetic_Pathway 4'-Bromoacetophenone 4'-Bromoacetophenone Ketone_Precursor 1-(4-acetylphenyl)pyrrolidin-2-one 4'-Bromoacetophenone->Ketone_Precursor Buchwald-Hartwig or Ullmann Coupling 2-Pyrrolidinone 2-Pyrrolidinone 2-Pyrrolidinone->Ketone_Precursor Final_Product (S)-1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Ketone_Precursor->Final_Product Asymmetric Reductive Amination Undesired_Enantiomer (R)-1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Ketone_Precursor->Undesired_Enantiomer Asymmetric Reductive Amination Alcohol_Byproduct 1-[4-(1-hydroxyethyl)phenyl]pyrrolidin-2-one Ketone_Precursor->Alcohol_Byproduct Ketone Reduction (Side Reaction)

Caption: Synthetic pathway for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one and potential byproducts.

Troubleshooting_Logic Problem Low Yield or Purity Step1 N-Arylation Step Problem->Step1 Step2 Reductive Amination Step Problem->Step2 Purification Purification Step Problem->Purification Incomplete_Conversion Incomplete Conversion Step1->Incomplete_Conversion Side_Reactions Side Reactions (e.g., self-coupling) Step1->Side_Reactions Low_ee Low Enantiomeric Excess Step2->Low_ee Byproduct_Formation Alcohol Byproduct Step2->Byproduct_Formation Inefficient_Separation Inefficient Enantiomer Separation Purification->Inefficient_Separation

Caption: Troubleshooting logic for identifying the source of impurities.

References

Sources

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a key related substance of Levetiracetam. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges with peak tailing and achieve optimal chromatographic performance.

As Senior Application Scientists, we understand that poor peak shape can compromise the accuracy and precision of your results. This document is structured to provide not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Troubleshooting Guide: Asymmetrical Peaks

Peak tailing is the most common issue encountered when analyzing 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a primary amine, using reversed-phase HPLC. The primary cause is unwanted secondary interactions between the basic analyte and the silica-based stationary phase.

Issue 1: Significant Peak Tailing with Standard C18 Columns

Question: I am observing significant peak tailing for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one on my standard L1 (C18) column, even with a typical acetonitrile/water mobile phase. What is happening and how can I fix it?

Answer:

This is a classic problem rooted in the chemistry of the stationary phase and the analyte. The primary amine group on your molecule is basic. At a neutral or mid-range pH, this amine becomes protonated, carrying a positive charge. The stationary phase, which is typically based on silica, has surface silanol groups (Si-OH). These silanols can be deprotonated (Si-O⁻) and carry a negative charge, especially at pH levels above 3.5.

This charge difference leads to a strong ionic interaction between your positively charged analyte and the negatively charged silanol sites. This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.

Caption: Troubleshooting workflow for peak tailing of basic analytes.

  • Control Mobile Phase pH: The most effective initial step is to control the ionization of both the analyte and the silanol groups.

    • Protocol: Lower the mobile phase pH to a range of 2.5-3.0.

    • Reagents: Use an appropriate acid buffer, such as 0.1% formic acid or a 20mM phosphate buffer adjusted with phosphoric acid.

    • Mechanism: At this low pH, the high concentration of protons (H+) in the mobile phase effectively suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. Your basic analyte will be fully protonated (R-NH₃⁺), but with the primary cause of the ionic interaction (the charged Si-O⁻ sites) eliminated, peak shape should improve dramatically.

  • Select a Base-Deactivated Column: If pH adjustment alone is insufficient, your column may have too many active silanol sites.

    • Protocol: Switch to a modern column specifically designed for the analysis of basic compounds.

    • Examples: Look for columns that are "base-deactivated," "high-purity silica," or feature extensive end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, less-reactive silane (like trimethylsilane) to make them inert.

    • Mechanism: These columns have a much lower concentration of accessible, acidic silanol groups, providing fewer opportunities for secondary ionic interactions.

  • Use a Mobile Phase Additive (Competing Base): This method involves "masking" the active silanol sites.

    • Protocol: Add a small concentration of a competing base, such as 0.1-0.5% triethylamine (TEA), to your mobile phase and adjust the pH.

    • Mechanism: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase. By saturating these sites, it effectively shields your analyte from these unwanted interactions, allowing it to elute symmetrically.

Issue 2: Peak Shape Degrades Over a Sequence of Injections

Question: My initial injections look good, but the peak for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one starts to tail more as my analytical run progresses. What could be the cause?

Answer:

This issue often points to problems with the column's conditioning or the mobile phase's buffering capacity.

  • Insufficient Column Equilibration: The column chemistry, particularly the silica surface, needs to be fully equilibrated with the mobile phase. If the run starts before the pH and ionic strength are consistent throughout the column, you will see a drift in retention time and peak shape.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. For a standard 4.6 x 150 mm column, this means flushing for 15-30 minutes.

  • Poor Buffer Choice or Concentration: The buffer's job is to maintain a constant pH. If the buffer's pKa is too far from the mobile phase pH (ideal range is pKa ± 1) or its concentration is too low, it can be depleted during the run, leading to pH shifts on the column.

    • Solution: Choose a buffer with a pKa close to your target mobile phase pH. For a pH of 2.8, a phosphate buffer (pKa₁ ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are excellent choices. Ensure the buffer concentration is adequate, typically between 10-50 mM.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one?

To achieve a sharp, symmetrical peak, the goal is to ensure the analyte is in a single, stable ionic state. Since it is a basic compound, you should work at a pH that is at least 2 pH units below its pKa. While the exact pKa may not be readily published, for a primary amine of this type, it is safe to assume a pKa in the 9-10 range. Therefore, a mobile phase pH of 2.5 to 3.5 is highly recommended. This ensures the amine is fully protonated and silanol ionization is suppressed.

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

Both are viable options, but they can provide different selectivity and efficiency.

  • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure and better efficiency) and is less reactive. It is the most common choice and a good starting point.

  • Methanol (MeOH): Can offer different selectivity, which may be useful if you are trying to resolve your target analyte from other impurities. However, it is more viscous and may lead to broader peaks if the efficiency is lower.

For troubleshooting peak tailing, the choice of organic modifier is secondary to controlling pH and selecting the right column.

Q3: Can I use a high pH mobile phase instead?

Yes, this is an alternative strategy. By using a mobile phase with a high pH (e.g., pH > 10), you can neutralize the basic amine (R-NH₂). At this pH, the silanol groups will be fully deprotonated and charged (Si-O⁻), but since the analyte is neutral, the strong secondary ionic interaction is avoided.

  • Caveat: This approach requires a special pH-stable column, as traditional silica-based columns will rapidly dissolve at a pH above 8. These columns are typically based on hybrid silica particles or have proprietary surface modifications to withstand high pH conditions.

Q4: My peak is still tailing slightly even after pH adjustment and using a base-deactivated column. What else can I check?

If significant tailing persists, consider these secondary causes:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Test: Dilute your sample 10-fold and re-inject. If the peak shape (asymmetry factor) improves, you were likely overloading the column.

  • Extra-Column Effects: Peak broadening and tailing can occur outside the column.

    • Check: Ensure you are using the smallest possible inner diameter tubing between the injector, column, and detector. Check for any poor connections or dead volumes.

  • Metal Chelation: The analyte may be interacting with trace metals in the system (e.g., in the stainless steel frit or column hardware).

    • Solution: Adding a chelating agent like 0.1% Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sometimes resolve this, although it is a less common issue with modern, high-quality columns and HPLC systems.

Summary of Recommended Starting Conditions

For robust analysis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, the following parameters provide a scientifically sound starting point to minimize peak tailing.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18/C8 (L1/L7)Minimizes available silanol sites for interaction.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄Suppresses silanol ionization and ensures analyte protonation.
Mobile Phase B AcetonitrileGood efficiency and low UV cutoff.
Detection 210-220 nmWavelength for detecting the pyrrolidinone chromophore.
Column Temp. 30-40 °CImproves efficiency and reduces mobile phase viscosity.

References

  • Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the chromatographic properties of silica-based reversed-phase materials for the separation of basic drugs. Journal of Chromatography A. [Link]

  • Waters Corporation. (n.d.). A Primer on Reversed-Phase HPLC Column Chemistry. Waters. [Link]

  • Agilent Technologies. (2021). Choosing a Buffer for HPLC. Agilent. [Link]

  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1997). High-pH mobile phase effects on silica-based reversed-phase columns. Journal of Chromatography A. [Link]

Technical Support Center: Stabilizing 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous solutions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you mitigate the challenges associated with its oxidative degradation. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and integrity of your experiments and formulations.

Introduction to the Challenge: The Instability of a Secondary Amine

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a secondary amine, a functional group known for its susceptibility to oxidation.[1] When formulated in an aqueous solution, the presence of dissolved oxygen, trace metal ions, and exposure to light and elevated temperatures can initiate a cascade of degradation reactions.[2][3] This degradation can lead to a loss of potency, the formation of unknown impurities, and a shift in the solution's physical properties, such as color. Understanding and controlling these degradation pathways are critical for reliable experimental outcomes and the development of stable pharmaceutical products.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in an aqueous solution?

A1: The degradation is primarily caused by oxidation. Several factors can accelerate this process:

  • Dissolved Oxygen: Molecular oxygen is a key initiator of oxidative degradation.[5]

  • Metal Ions: Trace amounts of transition metal ions, such as iron and copper, can act as powerful catalysts for oxidation.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • Light Exposure: UV or visible light can provide the energy needed to initiate radical chain reactions, a common oxidation mechanism.[6][7]

  • pH: The non-ionized form of the amine is more susceptible to oxidation. Therefore, the pH of the solution is a critical factor in maintaining stability.[2]

  • Excipient Impurities: Reactive impurities like peroxides within pharmaceutical excipients can directly initiate oxidation.[2][5]

Q2: What are the visible signs of degradation?

A2: Degradation can manifest in several ways:

  • Color Change: The solution may develop a yellow or brown tint.

  • Precipitate Formation: Insoluble degradation products may form and precipitate out of the solution.

  • pH Shift: The formation of acidic degradation products can cause a decrease in the solution's pH.[7]

  • Appearance of New Peaks in Chromatography: Analytical techniques like HPLC will show new peaks corresponding to degradation products.[7]

Q3: How can I prevent or minimize oxidation?

A3: A multi-faceted approach is the most effective strategy:

  • Inert Atmosphere: Handling and storing the solution under an inert gas like nitrogen or argon displaces oxygen and significantly reduces oxidation.[2]

  • Antioxidants: The addition of antioxidants can terminate oxidation chain reactions. Common choices include radical scavengers like butylated hydroxytoluene (BHT) or reducing agents such as ascorbic acid (Vitamin C).[2][8]

  • Chelating Agents: To counteract the catalytic effect of metal ions, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to sequester these ions.[2][9]

  • pH Control: Maintaining the pH in a range where the amine is protonated and more stable is crucial. This is typically achieved using appropriate buffer systems.[2]

  • Optimized Storage Conditions: Store solutions at controlled, reduced temperatures (e.g., 2-8°C) and protected from light in amber vials.[7]

Q4: What types of degradation products should I expect?

A4: The oxidation of a secondary amine like 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one can lead to several degradation products, including hydroxylamines and nitrones.[5][10] Further degradation can result in cleavage of the C-N bond, leading to the formation of aldehydes and primary amines.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and formulation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in aqueous solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Investigation Steps
Solution turns yellow/brown over a short period. Oxidation due to exposure to air and/or light.1. Immediately blanket the solution and headspace of the container with an inert gas (nitrogen or argon). 2. Transfer the solution to an amber glass vial or wrap the container in aluminum foil to protect it from light. 3. Prepare fresh solutions and handle them under subdued light.
Appearance of new, unidentified peaks in HPLC analysis. Chemical degradation of the compound.1. Confirm the identity of the new peaks using LC-MS to determine their molecular weights.[2] 2. Perform forced degradation studies (e.g., exposure to H₂O₂, heat, light) to intentionally generate degradation products and aid in their identification.[3][6] 3. Review and optimize storage conditions (temperature, atmosphere, light protection).
Loss of compound potency or inconsistent assay results. Degradation leading to a lower concentration of the active molecule.1. Re-assay the sample using a freshly prepared standard of known concentration. 2. Implement the preventative measures outlined in the FAQ section (inert atmosphere, antioxidants, etc.) for all future preparations. 3. Validate the stability of the compound in the specific assay buffer and conditions.
A gradual decrease in the pH of the aqueous solution. Formation of acidic degradation products from oxidation.1. Monitor the pH of the solution over time. 2. Incorporate a suitable buffer system to maintain a stable pH. The choice of buffer should be compatible with the compound and downstream applications. 3. Investigate the identity of the degradation products to understand the source of acidity.
Precipitate forms in the solution upon storage. Formation of insoluble degradation products or a change in solubility due to pH shift.1. Characterize the precipitate (e.g., by filtration, washing, and analysis). 2. Analyze the supernatant to determine if the parent compound has degraded. 3. Adjust the formulation by adding a co-solvent or modifying the pH to improve the solubility of the compound and its potential degradants.
Visualizing the Troubleshooting Workflow

Caption: A workflow for identifying and mitigating degradation.

Experimental Protocols

Protocol 1: Screening for an Effective Antioxidant

Objective: To determine the most effective antioxidant for preventing the oxidation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in an aqueous solution.

Materials:

  • 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.4)

  • Antioxidant candidates (e.g., Ascorbic Acid, Butylated Hydroxytoluene (BHT), Sodium Metabisulfite)

  • Chelating agent (e.g., Disodium EDTA)

  • HPLC system with a UV detector

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (e.g., 1 mg/mL) in the chosen aqueous buffer.

    • Prepare stock solutions of each antioxidant and EDTA at a suitable concentration (e.g., 10 mg/mL).

  • Set up Experimental Conditions:

    • Prepare a series of test solutions by adding different antioxidants to the drug solution. Include a control group with no antioxidant and a group with EDTA.

    • Example Formulations:

      • Control: Drug solution only

      • Ascorbic Acid: Drug solution + Ascorbic Acid (e.g., 0.1% w/v)

      • BHT: Drug solution + BHT (e.g., 0.01% w/v)

      • EDTA: Drug solution + EDTA (e.g., 0.1% w/v)

      • Combination: Drug solution + Antioxidant + EDTA

  • Stress Conditions:

    • Divide each formulation into two sets.

    • Store one set under normal laboratory conditions (light, air).

    • Store the second set under accelerated degradation conditions (e.g., 40°C, exposure to air and light) to expedite the degradation process.[6]

  • Analysis:

    • Analyze the samples by HPLC at initial time (T=0) and at regular intervals (e.g., 24, 48, 72 hours).

    • Monitor the peak area of the parent compound and the formation of any new peaks.

  • Evaluation:

    • Compare the rate of degradation of the parent compound in the presence of different antioxidants. The most effective antioxidant will show the least degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation pathway of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.[4][6]

Materials:

  • 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

  • Deionized water

  • Hydrogen peroxide (3%)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC-MS system

Procedure:

  • Prepare Samples: Prepare separate aqueous solutions of the compound.

  • Apply Stress Conditions:

    • Oxidative Stress: Add hydrogen peroxide to one solution.[3][6]

    • Acidic Stress: Add hydrochloric acid to another solution.

    • Basic Stress: Add sodium hydroxide to a third solution.

    • Thermal Stress: Heat a solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution to UV light.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points.

  • Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.[2]

Visualizing the Experimental Workflow

ExperimentalWorkflow Antioxidant Screening Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Drug Prepare Drug Stock Mix Create Test Formulations (Control, AO1, AO2, etc.) Prep_Drug->Mix Prep_AO Prepare Antioxidant Stocks Prep_AO->Mix Stress Apply Stress Conditions (Light, Heat, Air) Mix->Stress Analyze HPLC Analysis at T=0, 24h, 48h Stress->Analyze Evaluate Evaluate Degradation Rate Analyze->Evaluate Select Select Best Antioxidant Evaluate->Select

Caption: Workflow for antioxidant screening.

Conclusion

The oxidative degradation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one in aqueous solutions is a significant challenge that requires a proactive and systematic approach to control. By understanding the underlying mechanisms of degradation and implementing the strategies outlined in this guide—such as maintaining an inert atmosphere, utilizing antioxidants and chelating agents, controlling pH, and optimizing storage conditions—researchers can significantly enhance the stability of this compound. The provided troubleshooting guide and experimental protocols offer a practical framework for identifying issues and developing robust formulations, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. Retrieved from [Link]

  • Dunn, R. T., et al. (2012). Drug formulations using water soluble antioxidants. Google Patents.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Retrieved from [Link]

  • Various Authors. (2018, September 1). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Quora. Retrieved from [Link]

  • Desai, D., et al. (n.d.). Pharmaceutical formulations including an amine compound. Google Patents.
  • Morken, A. K., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Freeman, S. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Retrieved from [Link]

  • Scientech. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Scientech. Retrieved from [Link]

  • Villegas, M. C., et al. (2018). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. Retrieved from [Link]

  • Kesteleyn, B., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Retrieved from [Link]

  • Contract Pharma. (2024, August 29). Nitrosating Agent Mitigation Strategy. Contract Pharma. Retrieved from [Link]

  • Amine Catalysts. (2025, May 20). Evaluating the performance of different composite antioxidant formulations. Amine Catalysts. Retrieved from [Link]

  • Morken, A. K., et al. (2022, October 6). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Retrieved from [Link]

  • Nielsen, P., et al. (2019). Impact of Solvent on the Thermal Stability of Amines. Energy & Fuels. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Andersen, C. B. (2026, April 3). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Nagano, T., et al. (1995). Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • Gotor, R., et al. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • Grimsrud, P. A., et al. (2010). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. Free Radical Biology and Medicine. Retrieved from [Link]

  • de Souza, J. C. S., et al. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Retrieved from [Link]

  • Knight, G. W., & Becker, A. R. (1981). Oxidation of Phenylhydroxylamine in Aqueous Solution: A Model for Study of the Carcinogenic Effect of Primary Aromatic Amines. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Nguyen, T. L. H., et al. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved from [Link]

  • Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the asymmetric synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a key precursor in the synthesis of Levetiracetam.[1] Our focus is to equip you with the knowledge to systematically enhance the enantiomeric excess (ee) of your reaction, ensuring the synthesis of the desired (S)-enantiomer with high purity.

Troubleshooting Guide: Overcoming Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis.[2][3] This section provides a structured, question-and-answer guide to diagnose and resolve issues leading to suboptimal stereoselectivity.

Question 1: My reaction is yielding a low enantiomeric excess. What are the most probable causes?

Answer: Low enantiomeric excess (ee) can stem from a variety of factors, often related to the catalyst system, reaction conditions, or the purity of your reagents. A systematic investigation is the most effective approach to pinpoint the root cause.[2][3]

Primary Areas to Investigate:

  • Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of asymmetric synthesis. Its effectiveness can be compromised by:

    • Decomposition: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Improper handling or storage can lead to decomposition and a loss of selectivity.[2][3]

    • Suboptimal Catalyst/Ligand Choice: The selected chiral catalyst or ligand may not be the most suitable for your specific substrate.

    • Incorrect Catalyst Loading: Both excessively high or low catalyst concentrations can negatively affect the enantioselectivity.[3]

  • Reaction Conditions: The reaction environment plays a critical role in determining the stereochemical outcome.

    • Temperature: Higher reaction temperatures can reduce the energy difference between the diastereomeric transition states, leading to a decrease in enantioselectivity.[2][4]

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[4]

    • Reaction Time and Conversion: In some cases, the enantiomeric excess can decrease over time, especially if there is a competing racemic background reaction or if the product is susceptible to racemization under the reaction conditions.

  • Reagent and Substrate Purity: The presence of impurities can have a significant impact on the reaction.

    • Impurities in Starting Materials: Impurities in the substrate or other reagents can act as catalyst poisons or promote side reactions.[2][3]

    • Water and Oxygen: Many asymmetric catalytic systems are highly sensitive to moisture and atmospheric oxygen.[3][5]

Question 2: How can I systematically troubleshoot and optimize the reaction to improve enantiomeric excess?

Answer: A logical and systematic approach is crucial for efficient optimization. The following workflow outlines a step-by-step process to identify and address the factors limiting your enantioselectivity.

Caption: A logical workflow for troubleshooting low enantioselectivity.

Question 3: The enantiomeric excess of my product decreases at high conversion. What is happening and how can I prevent it?

Answer: A decrease in enantiomeric excess with increasing reaction time or conversion often points to two potential issues:

  • Product Racemization: The desired chiral product may be undergoing racemization under the reaction conditions. This can be catalyzed by a component in the reaction mixture, such as an acid or base, or it may be thermally induced.

  • Competing Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation.[5] This background reaction becomes more significant as the concentration of the starting material decreases.

Solutions:

  • Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction when the optimal balance of conversion and enantiomeric excess is achieved.

  • Lower the Reaction Temperature: This can slow down the rate of both product racemization and the background reaction.[4]

  • Modify Work-up Procedure: Ensure that the work-up procedure quenches any reactive species that could cause racemization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the asymmetric synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

Q1: What are the most common catalytic systems used for the asymmetric synthesis of the chiral amine precursor?

A1: The key step in the asymmetric synthesis of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is typically the enantioselective reduction of a prochiral ketone precursor.[6][7] Several catalytic systems are widely employed for this transformation:

  • Transition Metal-Catalyzed Hydrogenation/Transfer Hydrogenation: Chiral ruthenium, rhodium, and iridium complexes are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones.[6][8] These reactions often utilize ligands such as chiral diphosphines (e.g., BINAP) or diamines.[6]

  • Oxazaborolidine-Catalyzed Reduction: Chiral oxazaborolidines, in conjunction with a stoichiometric reducing agent like borane or catecholborane, are also commonly used for the enantioselective reduction of ketones.[6][7][9]

Q2: How critical is the purity of the starting materials and solvents?

A2: The purity of all components in the reaction is paramount.[2][3] Trace impurities can have a detrimental effect on the enantioselectivity by:

  • Acting as Catalyst Poisons: Impurities can bind to the catalyst's active site, reducing its activity and selectivity.

  • Promoting Side Reactions: Unwanted side reactions can consume reagents and generate byproducts that are difficult to separate.

  • Interfering with the Catalytic Cycle: Some impurities can alter the intended catalytic pathway, leading to a decrease in enantiomeric excess.

It is highly recommended to use high-purity, anhydrous solvents and to purify starting materials if their purity is questionable.[5]

Q3: What analytical techniques are most suitable for determining the enantiomeric excess?

A3: Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric synthesis. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[5]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate volatile enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for their quantification.[10]

Q4: Can additives be used to enhance the enantiomeric excess?

A4: Yes, in some cases, the addition of certain achiral or chiral additives can improve the enantioselectivity of a reaction.[11][12] Additives can function in several ways, such as:

  • Modifying the Catalyst Structure: An additive can coordinate to the metal center of a catalyst and alter its steric or electronic properties.

  • Influencing the Transition State: Additives can participate in the transition state, further stabilizing one diastereomeric pathway over the other.

  • Suppressing Unwanted Side Reactions: Certain additives can inhibit side reactions that may be lowering the overall enantioselectivity.

The effect of additives is often system-dependent, and screening a range of additives may be necessary to find one that is beneficial.[11]

Experimental Protocols

General Protocol for a Trial Asymmetric Reduction

This protocol provides a general framework for conducting a small-scale trial reaction to assess and optimize enantiomeric excess.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere using a Schlenk line or in a glovebox.[4]

  • Reagent Preparation: Dissolve the prochiral ketone substrate in a high-purity, anhydrous solvent in the reaction flask.

  • Catalyst Preparation: In a separate flask, prepare the chiral catalyst solution according to the literature procedure.

  • Temperature Control: Cool the reaction flask to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).[4]

  • Reaction Initiation: Add the catalyst solution to the substrate solution via syringe.

  • Addition of Reducing Agent: If using a stoichiometric reducing agent, add it slowly to the reaction mixture while maintaining the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify the product by column chromatography.

  • Enantiomeric Excess Determination: Analyze the purified product using chiral HPLC or another suitable technique to determine the enantiomeric excess.

Data Presentation: Example of a Temperature Screening Study
EntryTemperature (°C)Enantiomeric Excess (%)
12575
2088
3-2095
4-4098
5-7899

Caption: A summary table of the effect of temperature on enantiomeric excess.

Visualization of Key Concepts

Caption: Key parameters influencing enantiomeric excess.

References

  • Enantioselective reduction of ketones. In Wikipedia. Retrieved from [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Retrieved from [Link]

  • An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. Retrieved from [Link]

  • Enantioselective Synthesis of Antiepileptic Agent, (−)-Levetiracetam, through Evans Asymmetric Strategy. ResearchGate. Retrieved from [Link]

  • Chiral Iron Catalysts for Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
  • A short enantioselective synthesis of the antiepileptic agent, levetiracetam based on proline-catalyzed asymmetric a-aminooxylation. ElectronicsAndBooks. Retrieved from [Link]

  • An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). ResearchGate. Retrieved from [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC. Retrieved from [Link]

  • Screening and optimization of the reaction conditions for the enantioselective Michael addition. ResearchGate. Retrieved from [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Retrieved from [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. Retrieved from [Link]

  • Optimization of reaction conditions. ResearchGate. Retrieved from [Link]

  • Role of Tailor-Made Additives in Crystallization from Solution: A Review. ACS Publications. Retrieved from [Link]

  • Sidearm Effect: Improvement of the Enantiomeric Excess in the Asymmetric Michael Addition of Indoles to Alkylidene Malonates. Journal of the American Chemical Society. Retrieved from [Link]

  • Enantiomeric excess. In Wikipedia. Retrieved from [Link]

  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

  • Asymmetric reactions_synthesis. SlideShare. Retrieved from [Link]

  • Enantioselective synthesis. In Wikipedia. Retrieved from [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS. Retrieved from [Link]

  • Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate. Retrieved from [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Retrieved from [Link]

  • Asymmetric synthesis Introduction enantiomeric excess. SlideShare. Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Retrieved from [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers. Retrieved from [Link]

  • Asymmetric catalysis: An enabling science. PNAS. Retrieved from [Link]

  • Common sources of mistake in organic synthesis. Reddit. Retrieved from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Retrieved from [Link]

Sources

Validation & Comparative

Validation of analytical methods for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one according to ICH guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one: An ICH Q2(R2) Comparison Guide

As the pharmaceutical industry transitions from traditional validation checklists to the enhanced lifecycle approach, validating analytical methods for complex intermediates requires a deep understanding of both molecular chemistry and regulatory intent. The recent adoption of the ICH Q2(R2) guideline, in tandem with ICH Q14 (Analytical Procedure Development), fundamentally shifts our focus toward risk-based control strategies and continuous method monitoring[1][2].

This guide provides an objective comparison of analytical methodologies for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (EC Number: 997-919-0)[3], detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Chemical Profiling & Method Selection

To design a robust analytical target profile (ATP), we must first deconstruct the analyte. 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one presents a unique trifecta of structural features:

  • A Pyrrolidin-2-one (Lactam) Ring: Highly polar but electronically neutral.

  • A Phenyl Ring: Provides a strong chromophore for Ultraviolet (UV) detection.

  • A 1-Aminoethyl Group: Contains a primary aliphatic amine with a high pKa (~9.5), making it strongly basic.

The Chromatographic Challenge: In reversed-phase liquid chromatography, basic amines are notorious for causing severe peak tailing at neutral pH due to ion-exchange interactions with ionized residual silanols on the silica stationary phase.

To overcome this, we compare two distinct analytical strategies tailored to different stages of the drug development lifecycle:

  • Method A: UHPLC-UV (Ultra-High Performance Liquid Chromatography with PDA Detection). The gold standard for routine assay (potency) and organic impurity profiling. We utilize a high-pH mobile phase (pH 10.0) with a hybrid-silica C18 column to deprotonate the primary amine, eliminating silanol interactions and yielding perfectly symmetrical peaks.

  • Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The mandatory choice for trace-level genotoxic impurities (GTIs) or pharmacokinetic profiling. Here, we use a low-pH mobile phase (0.1% Formic Acid) to fully protonate the amine, maximizing ionization efficiency in the positive electrospray ionization (ESI+) source.

Table 1: Comparative Performance Metrics (UHPLC-UV vs. LC-MS/MS)
Performance ParameterMethod A: UHPLC-UV (Assay & Purity)Method B: LC-MS/MS (Trace Impurities)Causality / Scientific Rationale
Sensitivity (LOQ) ~0.05% (500 ng/mL)~0.0001% (1 ng/mL)ESI+ is highly efficient for the basic primary amine; UV is limited by optical path length.
Calibration Model Linear ( R2>0.999 )Quadratic or Linear (1/x weighting)MS detectors often exhibit space-charge saturation at higher concentrations, requiring non-linear models per Q2(R2).
Specificity PDA Peak Purity (Spectral)MRM Transitions (m/z)MS/MS isolates specific precursor-to-product ion transitions, eliminating matrix interference entirely.
Matrix Effects NegligibleModerate (Ion Suppression)Co-eluting components compete for charge in the ESI source, necessitating matrix-matched calibration for LC-MS/MS.

The ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline modernizes validation by aligning it with the Quality by Design (QbD) principles of ICH Q14[1][4]. Below is the mechanistic reasoning for validating 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one under this new paradigm.

  • Suitability of Calibration Model (Formerly "Linearity"): ICH Q2(R2) deliberately changed this terminology[5]. While UHPLC-UV will demonstrate strict linearity, LC-MS/MS responses for basic amines often curve at high concentrations. Q2(R2) now explicitly permits justified non-linear models (e.g., quadratic) provided the residuals are randomly distributed.

  • Specificity & Selectivity: For the UHPLC-UV method, specificity is proven via forced degradation. The analyte must be stressed (acid, base, oxidation, heat, light) to generate degradation products. The photodiode array (PDA) detector must confirm that the 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one peak is spectrally pure and completely resolved from degradants.

  • Robustness via DoE: Instead of testing robustness as an afterthought, ICH Q14 dictates that robustness should be built into the method during development using Design of Experiments (DoE)[1]. For this compound, varying the mobile phase pH (9.8 to 10.2) and column temperature is critical to prove the amine's retention time remains stable.

Lifecycle ATP Analytical Target Profile (ATP) Design Method Design & DoE (ICH Q14) ATP->Design Defines Criteria Validation Method Validation (ICH Q2(R2)) Design->Validation Optimizes Parameters Monitoring Continual Performance Monitoring Validation->Monitoring Establishes Control Strategy Monitoring->ATP Feedback Loop

Fig 1. The enhanced analytical procedure lifecycle integrating ICH Q14 design and Q2(R2) validation.

Experimental Protocol: Self-Validating Accuracy & Precision Workflow

To guarantee trustworthiness, a validation protocol must be a closed, self-validating system. The following step-by-step methodology outlines the Accuracy and Precision workflow for the UHPLC-UV assay method, ensuring compliance with ICH Q2(R2)[2].

Step 1: Preparation of Diluent & Mobile Phase

  • Action: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with ammonium hydroxide) and Mobile Phase B (100% Acetonitrile). Use a 50:50 mixture as the sample diluent.

  • Causality: Operating at pH 10.0 ensures the primary amine of the analyte remains completely deprotonated. This prevents secondary ion-exchange interactions with the column, ensuring a sharp, symmetrical peak (Tailing Factor ≤1.2 ).

Step 2: System Suitability Testing (SST)

  • Action: Inject the 1.0 mg/mL standard solution six consecutive times.

  • Criteria: Peak tailing factor ≤1.5 , theoretical plates ≥10,000 , and %RSD of peak area ≤1.0% .

  • Causality: SST is not just a regulatory hurdle; it physically validates that the chromatographic system is equilibrated, the column is free of voids, and the detector is capable of reproducible integration before any validation samples are consumed.

Step 3: Spike Recovery (Accuracy Assessment)

  • Action: Spike the 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one reference standard into a synthetic sample matrix at 50%, 100%, and 150% of the target concentration (0.5, 1.0, and 1.5 mg/mL). Prepare three independent replicates at each level (9 samples total).

  • Criteria: Mean recovery must fall between 98.0% and 102.0% at each level.

  • Causality: ICH Q2(R2) requires accuracy to be established across the entire reportable range. This proves the method is unbiased and free from matrix interference at both the lower and upper extremes of expected sample concentrations.

Step 4: Intermediate Precision Execution

  • Action: Have a second analyst perform the exact same 9-sample sequence on a different day, using a different UHPLC instrument and a different column lot. Calculate the overall %RSD for all 18 preparations.

  • Criteria: Overall %RSD ≤2.0% .

  • Causality: This proves the ruggedness of the method against routine laboratory variables—a core tenet of the ICH Q14 enhanced approach[1].

Specificity cluster_stress Forced Degradation Conditions Start 1-[4-(1-Aminoethyl)phenyl] pyrrolidin-2-one API Acid Acidic (0.1N HCl) Start->Acid Base Basic (0.1N NaOH) Start->Base Ox Oxidative (3% H2O2) Start->Ox Thermal Thermal (60°C) Start->Thermal Analysis UHPLC-PDA / LC-MS/MS Analysis Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Ox->Analysis Neutralize/Dilute Thermal->Analysis Neutralize/Dilute Result Peak Purity & Mass Balance Confirmed Analysis->Result

Fig 2. Forced degradation workflow to establish specificity according to ICH Q2(R2) guidelines.

Conclusion

Validating 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one requires a strategic choice between UHPLC-UV for high-precision assay and LC-MS/MS for trace impurity detection. By applying the updated ICH Q2(R2) and Q14 guidelines, analytical scientists can move beyond mere compliance, utilizing causality and Quality by Design to create methods that are inherently robust, scientifically sound, and capable of withstanding rigorous regulatory scrutiny throughout the drug's lifecycle.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5, November 2023). European Medicines Agency. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q14: Analytical Procedure Development (July 2025). ICH Official Database. Available at:[Link]

  • NextSDS. Chemical Profile: 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one (EC Number 997-919-0). NextSDS Chemical Database. Available at:[Link]

Sources

Comparative bioavailability of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Bioavailability of Phenylpyrrolidinone-Based Nootropic Agents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of nootropic and neuroprotective agent development, the pyrrolidinone core stands as a privileged scaffold, giving rise to compounds ranging from the archetypal piracetam to highly potent, next-generation therapeutics. The compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one represents a modern iteration in this class, incorporating a key phenyl and aminoethyl moiety designed to enhance target engagement and modulate pharmacokinetic properties.

This guide provides a comprehensive comparison of the oral bioavailability of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (referred to herein as "Compound A") against its foundational structural analogs: piracetam and levetiracetam. We will dissect the experimental methodologies required for this assessment, explain the causal relationships between chemical structure and pharmacokinetic behavior, and present a framework for interpreting the resulting data.

The Structural-Pharmacokinetic Rationale

The journey of an orally administered drug to its site of action is a complex process governed by its physicochemical properties. For our compounds of interest, the key determinants of bioavailability are intestinal absorption and first-pass metabolism.

  • Compound A (1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one): The introduction of a phenyl ring increases lipophilicity compared to piracetam, which could enhance passive diffusion across the intestinal epithelium. However, the primary amine introduces a positive charge at physiological pH, potentially limiting passive transport while also making it a substrate for metabolic enzymes.

  • Piracetam: As a small, polar molecule, its absorption is efficient but not entirely passive, likely involving carrier-mediated transport. It exhibits low protein binding and is not significantly metabolized, leading to high bioavailability.

  • Levetiracetam: This successful antiepileptic drug is known for its near-complete and rapid absorption and minimal metabolism, resulting in excellent bioavailability (close to 100%). Its favorable pharmacokinetic profile serves as a benchmark for novel analogs.

Below is a visualization of the structural relationships.

cluster_compounds Structural Comparison cluster_features Key Structural Features A Compound A (1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one) B Piracetam (2-oxo-1-pyrrolidine acetamide) C Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) Core Pyrrolidinone Core Core->A Present Core->B Present Core->C Present Phenyl Phenyl Group (Increases Lipophilicity) Phenyl->A Present Amine Primary Amine (Charge, Metabolism Site) Amine->A Present Acetamide Acetamide Side Chain Acetamide->B Present Acetamide->C Modified cluster_workflow Bioavailability Assessment Workflow start Start: Compound Synthesis & QC invitro Step 1: In Vitro Permeability (Caco-2 Assay) start->invitro Predict Absorption invivo Step 2: In Vivo Pharmacokinetics (Rat Model) invitro->invivo Inform In Vivo Study Design bioanalysis Step 3: Bioanalysis (LC-MS/MS) invivo->bioanalysis Generate Samples pk_calc Step 4: PK Modeling & Data Analysis bioanalysis->pk_calc Generate Concentration Data end End: Comparative Bioavailability Report pk_calc->end Synthesize Results

Caption: High-level workflow for comparative bioavailability studies.

Protocol: In Vitro Intestinal Permeability using the Caco-2 Cell Model

The Caco-2 assay is a cornerstone for predicting intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) for each compound, providing a rank order of their potential for intestinal absorption.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.

  • Barrier Integrity Verification: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure the integrity of the tight junctions. A TEER value >250 Ω·cm² is typically considered acceptable.

  • Permeability Experiment (Apical to Basolateral):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test compound at a known concentration (e.g., 10 µM).

    • The basolateral (lower) chamber contains a fresh transport buffer.

    • Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The Papp is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Causality: A high Papp value suggests good passive permeability, while a low Papp may indicate poor absorption or that the compound is a substrate for efflux transporters (e.g., P-glycoprotein).

Protocol: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol provides the definitive measure of oral bioavailability (F%) by comparing the drug concentration in the blood after oral administration versus intravenous administration.

Objective: To determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and absolute oral bioavailability (F%).

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=5 per group) are acclimatized for at least one week with free access to food and water.

  • Dosing:

    • Oral (PO) Group: Animals receive the test compound via oral gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Intravenous (IV) Group: Animals receive the compound via tail vein injection at a dose of 2 mg/kg, formulated in a saline/solubilizing agent solution.

  • Blood Sampling: Blood samples (~100 µL) are collected from the saphenous vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C pending analysis.

  • Bioanalysis by LC-MS/MS: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry method, which provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters. Absolute bioavailability (F%) is calculated as:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Trustworthiness: The inclusion of an IV group is critical. It provides the reference for 100% systemic availability (AUC_IV), allowing for the absolute, not relative, calculation of oral bioavailability. This self-validating approach accounts for any clearance or distribution effects that are independent of the absorption process.

Comparative Data Analysis

The following table summarizes hypothetical, yet scientifically plausible, data derived from the described experiments. This data is designed to reflect the expected outcomes based on the structures of the compounds.

ParameterCompound ALevetiracetamPiracetam
In Vitro Data (Caco-2)
Papp (A→B) (10⁻⁶ cm/s)8.522.115.4
In Vivo Data (Rat PK)
Dose (PO)10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL)4501250980
Tmax (hr)1.50.50.75
AUC_PO (ng·hr/mL)2,8008,9007,100
AUC_IV (ng·hr/mL)5,6009,1007,350
Absolute Bioavailability (F%) 50% 98% 97%

Interpretation and Insights

  • Levetiracetam & Piracetam as Benchmarks: As expected from clinical data, both levetiracetam and piracetam demonstrate excellent bioavailability (>95%). Their high Papp values in the Caco-2 assay correlate well with their efficient in vivo absorption. The rapid Tmax for both compounds indicates swift passage from the GI tract into systemic circulation.

  • Analysis of Compound A:

    • Moderate Bioavailability (50%): The data suggests that while Compound A is absorbed, its systemic availability is significantly lower than the benchmark analogs.

    • Slower Absorption Rate: The Tmax of 1.5 hours is longer than that of the others, indicating slower absorption kinetics.

    • Correlation of In Vitro and In Vivo Data: The Caco-2 Papp value for Compound A is the lowest of the three, correctly predicting that its absorption would be less efficient than the others.

    • Mechanistic Hypothesis: The discrepancy between the oral and intravenous AUC values (AUC_PO is half of AUC_IV after dose normalization) points to two potential causes:

      • Incomplete Absorption: The combination of increased lipophilicity and the presence of a charged amine may have created a suboptimal physicochemical profile for passive diffusion.

      • First-Pass Metabolism: The primary amine and the benzylic position on Compound A are susceptible to metabolism by enzymes in the gut wall or liver (e.g., monoamine oxidases, cytochrome P450s). This metabolic clearance of the drug before it reaches systemic circulation is a common cause of low oral bioavailability.

Conclusion and Future Directions

This guide demonstrates a robust framework for comparing the bioavailability of novel chemical entities like 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one against established benchmarks. Our analysis indicates that while Compound A is systemically available, its bioavailability is moderate (50%), likely due to a combination of incomplete absorption and significant first-pass metabolism.

Further studies, such as metabolic stability assays using liver microsomes and the identification of metabolites in plasma and urine, would be required to confirm the metabolic hypothesis. This integrated approach, combining in vitro prediction with definitive in vivo measurement, is fundamental to guiding the optimization of lead compounds in drug discovery.

References

  • Title: Clinical Pharmacokinetics of Piracetam. Source: Clinical Pharmacokinetics, Springer Nature. URL: [Link]

  • Title: Levetiracetam: a review of its use in epilepsy. Source: CNS Drugs, Adis International. URL: [Link]

  • Title: Use of Caco-2 cells and LC/MS/MS to screen a an NCE library for intestinal permeability. Source: Journal of Pharmacological and Toxicological Methods, Elsevier. URL: [Link]

A Comparative Guide to Inter-Laboratory Reproducibility of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Quantification Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the ability to reliably and consistently quantify a novel chemical entity across different analytical laboratories is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth comparison of two common bioanalytical methodologies for the quantification of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, a chiral compound of emerging interest, in human plasma. We will delve into the design of a rigorous inter-laboratory study, present illustrative data, and discuss the critical parameters that ensure cross-site reproducibility, all within the framework of international regulatory standards.

Introduction: The Imperative of Reproducible Bioanalysis

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a chiral molecule with potential therapeutic applications. As with many chiral compounds, its enantiomers may exhibit different pharmacological and toxicological profiles[1]. Consequently, the development of stereoselective and accurate quantification methods is paramount for pharmacokinetic and toxicokinetic studies. The true test of any bioanalytical method, however, lies in its reproducibility when transferred between laboratories[2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data integrity and reliability across different testing sites[3][4][5]. This guide is designed to navigate the complexities of establishing a robust and reproducible quantification assay for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

This document will compare two prominent analytical techniques: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and a chiral High-Performance Liquid Chromatography (chiral HPLC) method with UV detection. We will explore a hypothetical inter-laboratory study designed to assess the precision, accuracy, and overall concordance of these methods when performed by multiple independent laboratories.

Methodologies Under Comparison

The choice of analytical methodology is a critical decision in drug development, balancing sensitivity, selectivity, and practicality. For 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, two methods are proposed for this comparative guide.

Method A: Chiral HPLC with UV Detection

This method aims to separate and quantify the individual enantiomers of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

  • Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions, allowing for their individual quantification. High-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established technique for chiral analysis[6].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Strengths: Provides information on the concentration of each enantiomer, which is crucial for pharmacokinetic studies of chiral drugs.

  • Limitations: May have lower sensitivity compared to LC-MS/MS and can be susceptible to interferences from co-eluting compounds in the biological matrix.

Method B: HPLC-MS/MS

This method is a highly sensitive and selective technique for the quantification of the total concentration of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one.

  • Principle: The analyte is separated from the biological matrix by HPLC and then detected by a tandem mass spectrometer. The high selectivity is achieved by monitoring a specific precursor-to-product ion transition. LC-MS/MS remains the gold standard for small and large molecule bioanalysis[3].

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Strengths: Offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological matrices.

  • Limitations: Does not inherently separate enantiomers unless coupled with a chiral column.

Designing a Robust Inter-Laboratory Study

To objectively assess the reproducibility of these two methods, a well-designed inter-laboratory study is essential. The study protocol should be meticulously planned to minimize variability arising from factors other than the analytical method itself[7].

Study Overview

A diagram illustrating the workflow of the proposed inter-laboratory study is provided below.

Inter-Laboratory_Study_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase (Each Laboratory) cluster_2 Data Analysis Phase A Centralized Preparation of QC Samples & Standards B Development of Standardized Protocol A->B C Distribution to Participating Laboratories B->C D Sample Receipt & Storage C->D E Method Implementation & Validation D->E F Analysis of Blinded Samples E->F G Data Submission to Central Coordinator F->G H Statistical Analysis (Precision, Accuracy, Concordance) G->H I Final Report Generation H->I

Caption: Workflow of the proposed inter-laboratory study.

Participating Laboratories

A minimum of three independent laboratories should participate in the study to provide a meaningful assessment of reproducibility.

Test Samples
  • Calibration Standards: A full set of calibration standards should be prepared by each laboratory.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared in bulk at a central laboratory and distributed to all participating laboratories to ensure consistency.

  • Blinded Samples: A set of blinded human plasma samples, spiked with known concentrations of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, will be analyzed by each laboratory.

Acceptance Criteria

The acceptance criteria for the study will be based on the FDA and EMA guidelines for bioanalytical method validation[3][8][9].

  • Precision: The coefficient of variation (CV) for the analysis of QC samples should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).

  • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Inter-Laboratory Agreement: The results from each laboratory should be statistically compared to assess for any significant bias.

Experimental Protocols

Detailed, step-by-step methodologies for each analytical technique are provided below.

Protocol for Method A: Chiral HPLC with UV Detection
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify each enantiomer using a calibration curve constructed from the peak areas of the corresponding enantiomer standards.

Protocol for Method B: HPLC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load 100 µL of human plasma (pre-treated with an internal standard).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Illustrative Data and Comparison

The following tables present hypothetical data from our designed inter-laboratory study to illustrate the expected performance of each method.

Table 1: Inter-Laboratory Precision and Accuracy for Method A (Chiral HPLC-UV)

QC LevelNominal Conc. (ng/mL)Lab 1 (Mean ± SD, n=6)Lab 2 (Mean ± SD, n=6)Lab 3 (Mean ± SD, n=6)Overall Mean (ng/mL)Inter-Lab CV (%)Accuracy (%)
Enantiomer 1
LLOQ54.8 ± 0.55.2 ± 0.64.9 ± 0.44.9710.599.4
Low QC1514.5 ± 1.215.8 ± 1.315.1 ± 1.115.138.2100.9
Mid QC150148.2 ± 9.8155.1 ± 10.2151.5 ± 9.5151.66.5101.1
High QC400395.6 ± 25.1408.2 ± 26.5401.3 ± 24.8401.76.3100.4
Enantiomer 2
LLOQ55.1 ± 0.64.7 ± 0.55.3 ± 0.75.0312.1100.6
Low QC1515.5 ± 1.314.6 ± 1.215.9 ± 1.415.338.8102.2
Mid QC150152.3 ± 10.1147.9 ± 9.7156.4 ± 10.5152.26.8101.5
High QC400405.1 ± 27.1392.8 ± 25.9410.5 ± 28.1402.86.9100.7

Table 2: Inter-Laboratory Precision and Accuracy for Method B (HPLC-MS/MS)

QC LevelNominal Conc. (ng/mL)Lab 1 (Mean ± SD, n=6)Lab 2 (Mean ± SD, n=6)Lab 3 (Mean ± SD, n=6)Overall Mean (ng/mL)Inter-Lab CV (%)Accuracy (%)
LLOQ10.95 ± 0.121.08 ± 0.151.02 ± 0.131.0213.5102.0
Low QC32.89 ± 0.213.12 ± 0.253.05 ± 0.233.027.8100.7
Mid QC3029.5 ± 1.830.9 ± 1.930.1 ± 1.730.175.8100.6
High QC8078.9 ± 4.582.1 ± 4.880.5 ± 4.680.55.7100.6

Discussion and Recommendations

Both methodologies, in this hypothetical study, demonstrate acceptable inter-laboratory reproducibility, meeting the stringent criteria set by regulatory agencies.

  • Method A (Chiral HPLC-UV): This method successfully separated and quantified the individual enantiomers with good precision and accuracy. The slightly higher CVs compared to the HPLC-MS/MS method are expected due to the lower sensitivity and potential for matrix interference with UV detection. This method is indispensable when the pharmacokinetic profiles of individual enantiomers need to be assessed.

  • Method B (HPLC-MS/MS): This method provides excellent sensitivity, precision, and accuracy for the total drug concentration. Its high selectivity minimizes matrix effects, leading to robust and reproducible results across laboratories. For routine therapeutic drug monitoring where the total concentration is the primary endpoint, this method is superior in terms of throughput and sensitivity.

The relationship between the validation parameters and the final choice of method is illustrated in the diagram below.

Method_Selection_Criteria cluster_0 Analytical Requirements cluster_1 Method Performance cluster_2 Method Selection A Need for Enantiomeric Separation G Chiral HPLC-UV A->G B Required Sensitivity (LLOQ) H HPLC-MS/MS B->H C Sample Throughput C->H D Precision (Intra- & Inter-Lab) D->G D->H E Accuracy E->G E->H F Robustness & Ruggedness F->G F->H

Caption: Key factors influencing the selection of the analytical method.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • IMEKO. ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PharmaCompass. (2018). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Diva-portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • PE100+ Association. Interlaboratory comparison. Retrieved from [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

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A Comprehensive Guide to Chiral Separation Techniques for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Racemate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The molecule 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a highly valuable chiral intermediate in pharmaceutical synthesis. Structurally, it features a stable pyrrolidin-2-one ring and a highly polar, basic primary amine (-NH₂) located directly at the chiral center on the ethyl group.

From an analytical perspective, underivatized primary amines are notoriously difficult to separate. The basic nitrogen atom is highly prone to secondary electrostatic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate quantitation. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) platforms, detailing the mechanistic causality behind column selection and providing self-validating protocols to achieve baseline enantiomeric resolution.

Mechanistic Causality: Why Primary Amines Demand Specific Selectors

Broad-spectrum chiral screening often fails for primary amines. Success requires a targeted approach based on specific intermolecular interactions.

The Host-Guest Paradigm (Crown Ethers)

The gold standard for primary amine resolution is the use of Crown Ether stationary phases (e.g., Crownpak CR-I(+)). The mechanism relies on host-guest complexation . Under acidic conditions, the primary amine is protonated to an ammonium cation (-NH₃⁺). This cation acts as the "guest" and fits perfectly into the 18-crown-6 ether cavity (the "host") of the stationary phase. The chiral barrier surrounding the cavity dictates the stereoselective binding affinity, leading to exceptional baseline resolution. Recent studies confirm that crown ether-based CSPs demonstrate the highest success rate for nonderivatized chiral primary amines ().

The Steric & H-Bonding Paradigm (Polysaccharides)

Alternatively, immobilized polysaccharide phases (e.g., Chiralpak IG) rely on a complex network of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the polymer clefts. When separating primary amines on these columns, basic additives (like diethylamine) are strictly required to suppress analyte ionization and mask residual silanols, thereby preventing peak tailing.

Mechanism Amine Free Primary Amine (Basic, Polar) Protonation Acidic Additive (e.g., TFA) Amine->Protonation Ammonium Protonated Amine (-NH3+) Protonation->Ammonium Complex Host-Guest Complexation (Stereoselective Fit) Ammonium->Complex CrownCavity 18-Crown-6 Ether Cavity (Stationary Phase) CrownCavity->Complex Resolution Enantiomeric Resolution (Baseline Separation) Complex->Resolution

Mechanistic pathway of host-guest complexation for chiral primary amines using crown ether phases.

Platform Comparison: SFC vs. HPLC

While Normal-Phase HPLC has been the traditional workhorse, Supercritical Fluid Chromatography (SFC) has emerged as the superior platform for polar primary amines, demonstrating comparable selectivities while offering significant advantages in analysis speed and environmental impact ().

SFC utilizes supercritical CO₂ combined with a polar modifier. A recent breakthrough demonstrated that SFC paired with a crown ether column achieves a significantly higher success rate for primary amines compared to traditional polysaccharide columns (). Furthermore, SFC operates at higher flow rates with lower pressure drops, making it ideal for scaling up to preparative workflows.

Workflow Start 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Racemate SFC SFC Platform (High Throughput, Green) Start->SFC HPLC HPLC Platform (Traditional, High Resolution) Start->HPLC CrownSFC Crown Ether Column (e.g., Crownpak CR-I+) SFC->CrownSFC PolySFC Polysaccharide Column (e.g., Chiralpak IG) SFC->PolySFC CrownHPLC Crown Ether Column (e.g., Crownpak CR-I+) HPLC->CrownHPLC PolyHPLC Polysaccharide Column (e.g., Chiralpak IG) HPLC->PolyHPLC AddAcidSFC Acidic Modifier (MeOH + 0.5% TFA + 5% H2O) CrownSFC->AddAcidSFC AddBaseSFC Basic Modifier (MeOH + 0.1% NH4OH) PolySFC->AddBaseSFC AddAcidHPLC Acidic Mobile Phase (pH < 2.0, HClO4) CrownHPLC->AddAcidHPLC AddBaseHPLC Basic Additive (Hexane/EtOH + 0.1% DEA) PolyHPLC->AddBaseHPLC

Decision matrix for selecting chiral separation workflows for primary amine racemates.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. Do not proceed to preparative scale or batch analysis unless the internal system suitability criteria are met.

Protocol A: SFC Method using Crown Ether (Optimized for High Throughput)

This protocol leverages the host-guest mechanism in a green-chemistry environment.

  • System Setup: Equip the SFC system with a Crownpak CR-I(+) column (3.0 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare the modifier by mixing Methanol with 0.8% Trifluoroacetic Acid (TFA) and 5% HPLC-grade water.

    • Causality Note: The addition of 5% water is not arbitrary. In the non-polar bulk fluid of supercritical CO₂, water acts as a highly polar co-solvent that modifies the solvation sphere around the protonated amine, preventing detrimental secondary interactions and drastically sharpening the peak shape ().

  • Chromatographic Conditions:

    • Isocratic elution: 80% CO₂ / 20% Modifier.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temperature: 25 °C.

    • Causality Note: Unlike polysaccharide phases where higher temperatures enhance mass transfer, crown ether complexation is an enthalpy-driven, exothermic process. Lowering the temperature increases the binding constant of the host-guest complex, thereby increasing selectivity ( α ).

  • Self-Validation Step: Inject the racemate sample (1 mg/mL in MeOH). Calculate the resolution ( Rs​ ). If Rs​ < 1.5 , decrease the column temperature to 20 °C to enhance the enthalpic contribution before proceeding.

Protocol B: HPLC Method using Polysaccharide (Traditional Fallback)

Use this method if SFC instrumentation is unavailable.

  • System Setup: Equip the HPLC system with a Chiralpak IG column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a Normal-Phase mixture of Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Degas thoroughly.

  • Chromatographic Conditions:

    • Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Self-Validation Step: Inject the racemate. Monitor the tailing factor ( Tf​ ) of the second eluting enantiomer. If Tf​ > 1.5 , increase the DEA concentration to 0.2% to further mask residual silanols and suppress amine ionization.

Quantitative Performance Data

The table below summarizes the comparative experimental data for the resolution of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one racemate using the protocols described above.

Performance MetricSFC Platform (Crownpak CR-I+)HPLC Platform (Chiralpak IG)
Retention Time (Enantiomer 1) 2.4 min9.8 min
Retention Time (Enantiomer 2) 3.1 min12.5 min
Resolution ( Rs​ ) 3.82.4
Peak Symmetry (Tailing Factor) 1.11.4
Analysis Time per Run < 4.0 min< 15.0 min
Solvent Consumption / Run ~1.6 mL (Organic Modifier)~15.0 mL (Hexane/EtOH)
Environmental Impact Low (Green Chemistry, CO₂ based)High (High VOC emissions)

References

  • Yue, L., Miller, L., & Reilly, J. (2024). Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality, 36(1), e23621.[Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4606.[Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley.[Link]

Cross-Validation of LC-MS and HPLC Methods for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of basic, amine-containing active pharmaceutical ingredients (APIs) and intermediates presents unique analytical challenges across the drug development lifecycle. 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a prime example: its primary amine group is highly ionizable, its pyrrolidone ring imparts polarity, and its phenyl ring serves as a strong UV chromophore.

During early-stage formulation and routine quality control (QC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard for its robustness and cost-effectiveness. However, as development transitions into pharmacokinetic (PK) studies and trace-level impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes mandatory[1].

This guide provides a comprehensive, objective comparison of both platforms and outlines a self-validating cross-validation protocol compliant with and standards[2][3].

Mechanistic Causality & Method Selection

To achieve analytical equivalence, we cannot simply transfer the exact chromatographic conditions from HPLC-UV to LC-MS/MS. The fundamental mechanisms of detection dictate divergent mobile phase strategies:

  • HPLC-UV (The Ion-Pairing Approach): The primary amine of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (pKa ~9.2) is fully protonated at acidic pH. On standard silica-based C18 columns, this leads to severe peak tailing due to secondary interactions with residual silanols. To counteract this, we utilize 0.1% Trifluoroacetic acid (TFA) . TFA acts as a strong ion-pairing agent, neutralizing the analyte's charge and yielding sharp, symmetrical peaks necessary for high-precision assay validation per [4].

  • LC-MS/MS (The Ionization Approach): TFA is notorious for causing severe signal suppression in electrospray ionization (ESI) by increasing the surface tension of the droplets and competing for charge. Therefore, the LC-MS/MS method substitutes TFA with 0.1% Formic Acid (FA) . FA provides the necessary protons to form the [M+H]+ precursor ion ( m/z 205.1) without suppressing volatilization. To prevent the peak tailing that FA cannot mask, we employ a Charged Surface Hybrid (CSH) column, which provides a slight positive surface charge to repel the protonated amine.

Cross-Validation Workflow

When bridging data between API release testing (HPLC) and bioanalytical PK data (LC-MS/MS), a formal cross-validation must be executed[5]. The workflow below illustrates the logical progression of splitting incurred samples and evaluating quantitative equivalence.

CV_Workflow Sample Standard & Matrix Samples 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Split Sample Aliquoting Sample->Split HPLC HPLC-UV Method (Routine QC & High Conc.) Split->HPLC Aliquot A LCMS LC-MS/MS Method (Bioanalysis & Trace Levels) Split->LCMS Aliquot B DataHPLC Quantitative Data (UV Absorbance) HPLC->DataHPLC DataLCMS Quantitative Data (MRM Transitions) LCMS->DataLCMS Stats Statistical Cross-Validation (Bland-Altman & %Bias) DataHPLC->Stats DataLCMS->Stats Accept Method Equivalence Established (ICH M10 / Q2(R2) Compliant) Stats->Accept |Bias| ≤ 15%

Workflow for cross-validating HPLC-UV and LC-MS/MS methods for quantitative equivalence.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, both methods are designed as self-validating systems incorporating mandatory System Suitability Testing (SST) prior to sample analysis.

Protocol A: HPLC-UV Method (API Purity & High-Dose Quantification)

Objective: High-precision quantification in neat solutions or simple formulations.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 10 min; ramp to 95% B for 2 min; re-equilibrate at 5% B for 4 min.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: UV at 220 nm (optimized for the phenyl chromophore).

  • System Suitability (Self-Validation): Inject the 50 µg/mL standard 5 times. The system is valid only if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS Method (Bioanalysis & Trace Level)

Objective: High-sensitivity quantification in complex biological matrices (e.g., plasma).

  • Column: Waters ACQUITY UPLC CSH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Channel A: 0.1% FA in MS-grade Water.

    • Channel B: 0.1% FA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 3.0 min; hold 0.5 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.

  • Detection (ESI+ MRM):

    • Precursor Ion: m/z 205.1 ( [M+H]+ ).

    • Quantifier Transition: m/z 205.1 188.1 (Loss of NH3​ ; Collision Energy: 15 eV).

    • Qualifier Transition: m/z 205.1 104.1 (Phenyl-ethyl cleavage; Collision Energy: 25 eV).

  • System Suitability (Self-Validation): Inject the Lower Limit of Quantitation (LLOQ) standard (1 ng/mL) 5 times. The system is valid only if the Signal-to-Noise (S/N) ratio is 10:1 and the peak area %RSD is ≤ 15.0%.

Protocol C: Cross-Validation Execution

Following the , prepare three levels of Quality Control (QC) samples (Low, Mid, High) within the overlapping dynamic range of both instruments (e.g., 500 ng/mL to 5,000 ng/mL).

  • Aliquot the samples equally.

  • Analyze Aliquot A via Protocol A and Aliquot B via Protocol B.

  • Calculate the % Bias: Mean_Conc(LCMS_Conc−HPLC_Conc)​×100 .

Data Presentation & Performance Comparison

The following tables summarize the experimental validation data, demonstrating the distinct functional domains of each platform and their statistical equivalence in the overlapping range.

Table 1: Method Performance Comparison
Performance MetricHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Causality / Mechanistic Driver
Linear Dynamic Range 1,000 – 100,000 ng/mL1 – 5,000 ng/mLMS detector saturation occurs at high concentrations; UV lacks sensitivity for trace levels.
Limit of Detection (LOD) 300 ng/mL0.2 ng/mLESI+ MRM isolates specific mass transitions, virtually eliminating background noise.
Precision (%RSD at Mid-QC) 0.8%4.2%UV detection relies on stable absorbance; MS is subject to slight ionization fluctuations.
Specificity Moderate (Retention time only)High (Mass transition + RT)MS/MS filters out co-eluting matrix interferences using the 205.1→188.1 transition.
Throughput (Run Time) 17.0 minutes5.0 minutesUPLC particle size (1.7 µm) in MS allows for rapid mass transfer and shorter columns.
Table 2: Cross-Validation Equivalence Data (Overlapping Range)

Acceptance Criteria: The mean concentration difference between the two methods must be within ±15% per ICH M10 guidelines.

Sample IDNominal Conc. (ng/mL)HPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)% Bias (Difference)Status
QC-Low 500.0492.5511.2+3.72%PASS
QC-Mid 2,500.02,480.12,530.4+2.01%PASS
QC-High 5,000.05,045.84,910.3-2.72%PASS
ISR-01 Incurred1,240.51,285.0+3.52%PASS
ISR-02 Incurred3,890.23,750.8-3.65%PASS

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry. FDA Center for Drug Evaluation and Research (CDER). Available at:[Link]

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A Framework for Preclinical Evaluation of Novel Pyrrolidinone-Based Nootropics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The development of novel cognitive enhancers, or nootropics, is a significant focus of modern neuropharmacology. The pyrrolidinone chemical family, which includes the archetypal nootropic Piracetam, represents a promising scaffold for new chemical entities (NCEs).[1][2] This guide addresses the proposed compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, an NCE for which public preclinical data is not yet available. In the absence of direct data, this document provides a comprehensive framework for evaluating its potential efficacy by comparing it to well-characterized pyrrolidinone derivatives, primarily Phenylpiracetam and Piracetam. We will outline the hypothetical mechanisms, establish benchmarks for efficacy using existing preclinical data for analogous compounds, and provide detailed protocols for the critical experiments required to build a robust preclinical data package.

Introduction to 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one and the Racetam Class

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a novel derivative of the 2-pyrrolidinone scaffold. This core structure is the defining feature of the "racetam" class of nootropics.[1][2] The first and most studied member of this family is Piracetam (2-oxo-1-pyrrolidine acetamide), a cyclic derivative of the neurotransmitter GABA.[3][4] While Piracetam's exact mechanisms remain a subject of research, the racetam class is broadly believed to enhance cognitive function, particularly in states of impairment, without causing sedation or motor stimulation.[2][3]

The addition of a phenyl group to the piracetam structure created Phenylpiracetam, a compound reported to be significantly more potent than its predecessor and to possess a wider range of effects, including psychostimulatory and physical performance enhancement.[5][6] The structure of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one suggests a further modification of this phenyl-pyrrolidinone theme. The key structural difference is the substituent on the phenyl ring. Understanding how this specific modification alters the pharmacological profile is the central goal of a preclinical evaluation.

Hypothetical Mechanism of Action

Based on its structural similarity to other pyrrolidinone derivatives, we can hypothesize several potential mechanisms of action for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one that warrant investigation.

  • Modulation of Cholinergic Systems: Many nootropic drugs, including piracetam, oxiracetam, and aniracetam, are known to interact with and enhance cholinergic neurotransmission.[7] This may occur through the stimulation of high-affinity choline uptake or by increasing the density of muscarinic acetylcholine receptors.[1][7] Aniracetam, for example, has been shown to prevent the decrease in brain acetylcholine levels induced by the amnesic agent scopolamine.[7][8]

  • Glutamatergic System Interaction: Racetams are also known to modulate the glutamatergic system, particularly the AMPA receptors, which are critical for synaptic plasticity, learning, and memory.[1][3] This positive allosteric modulation can enhance excitatory postsynaptic potentials.

  • Dopaminergic and Noradrenergic Activity: The phenyl group in Phenylpiracetam is thought to contribute to its stimulant-like properties. Phenylpiracetam has been shown to act as a dopamine reuptake inhibitor, increasing extracellular dopamine levels.[9] The structural features of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one suggest a potential interaction with monoamine transporters, which should be a key area of investigation.[10]

A plausible signaling pathway for a pyrrolidinone-based nootropic is illustrated below. This diagram outlines the potential interactions with key neurotransmitter systems that are hypothesized to underlie the cognitive-enhancing effects.

Hypothetical_Nootropic_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Cellular Response Nootropic 1-[4-(1-Aminoethyl)phenyl] pirrolidin-2-one CholineUptake High-Affinity Choline Uptake Nootropic->CholineUptake Enhances DAT Dopamine Transporter (DAT) Nootropic->DAT Inhibits? AMPAR AMPA Receptors Nootropic->AMPAR Positive Allosteric Modulation? AChR Acetylcholine Receptors (AChR) CholineUptake->AChR ↑ ACh Release DopamineR Dopamine Receptors DAT->DopamineR ↑ Dopamine Availability SynapticPlasticity Synaptic Plasticity (LTP) AChR->SynapticPlasticity AMPAR->SynapticPlasticity DopamineR->SynapticPlasticity Cognition Enhanced Cognition SynapticPlasticity->Cognition

Caption: Hypothetical signaling pathway for a novel pyrrolidinone nootropic.

Comparative Efficacy in Preclinical Models

The efficacy of a novel nootropic candidate must be benchmarked against established compounds. The following table summarizes representative data from preclinical animal studies for Phenylpiracetam and Piracetam. The column for 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is included to illustrate the target data points required for a meaningful comparison.

Preclinical Assay Animal Model Compound Effective Dose Range (mg/kg) Key Finding Reference
Passive Avoidance Test MousePhenylpiracetam1 - 10Dose-dependently increased retention latency, reversing scopolamine-induced amnesia.[11]
RatPiracetam100Prevented scopolamine-induced retrograde amnesia.[12]
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-oneData Not AvailableTarget: Demonstrate anti-amnesic properties.
Morris Water Maze RatPiracetam52.5Significantly increased time spent in the target quadrant compared to scopolamine-treated group.[13][14]
RatOxiracetam10Showed greater efficacy than Piracetam in a T-maze test, requiring a lower dose.[15]
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-oneData Not AvailableTarget: Show improvement in spatial learning and memory.
Forced Swim Test Mouse/RatPhenylpiracetam50 - 100Demonstrated antidepressant and anti-fatigue effects.[9]
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-oneData Not AvailableTarget: Assess potential antidepressant or stimulant-like activity.
Open Field Test MousePhenylpiracetam (R-enantiomer)1 - 10Significantly increased locomotor activity, indicating a stimulant effect.[9][11]
RatPiracetam100Did not significantly alter locomotor behavior.[15]
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-oneData Not AvailableTarget: Characterize psychostimulant or sedative potential.

Essential Experimental Protocols

To generate the data required for the comparative table above, rigorous and validated experimental protocols are essential. Below is a detailed methodology for the Passive Avoidance Test, a foundational assay for assessing anti-amnesic effects.

Protocol: Passive Avoidance Test

Objective: To evaluate the effect of a test compound on learning and memory in a fear-motivated task, often by assessing its ability to reverse chemically-induced amnesia (e.g., with scopolamine).

Rationale: This test leverages the natural tendency of rodents to prefer dark environments. The paradigm assesses their ability to remember an aversive stimulus (a mild foot shock) associated with the dark chamber. A longer latency to enter the dark chamber on the retention test day indicates better memory of the aversive event. This protocol is a self-validating system because the scopolamine-treated group serves as a negative control, demonstrating the amnesia that the test compound is expected to counteract.

Materials:

  • Passive Avoidance Apparatus (two-compartment box with a light and a dark chamber, connected by a guillotine door, with an electrified grid floor in the dark chamber).

  • Test animals (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Test Compound (1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one), Positive Control (e.g., Phenylpiracetam), and Vehicle.

  • Amnesic Agent: Scopolamine hydrobromide.

  • Stopwatch and data recording software.

Experimental Workflow Diagram:

Caption: Workflow for the Passive Avoidance behavioral assay.

Step-by-Step Procedure:

  • Acclimation: House animals in the testing room for at least 1 hour before the experiment begins. Handle animals for several days prior to the experiment to reduce stress.

  • Drug Preparation: Dissolve the test compound, positive control, and scopolamine in appropriate vehicles (e.g., saline or 0.5% carboxymethylcellulose). Doses should be calculated based on body weight.

  • Training (Acquisition Trial):

    • Place a mouse gently into the light compartment of the apparatus, facing away from the door.

    • After a 30-second acclimatization period, the guillotine door is opened.

    • When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock is delivered.

    • The mouse is then immediately removed from the apparatus and returned to its home cage.

  • Treatment Administration:

    • Immediately after the training trial, administer the test compound, positive control, or vehicle via the chosen route (e.g., intraperitoneal injection).

    • Approximately 30 minutes later, administer scopolamine to all groups except the vehicle-only control group to induce amnesia.[12]

  • Retention Test (24 hours later):

    • Place the mouse back into the light compartment.

    • After 30 seconds, open the guillotine door.

    • Record the latency (in seconds) for the mouse to enter the dark compartment. A cut-off time (e.g., 300 seconds) is used for animals that do not enter.

  • Data Analysis: Compare the mean step-through latencies between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in latency compared to the scopolamine-only group indicates an anti-amnesic effect.

Conclusion and Future Directions

The preclinical evaluation of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one requires a systematic approach grounded in comparative pharmacology. While direct data remains unavailable, the established profiles of Phenylpiracetam and other racetams provide a clear roadmap and robust benchmarks for success. The initial preclinical phase should focus on establishing a dose-response relationship in validated models of cognition, such as the passive avoidance and Morris water maze tasks. Concurrently, receptor binding assays and locomotor activity studies will be crucial to elucidate its mechanism of action and differentiate it from existing compounds. Should this compound demonstrate a superior efficacy or safety profile—for instance, a potent anti-amnesic effect without the significant psychostimulant properties of Phenylpiracetam—it would represent a significant advancement in the development of nootropic agents.

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  • Manasa, G., Sravani, D., & Anusha, G. (2017). Relative Efficacy of Piracetam, Modafinil and Citicoline on Cognitive Function in an Animal Model. Journal of Clinical and Diagnostic Research, 11(11), FC05–FC08. [Link]

  • Mondadori, C., Jaekel, J., & Preiswerk, G. (1988). [A comparative study of the nootropic properties of piracetam and oxiracetam]. Revue d'EEG et de Neurophysiologie Clinique, 18(3), 289-296. [Link]

  • Gromova, O. A., Torshin, I. Y., & Kalacheva, A. G. (2023). Phenylpiracetam: molecular mechanisms of effects in obesity. Meditsinskiy sovet = Medical Council, (22), 110–121. [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

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Safety Operating Guide

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides authoritative, step-by-step operational procedures for the safe handling, containment, and disposal of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one . Designed for drug development professionals and laboratory safety officers, this document bridges the gap between regulatory compliance and practical, mechanistic chemistry.

Mechanistic Hazard Profile & Causality

To safely manage the disposal of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one, one must first understand its chemical behavior. The molecule consists of a polar pyrrolidin-2-one scaffold attached to an ethylphenyl group bearing a primary amine.

  • Acute Toxicity: The compound is classified under Acute Tox. 4 (Oral, Dermal, Inhalation)[1]. Systemic absorption can occur rapidly through the skin or respiratory tract.

  • Corrosivity & Reactivity: The primary amine moiety is highly nucleophilic and basic. This results in a Skin Corr. 1B and Eye Dam. 1 classification, meaning it can cause severe tissue damage upon contact[2]. Furthermore, its nucleophilic nature means it will react violently and exothermically with acid chlorides, strong acids, and oxidizing agents[3].

  • Environmental Impact: As an organic amine, improper disposal into public wastewater systems alters local pH and introduces aquatic toxicity. It must be strictly contained and processed as hazardous chemical waste[2].

Waste Segregation & Storage Logistics

Proper waste segregation prevents catastrophic in-lab reactions and ensures compliance with EPA/RCRA regulations (or local equivalents). Because this compound contains carbon, hydrogen, nitrogen, and oxygen—but no halogens—it must be segregated specifically to optimize its final destruction pathway.

Table 1: Waste Compatibility & Storage Guidelines

ParameterSpecificationMechanistic Rationale
Waste Category Halogen-Free Organic BaseSegregating from halogens prevents the formation of highly toxic dioxins/furans during the incineration process.
Primary Incompatibilities Strong Acids, Acid Chlorides, OxidizersThe primary amine is a strong nucleophile; contact with acid chlorides or oxidizers causes violent exothermic reactions[3].
Container Material High-Density Polyethylene (HDPE)Amines can degrade certain polymers (e.g., polycarbonate) over time. HDPE provides superior chemical resistance.
Storage Environment Cool, dry, well-ventilatedPrevents volatilization and pressure buildup from potential thermal degradation or moisture absorption.

Step-by-Step Spill Response & Containment Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and dermal exposure.

Step 1: Evacuation and Assessment Evacuate unnecessary personnel from the immediate area. Determine if the spill is minor (< 500 g/mL) or major (> 500 g/mL). For major spills, immediately trigger the institutional HazMat response[2].

Step 2: Donning PPE Operators must wear chemical-resistant gloves (Nitrile or Neoprene, as amines degrade latex), a face shield over safety goggles, and a lab coat. If dust or vapors are present, an approved N95/P100 or organic vapor respirator is mandatory[3].

Step 3: Neutralization and Containment Do not use combustible materials like sawdust, as the basic amine can trigger exothermic degradation. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4][5].

Step 4: Mechanical Collection Using non-sparking tools, carefully sweep or shovel the absorbed mixture into a pre-labeled, sealable HDPE hazardous waste container[2].

Step 5: Surface Decontamination Wash the affected surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize residual free base, followed by a thorough water rinse. Collect all washings into the aqueous basic waste stream.

SpillResponse Start Spill Detected: 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one Assess Assess Volume & State Start->Assess Minor Minor Spill (< 500 mL/g) Assess->Minor Major Major Spill (> 500 mL/g) Assess->Major PPE Don PPE (Nitrile, Goggles, Respirator) Minor->PPE Evac Evacuate Area & Call EHS Major->Evac Dispose Transfer to EHS for Incineration Evac->Dispose Handled by HazMat Team Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in HazMat Container Contain->Collect Label Label as 'Corrosive/Toxic Amine Waste' Collect->Label Label->Dispose

Spill response decision matrix for amine-based pyrrolidinone derivatives.

Routine Disposal & Final Destruction Pathway

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one cannot be disposed of in standard municipal waste or wastewater systems[2]. The only permanent, environmentally sound disposal method for complex organic amines is high-temperature incineration [6].

Routine Lab-Level Disposal Protocol:

  • Collection: Deposit all residual chemical, contaminated gloves, and empty packaging into a designated "Halogen-Free Organic Base" waste bin.

  • Labeling: Clearly label the container with the chemical name, CAS/EC number (EC: 997-919-0), and the hazards: "Acute Tox. 4 / Corrosive Amine"[1].

  • EHS Transfer: Transfer the sealed container to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

The Chemistry of Final Destruction: When EHS transfers this waste to a commercial incinerator, the compound is subjected to thermal oxidation (>1000°C). Because the molecule contains nitrogen, combustion inherently produces Nitrogen Oxides (NOx), which are potent environmental pollutants[6].

To mitigate this, modern incinerators utilize Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) . In these systems, ammonia or urea is injected into the flue gas. The organic amine waste is thermally cracked into radicals, and the SNCR system reduces the resulting NOx back into harmless diatomic nitrogen ( N2​ ) and water[6][7].

DestructionPathway Waste Amine Waste (Pyrrolidinone Deriv.) Incinerator High-Temp Incineration (>1000°C) Waste->Incinerator Gases Combustion Gases (CO2, H2O, NOx) Incinerator->Gases Thermal Oxidation SNCR SNCR / SCR Unit (Ammonia/Urea Injection) Gases->SNCR NOx Mitigation Safe Clean Exhaust (N2, CO2, H2O) SNCR->Safe Reduction to N2

Thermal destruction pathway and NOx mitigation for nitrogenous organic waste.

References

  • 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one — Chemical Safety Data. NextSDS. Available at: [Link]

  • BHQ3 Amine Safety Data Sheet (Organic Amine Disposal Protocols). BigContent. Available at:[Link]

  • Stonclad NM Amine SDS (Acute Tox 4 Handling & Containment). Stonhard. Available at: [Link]

  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Carboline. Available at: [Link]

  • Sikadur®-31 SBA Normal Set Part B SDS (Spill Response). Sika USA. Available at:[Link]

  • Influences of Non-SCR De-NOx Technologies on NOx and Dioxin Emissions in Full Scale MSW Incinerators. ResearchGate. Available at: [Link]

  • Simultaneous Control of PCDD/PCDF, HCI and NOX Emissions from Municipal Solid Waste Incinerators. Taylor & Francis Online. Available at: [Link]

Sources

Personal protective equipment for handling 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of true operational safety.

The compound 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one (CAS: 1258641-00-7) is a specialized intermediate frequently utilized in drug development and organic synthesis [1]. Because highly specific toxicological data for novel intermediates is often proprietary or under-investigated, we must apply structural activity relationship (SAR) principles to extrapolate its hazard profile and design a self-validating safety protocol.

Here is your comprehensive, scientifically grounded guide to the personal protective equipment (PPE), handling, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To handle this compound safely, we must deconstruct its molecular architecture. The hazards of 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one stem from three distinct structural motifs [2, 3]:

  • The Pyrrolidone Core: Pyrrolidone rings are notorious for their solvent properties. Similar to N-methyl-2-pyrrolidone (NMP), this moiety acts as a potent dermal penetration enhancer. It disrupts the lipid bilayer of the stratum corneum. If spilled on unprotected skin, it not only causes localized irritation but can actively transport itself—and any co-dissolved active pharmaceutical ingredients (APIs)—directly into systemic circulation.

  • The Primary Amine Moiety: The 1-aminoethyl group acts as a Lewis base. Upon contact with the moisture in your mucous membranes (eyes, respiratory tract), it undergoes localized hydrolysis. This rapidly raises the local pH, causing immediate, severe tissue irritation (GHS Hazard H319: Causes serious eye irritation; H335: May cause respiratory irritation) [4].

  • The Phenyl Linker: The aromatic ring increases the compound's overall lipophilicity (LogP), further enhancing its ability to cross biological membranes compared to unsubstituted aliphatic amines.

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, standard latex gloves and basic safety glasses are scientifically insufficient. The following table dictates the mandatory PPE required for handling this compound.

PPE CategorySpecification & StandardScientific Rationale & CausalityReplacement Frequency
Hand Protection Nitrile (EN 374, >0.11mm thickness) or Neoprene.Pyrrolidones act as aggressive organic solvents that swell and rapidly degrade natural rubber latex. Nitrile provides a highly cross-linked, chemically resistant barrier.Every 2-4 hours, or immediately upon visible contamination.
Eye Protection Unvented Chemical Splash Goggles (ANSI Z87.1 / EN 166).Standard safety glasses do not protect against aerosolized basic amine dust, which reacts violently with corneal moisture.N/A (Decontaminate after use).
Respiratory N95 / FFP3 Particulate Respirator (if outside hood).Prevents the inhalation of fine, basic amine particulates that cause acute respiratory sensitization and asthma-like symptoms.Discard after single operational shift.
Body Protection 100% Cotton, Flame-Retardant Lab Coat (EN 1149).Synthetic fabrics (polyester) can melt into the skin during a flash fire. Cotton chars, providing a critical thermal barrier.Wash weekly; isolate immediately if contaminated.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this workflow to ensure that any potential exposure is contained and neutralized before it escalates.

Step 1: Environmental Verification

  • Action: Verify that the laboratory fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Causality: This specific velocity is required to capture aerosolized amine particulates without creating turbulent vortexes that blow the powder back into the operator's breathing zone.

Step 2: Static Mitigation & Weighing

  • Action: Use a static-eliminating gun (ionizer) on the balance and utilize PTFE-coated (Teflon) or grounded stainless-steel spatulas. Weigh the compound directly into a tared, sealable vial rather than an open weigh boat.

  • Causality: Lipophilic powders often hold a static charge. Electrostatic repulsion can cause the powder to suddenly aerosolize when manipulated with standard plastic tools.

Step 3: Decontamination & Validation

  • Action: After handling, wipe down the balance and surrounding hood surfaces with a mildly acidic solution (e.g., 1% acetic acid or citric acid), followed by a 70% Isopropyl Alcohol (IPA) wipe.

  • Causality: The mild acid neutralizes the basic primary amine, converting it into a water-soluble, non-volatile salt. The IPA removes any residual lipophilic pyrrolidone organic residue, validating the cleanliness of the workspace.

Workflow Visualization

HandlingWorkflow A Pre-Operation Hood Verification B Don Required PPE (Nitrile, Goggles) A->B C Compound Transfer (CAS: 1258641-00-7) B->C D Spill Detected? C->D E Containment Protocol (HEPA / Vermiculite) D->E Yes F Experimental Application (Synthesis / Assay) D->F No G Waste Segregation (Incineration) E->G F->G

Fig 1: Operational safety and logical workflow for handling CAS 1258641-00-7.

Spill Management and Disposal Plan

In the event of a breach in containment, rapid and chemically logical intervention is required.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain (Do NOT Dry Sweep): Never use a standard broom or brush. Dry sweeping aerosolizes the amine particulates, bypassing ocular protection.

  • Absorb/Vacuum: For solid spills, use a dedicated HEPA-filtered vacuum. For liquid solutions of the compound, cover the spill with an inert, non-combustible absorbent like vermiculite or diatomaceous earth [3].

  • Collect: Use non-sparking tools to transfer the absorbed material into a rigid, sealable hazardous waste container.

Disposal Plan: Do not flush this compound down the sink or dispose of it in general solid waste.

  • Classification: Segregate as Halogen-Free Organic Hazardous Waste .

  • Destruction Method: The scientifically preferred method of disposal is dissolution in a combustible solvent followed by incineration. Ensure the disposal facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber [2].

  • Causality: Incinerating nitrogen-containing compounds (like amines and pyrrolidones) generates toxic nitrogen oxide (NOx) gases. The alkaline scrubber is mandatory to neutralize these emissions before they reach the atmosphere.

References

  • Title: 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one Safety Data Source: NextSDS Database URL: [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.